Product packaging for Isodecyl salicylate(Cat. No.:CAS No. 85252-25-1)

Isodecyl salicylate

Cat. No.: B1623817
CAS No.: 85252-25-1
M. Wt: 278.4 g/mol
InChI Key: PJTNSWOJMXNNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isodecyl Salicylate (CAS 85252-25-1) is a chemical ester with the molecular formula C17H26O3 and a molecular weight of 278.4 g/mol . It is synthesized via an esterification reaction between isodecyl alcohol and salicylic acid . In scientific and industrial research, this compound serves as a model in chemical studies, particularly for investigating the kinetics and mechanisms of esterification and hydrolysis reactions . Its structure, which combines a rigid aromatic moiety with a flexible, branched aliphatic chain (8-methylnonyl), makes it a subject of interest in spectroscopic analysis and conformational studies . Toxicological and dermatological assessments indicate that this compound functions as a skin-conditioning agent and emollient in formulations . Applications in cosmetic research leverage these properties, where it acts as a plasticizer to improve the softening and deformation of a formulation, enhancing its tactile feel . Safety assessments conclude that it is safe for use when formulated to avoid skin irritation and increased sun sensitivity . In laboratory studies, dermal applications were not irritating to rabbit skin, and the compound was also found not to be an ocular irritant . Genotoxicity studies on this compound have generally yielded negative results . This product is intended For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use, nor for incorporation into consumer products of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26O3 B1623817 Isodecyl salicylate CAS No. 85252-25-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methylnonyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O3/c1-14(2)10-6-4-3-5-9-13-20-17(19)15-11-7-8-12-16(15)18/h7-8,11-12,14,18H,3-6,9-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTNSWOJMXNNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001010022
Record name 8-Methylnonyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001010022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85252-25-1, 1027820-56-9
Record name Isodecyl salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085252251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methylnonyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001010022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isodecyl salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.078.647
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISODECYL SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7097PFP4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Isodecyl Salicylate (B1505791)

This technical guide provides a comprehensive overview of the chemical and physical properties of isodecyl salicylate, its synthesis, analytical protocols, and its putative mechanism of action based on its classification as a salicylate derivative.

Chemical Identity and Physical Properties

This compound is the ester formed from salicylic (B10762653) acid and isodecyl alcohol.[1][2] Its branched isodecyl group enhances lipid solubility and reduces crystallinity, which improves its miscibility in hydrophobic formulations.[3] It is primarily used in the cosmetics industry as a skin conditioning and antistatic agent.[4][5]

Chemical Identifiers
IdentifierValue
IUPAC Name 8-methylnonyl 2-hydroxybenzoate[6]
Synonyms This compound, Keratoplast, EDESAL, DERMOL IDSA[6]
CAS Number 85252-25-1[7]
EC Number 286-542-0[4]
Molecular Formula C₁₇H₂₆O₃[8]
Molecular Weight 278.39 g/mol [9]
InChI Key PJTNSWOJMXNNFG-UHFFFAOYSA-N[6]
Canonical SMILES CC(C)CCCCCCCOC(=O)C1=CC=CC=C1O[6]
Physicochemical Properties
PropertyValueSource
Boiling Point 362.66 °C (at 760 mm Hg)Estimated[10]
Flash Point 138.40 °C (281.00 °F)Estimated[10]
Water Solubility 0.07222 mg/L (at 25 °C)Estimated[10]
logP (Octanol/Water) 6.83 - 7.6Estimated[10]
Topological Polar Surface Area 46.5 ŲComputed[6]
Density No Data Available[8]
Melting Point No Data Available[11]

Synthesis and Purification

This compound is commercially synthesized via the Fischer esterification of salicylic acid with isodecyl alcohol.[3] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, or through enzymatic methods.[3]

Synthesis Workflow

The following diagram illustrates a typical laboratory-scale synthesis and purification workflow for this compound.

Synthesis_Workflow Figure 1: Synthesis and Purification Workflow for this compound Reactants Salicylic Acid + Isodecyl Alcohol (Toluene) Reaction Esterification (H₂SO₄ catalyst, Reflux with Dean-Stark) Reactants->Reaction Workup Quench Reaction (e.g., NaHCO₃ wash) Reaction->Workup Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Workup->Extraction Drying Dry Organic Layer (e.g., Anhydrous MgSO₄) Extraction->Drying Purification Purification (Vacuum Distillation or Column Chromatography) Drying->Purification Product Pure this compound Purification->Product

Figure 1: Synthesis and Purification Workflow for this compound
Experimental Protocol: Fischer Esterification

This protocol describes a representative procedure for synthesizing this compound.

  • Reactant Setup : In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine salicylic acid (1.0 eq), isodecyl alcohol (1.5 eq), and toluene (B28343) (approx. 2 mL per gram of salicylic acid).

  • Catalysis : While stirring, cautiously add concentrated sulfuric acid (0.05 eq) to the mixture.

  • Reaction : Heat the mixture to reflux (approximately 110-120°C).[3] Water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 4-8 hours).

  • Workup : Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and finally with brine.

  • Isolation : Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude oil can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.[3] Purity should be assessed by HPLC or GC-MS.[3]

Analytical Characterization

Analytical techniques are essential for confirming the structure and purity of synthesized this compound.

Spectroscopic Data (Predicted)

Experimental spectra for this compound are not widely published. The following table outlines the predicted key spectral features based on its chemical structure and data from analogous salicylate esters.[12][13][14][15][16][17]

TechniquePredicted Features
¹H NMR ~10.5-11.0 ppm (s, 1H) : Phenolic -OH proton. ~7.8-8.0 ppm (dd, 1H) : Aromatic proton ortho to C=O. ~7.4-7.6 ppm (t, 1H) : Aromatic proton para to -OH. ~6.8-7.0 ppm (m, 2H) : Remaining aromatic protons. ~4.2-4.4 ppm (t, 2H) : -OCH₂- protons of the ester. ~0.8-1.8 ppm (m, ~19H) : Protons of the branched isodecyl chain.
¹³C NMR ~170 ppm : Ester carbonyl carbon (C=O). ~161 ppm : Aromatic carbon attached to -OH. ~115-136 ppm : Aromatic carbons. ~65 ppm : -OCH₂- carbon of the ester. ~14-40 ppm : Carbons of the isodecyl chain.
FT-IR (cm⁻¹) ~3200-3000 (broad) : O-H stretch (phenolic). ~2950-2850 : C-H stretch (aliphatic). ~1700-1680 (strong) : C=O stretch (ester). ~1600, 1480 : C=C stretch (aromatic). ~1250-1200 : C-O stretch (ester).
Mass Spec. (EI) Molecular Ion [M]⁺ : m/z 278. Key Fragments : m/z 138 (loss of isodecene), m/z 121 (salicyloyl cation), m/z 120 (hydroxybenzoyl cation).[13][14]
Experimental Protocol: HPLC Analysis

This protocol provides a representative reverse-phase HPLC method for the quantification and purity analysis of this compound, adapted from methods for similar compounds.[18][19]

  • Instrumentation : HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase : Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v) with 0.1% phosphoric acid or formic acid.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.[19]

  • Detection : UV detection at approximately 303-305 nm.[3][19]

  • Sample Preparation : Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Create a series of dilutions for a calibration curve. Samples should be filtered through a 0.45 µm filter before injection.

  • Injection Volume : 10-20 µL.

Biological Activity and Mechanism of Action

While specific studies on the pharmacological activity of this compound are limited, its action can be inferred from the well-documented behavior of the salicylate class of molecules. Salicylates are known non-steroidal anti-inflammatory drugs (NSAIDs).[20]

General Mechanism of Action for Salicylates

The primary anti-inflammatory mechanism of salicylates involves the modulation of the arachidonic acid cascade.[20] They inhibit the activity of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins.[20] Prostaglandins are key mediators of inflammation, pain, and fever.[20] Some studies also suggest that salicylates can suppress the gene expression of COX-2, further reducing the inflammatory response.[21][22]

The following diagram illustrates this proposed signaling pathway.

Salicylate_MoA Figure 2: General Mechanism of Action for Salicylates cluster_membrane Cell Membrane MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid   Phospholipase A₂ COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins (PGE₂, PGI₂) COX->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Salicylates This compound (Salicylate Moiety) Salicylates->COX Inhibition

Figure 2: General Mechanism of Action for Salicylates

Safety and Toxicology

This compound has been reviewed by the Cosmetic Ingredient Review (CIR) panel, which concluded it is safe for use in cosmetics under current practices, provided the formulation is non-irritating and non-sensitizing.[6] The Environmental Working Group (EWG) gives it a low hazard score, with limited concerns regarding cancer, allergies, or reproductive toxicity based on available data.[1] It is not classified as a hazardous substance according to GHS criteria.[8]

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are representative and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

References

An In-depth Technical Guide to Isodecyl Salicylate (C17H26O3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of isodecyl salicylate (B1505791), a salicylic (B10762653) acid ester utilized in cosmetic and dermatological formulations. It covers its chemical and physical properties, synthesis, mechanisms of action, and relevant experimental data, designed to be a valuable resource for research and development.

Molecular and Physicochemical Properties

Isodecyl salicylate, with the IUPAC name 8-methylnonyl 2-hydroxybenzoate, is the ester formed from salicylic acid and isodecyl alcohol.[1][2] Its lipophilic nature, conferred by the isodecyl chain, makes it an effective skin-conditioning agent and emollient.[3][4]

Chemical Identifiers
IdentifierValue
Molecular Formula C17H26O3[1][2][5]
Molecular Weight 278.39 g/mol [4][5]
IUPAC Name 8-methylnonyl 2-hydroxybenzoate[1][2]
CAS Number 85252-25-1[1]
Synonyms This compound, Keratoplast, EDESAL, DERMOL IDSA[1][6]
Physicochemical Data

The following table summarizes key physicochemical properties of this compound. It is important to note that many of the available data points are estimated values derived from computational models.

PropertyValueSource
Boiling Point 362.66 °C (at 760 mm Hg)(est.)[7]
Flash Point 138.40 °C(est.)[7]
Water Solubility 0.07222 mg/L (at 25 °C)(est.)[7]
logP (o/w) 6.833(est.)[7]

Synthesis of this compound

This compound is synthesized via the Fischer esterification of salicylic acid with isodecyl alcohol, typically in the presence of an acid catalyst.[8] This reaction is reversible and requires conditions that drive the equilibrium toward the formation of the ester product, such as the removal of water as it is formed.

General Synthesis Workflow

The synthesis process involves the reaction of the starting materials with a catalyst, followed by a workup procedure to neutralize the catalyst and remove unreacted starting materials, and a final purification step.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification SA Salicylic Acid Reaction Esterification Reaction (Heating/Reflux) SA->Reaction IA Isodecyl Alcohol IA->Reaction Cat Acid Catalyst (e.g., H₂SO₄) Cat->Reaction Neutralization Neutralization (e.g., NaHCO₃ wash) Reaction->Neutralization Cooling Drying Drying (e.g., Anhydrous Na₂SO₄) Neutralization->Drying Purification Purification (Vacuum Distillation) Drying->Purification Product This compound (Product) Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

The following is a generalized experimental protocol for the synthesis of this compound, adapted from standard procedures for salicylate ester synthesis.[6][8][9]

Materials and Reagents:

  • Salicylic Acid

  • Isodecyl Alcohol (a molar excess, e.g., 2-3 equivalents, is recommended)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Toluene (for azeotropic removal of water, optional)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Dichloromethane (B109758) or Ethyl Acetate (for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), combine salicylic acid and isodecyl alcohol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reaction: Heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol. Monitor the reaction progress (e.g., by TLC or by measuring the amount of water collected in the Dean-Stark trap). The reaction is typically run for several hours.

  • Cooling and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the residue with an organic solvent like dichloromethane or ethyl acetate.

  • Work-up: Transfer the solution to a separatory funnel. Wash the organic layer sequentially with:

    • 5% sodium bicarbonate solution to neutralize the sulfuric acid catalyst and remove any unreacted salicylic acid. Repeat until effervescence ceases.

    • Water.

    • Brine to aid in the separation of the layers.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. For higher purity, the crude this compound can be purified by vacuum distillation or column chromatography.[8]

  • Analysis: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and GC-MS.

Mechanism of Action and Biological Activity

The biological activity of this compound is primarily attributed to its salicylic acid component. Upon topical application, the ester can be hydrolyzed in the dermal and subcutaneous tissues, releasing salicylic acid.[10] It exerts anti-inflammatory, keratolytic, and skin-conditioning effects.

Anti-Inflammatory Signaling Pathway

Salicylic acid is known to modulate inflammatory pathways in the skin. A key mechanism is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which reduces the synthesis of pro-inflammatory prostaglandins. Additionally, salicylic acid can suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which controls the transcription of various pro-inflammatory cytokines.[5][11]

G cluster_pathway Cellular Signaling cluster_outcome Biological Outcome IS This compound (Topical Application) SA Salicylic Acid (Active Moiety) IS->SA Hydrolysis in skin NFkB_path NF-κB Pathway SA->NFkB_path Inhibits COX2_path COX-2 Pathway SA->COX2_path Inhibits Stimuli Inflammatory Stimuli (e.g., P. acnes, UV) Stimuli->NFkB_path Activates Stimuli->COX2_path Activates Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_path->Cytokines Prostaglandins ↓ Prostaglandins COX2_path->Prostaglandins Inflammation Reduced Inflammation Cytokines->Inflammation Prostaglandins->Inflammation

Caption: Anti-inflammatory signaling pathway of the salicylic acid moiety.

Effects on Sebocytes and Skin Barrier

In the context of acne treatment, salicylic acid has been shown to decrease lipogenesis in sebocytes by downregulating the adenosine (B11128) monophosphate-activated protein kinase (AMPK)/sterol response element-binding protein-1 (SREBP-1) pathway.[5] Furthermore, studies on topical salicylic acid indicate it can improve skin barrier function, likely through the regulation of the PPAR (Peroxisome Proliferator-Activated Receptor) signaling pathway, which is involved in lipid metabolism and keratinocyte differentiation.

Efficacy and Safety Data

Quantitative Efficacy Data

While specific clinical trial data for this compound is limited, extensive research on its active component, salicylic acid, provides strong evidence of its efficacy, particularly in the treatment of acne vulgaris.

ParameterResultStudy DetailsSource
Acne Severity (IGA Score) 23.81% reduction in 21 days2% salicylic acid gel applied twice daily on subjects with mild-to-moderate acne.[5][10]
Sebum Levels 23.65% decrease in 21 daysMeasured on the forehead of subjects using a 2% salicylic acid gel.[5][10]
Skin Hydration 40.5% increase in 21 daysMeasured via Corneometer on subjects using a 2% salicylic acid gel.[5][10]
Transepidermal Water Loss (TEWL) 49.26% decrease in 21 daysIndicated an enhanced skin barrier function in subjects using a 2% salicylic acid gel.[5][10]
Skin Penetration ~50% penetration over 24 hoursAssessed using Franz diffusion cells on human skin samples.[8]
Safety and Toxicology Data

This compound is considered safe for use in cosmetic products at current concentrations.[12] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded it is safe when formulated to be non-irritating.[1][13]

Test TypeSpeciesResultSource
Acute Oral Toxicity RatLD50 > 4.83 g/kg (No toxicity observed at this level)[13]
Skin Irritation RabbitNon-irritating[14]
Ocular Irritation RabbitNon-irritating[14]
Genotoxicity In vitro/In vivoGenerally negative[14]

Experimental Methodologies

Skin Permeation Study: Franz Diffusion Cell

In vitro skin permeation studies are crucial for evaluating the delivery of topical active ingredients. The Franz diffusion cell is the standard apparatus for this purpose.[15]

Protocol Outline:

  • Skin Preparation: Excised human or animal (e.g., porcine) skin is used. The subcutaneous fat is removed, and the skin is mounted on the Franz diffusion cell, separating the donor and receptor compartments, with the stratum corneum facing the donor side.[4]

  • Apparatus Setup: The receptor compartment is filled with a physiologically relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintained at 32-37 °C to simulate skin surface temperature. The solution is stirred continuously.[16][17]

  • Dosing: A finite dose of the formulation containing this compound is applied evenly to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., over 24-48 hours), aliquots are withdrawn from the receptor fluid for analysis. The withdrawn volume is replaced with fresh, pre-warmed buffer.[17]

  • Analysis: The concentration of the permeated substance (this compound and/or salicylic acid) in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[4]

  • Data Analysis: The cumulative amount of the substance permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) can be calculated from the linear portion of this plot.

Clinical Efficacy Study: Acne Vulgaris

This protocol outlines a typical design for a clinical study evaluating the efficacy of a topical anti-acne product.

Protocol Outline:

  • Study Design: An open-label, baseline-controlled clinical study.

  • Participants: A cohort of subjects (e.g., n=20-40) with mild-to-moderate facial acne vulgaris (e.g., Investigator's Global Assessment [IGA] score of 2-3).[3][10]

  • Intervention: Participants are instructed to apply the test product (e.g., a gel or cream containing the active ingredient) to the affected facial areas twice daily for a specified period (e.g., 4-8 weeks).[3]

  • Assessments:

    • Efficacy:

      • Investigator Assessments: IGA scores and lesion counts (inflammatory and non-inflammatory) are evaluated at baseline and at subsequent follow-up visits (e.g., weekly or bi-weekly).[10][18]

      • Instrumental Measurements: Non-invasive instruments are used to measure skin parameters such as sebum levels (Sebumeter®), skin hydration (Corneometer®), and transepidermal water loss (TEWL) (Tewameter®).[5][10]

    • Safety and Tolerability: Cutaneous irritation (erythema, scaling, dryness, stinging/burning) is assessed by the investigator at each visit. Adverse events are recorded.[18]

    • Subject Satisfaction: Participants complete self-assessment questionnaires regarding perceived efficacy, tolerability, and cosmetic acceptability of the product.[10][18]

  • Statistical Analysis: Changes from baseline in lesion counts, IGA scores, and instrumental measurements are analyzed using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test). A p-value of <0.05 is typically considered statistically significant.[5][10]

References

An In-depth Technical Guide to 8-methylnonyl 2-hydroxybenzoate (Isodecyl Salicylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-methylnonyl 2-hydroxybenzoate, more commonly known as isodecyl salicylate (B1505791), is the ester formed from salicylic (B10762653) acid and isodecyl alcohol. It is a member of the broader salicylate family, a class of compounds known for its therapeutic effects, most notably embodied by acetylsalicylic acid (aspirin). While isodecyl salicylate is predominantly utilized in the cosmetics and personal care industry as a skin-conditioning agent, its chemical nature as a salicylate ester warrants a closer examination of its physicochemical properties, synthesis, and biological context for researchers and drug development professionals. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its synthesis, known functions, and toxicological profile, while also contextualizing it within the well-understood pharmacology of the salicylate class.

Physicochemical Properties

This compound is an oily liquid characterized by its long alkyl chain, which imparts significant lipophilicity. This property is crucial for its function in cosmetic formulations, allowing for effective skin penetration and emollient properties. A summary of its key physicochemical properties is presented below.

PropertyValueSource
IUPAC Name 8-methylnonyl 2-hydroxybenzoate[1]
Synonyms This compound, Keratoplast, Dermol IDSA[1][2]
CAS Number 85252-25-1[1]
Molecular Formula C17H26O3[1]
Molecular Weight 278.4 g/mol [1]
Boiling Point 362.66 °C (estimated)[2]
Flash Point 138.40 °C (estimated)[2]
Water Solubility 0.07222 mg/L at 25 °C (estimated)[2]
LogP (o/w) 6.833 (estimated)[2]

Synthesis of 8-methylnonyl 2-hydroxybenzoate

The synthesis of this compound is typically achieved through the Fischer esterification of salicylic acid with isodecyl alcohol (8-methylnonan-1-ol), in the presence of an acid catalyst. This reaction is a cornerstone of organic synthesis for producing esters from carboxylic acids and alcohols.

Experimental Protocol: Fischer Esterification

Materials:

  • Salicylic acid (1.0 equivalent)

  • Isodecyl alcohol (8-methylnonan-1-ol) (1.5-3.0 equivalents)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.05 equivalents) or another acid catalyst like p-toluenesulfonic acid.

  • Toluene or another suitable solvent capable of forming an azeotrope with water.

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297) or diethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine salicylic acid, an excess of isodecyl alcohol, and the chosen solvent (e.g., toluene).

  • Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated sulfuric acid) to the stirred reaction mixture.

  • Reflux: Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the product. The reaction progress can be monitored by the amount of water collected. Continue reflux until no more water is collected.[3]

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.

  • Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted salicylic acid, and finally with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation to obtain the final, high-purity 8-methylnonyl 2-hydroxybenzoate.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up SA Salicylic Acid Setup Combine in Toluene with Dean-Stark Trap SA->Setup IA Isodecyl Alcohol IA->Setup Cat Acid Catalyst (H₂SO₄) Cat->Setup Reflux Heat to Reflux (Azeotropic Water Removal) Setup->Reflux Workup Aqueous Work-up (Neutralization & Washing) Reflux->Workup Dry Drying & Solvent Removal Workup->Dry Purify Vacuum Distillation Dry->Purify Product Pure this compound Purify->Product

Caption: A workflow diagram illustrating the synthesis of this compound.

Known Biological and Cosmetic Functions

In the realm of cosmetics and dermatology, this compound is valued for several key functions:

  • Skin-Conditioning Agent: Its primary role is to impart a smooth, soft feel to the skin.[5] The long, branched alkyl chain contributes to its emollient properties.

  • Antistatic Agent: It helps to reduce static electricity on the skin and hair.[5]

  • Keratoplastic Activity: Some sources suggest it has keratoplastic properties, which means it helps to normalize the process of keratinization, thereby improving the skin's protective barrier.[2]

  • Gentle Exfoliation: As a salicylate, it may possess mild keratolytic (exfoliating) properties, helping to remove dead skin cells and unclog pores. This makes it a gentler alternative to salicylic acid for sensitive skin.

Toxicological Profile

The safety of this compound has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which has concluded that it is safe for use in cosmetics under current practices of use and concentration, provided the formulation is non-irritating and non-sensitizing.[1][6]

EndpointResultSpeciesSource
Acute Oral Toxicity No toxicity observed at levels as high as 4.83 g/kgRat[7]
Subchronic Oral Toxicity No toxicity observed with 0.5% in diet for 15 weeksRat[7]
Skin Irritation Not irritating when applied at 500 mg in 0.5 mlNot specified[6]
Ocular Irritation Not an ocular irritantNot specified

Broader Context: The Salicylate Class of Compounds

While specific pharmacological studies on this compound are scarce, its chemical structure places it within the well-researched family of salicylates. The parent compound, salicylic acid, and its famous derivative, aspirin, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.

General Mechanism of Action of Salicylates

COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. By inhibiting these enzymes, salicylates reduce the production of prostaglandins, thereby mitigating the inflammatory response.

It is plausible that this compound, due to its salicylate moiety, could exhibit some degree of COX inhibition. However, its large, lipophilic alkyl chain would significantly alter its pharmacokinetic and pharmacodynamic properties compared to smaller salicylates like aspirin. Its primary application on the skin suggests that any such activity would be localized.

Salicylate_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A₂ COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGG₂, PGH₂) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Salicylates Salicylates (e.g., this compound) Salicylates->COX Inhibition

Caption: General signaling pathway for the anti-inflammatory action of salicylates.

Future Perspectives for Research and Development

The current body of knowledge on 8-methylnonyl 2-hydroxybenzoate is largely confined to its role in cosmetology. There is a clear lack of research into its potential systemic or localized pharmacological activities. For drug development professionals, this presents several avenues for future investigation:

  • Topical Anti-inflammatory Activity: Given its salicylate structure and excellent skin compatibility, quantitative studies to determine its potency as a topical COX inhibitor could be valuable. This could position it as a potential active ingredient for localized inflammatory conditions of the skin.

  • Drug Delivery: The lipophilic nature of this compound makes it an interesting candidate for use as a penetration enhancer or as a component in novel topical drug delivery systems.

  • Pharmacokinetics: Studies on the percutaneous absorption, metabolism, and systemic exposure following topical application are needed to fully characterize its safety profile and potential for systemic effects.

Conclusion

8-methylnonyl 2-hydroxybenzoate is a well-characterized ingredient within the cosmetics industry, valued for its skin-conditioning and emollient properties, with a favorable safety profile for topical use. While it belongs to the pharmacologically significant salicylate family, its specific biological activities beyond the skin surface have not been extensively explored. For the scientific and drug development community, this compound represents a molecule with a known safety profile for topical application and a chemical structure that suggests the potential for localized anti-inflammatory effects. Future research is required to elucidate these potential therapeutic applications and to fully understand its pharmacological profile.

References

Isodecyl Salicylate: A Technical Guide to its Mechanism of Action in the Skin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature specifically detailing the mechanism of action of isodecyl salicylate (B1505791) in the skin is limited. This document synthesizes available information on isodecyl salicylate and related salicylate esters, and extrapolates a hypothesized mechanism based on the well-documented actions of its principal metabolite, salicylic (B10762653) acid. This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Overview

This compound is the ester of salicylic acid and isodecyl alcohol (specifically, 8-methylnonyl alcohol)[1][2]. In cosmetic and dermatological formulations, it is primarily utilized as a skin-conditioning agent, emollient, and plasticizer, valued for its ability to improve the tactile feel of products[3][4][5][6]. While direct, in-depth studies on its specific biochemical interactions within the skin are scarce, its chemical structure provides a strong basis for a hypothesized mechanism of action.

The prevailing hypothesis is that this compound functions as a pro-drug. Upon topical application, it penetrates the stratum corneum and is subsequently hydrolyzed by esterases present in the skin to yield salicylic acid and isodecyl alcohol[7][8][9][10]. The primary pharmacological effects are therefore attributed to the actions of salicylic acid, a compound with extensively studied keratolytic and anti-inflammatory properties[11][12][13]. This guide will explore this hypothesized pathway, detailing the skin penetration of salicylate esters and the molecular mechanisms of salicylic acid.

Hypothesized Mechanism: Skin Penetration and Hydrolysis

The efficacy of this compound is predicated on its ability to reach the viable epidermis and dermis. As a lipophilic ester, it is expected to penetrate the lipid-rich stratum corneum[14]. Within the skin, endogenous esterase enzymes are responsible for cleaving the ester bond, releasing salicylic acid to exert its effects[7].

G cluster_0 Skin Surface cluster_1 Stratum Corneum cluster_2 Viable Epidermis / Dermis cluster_3 cluster_4 Formulation This compound in Topical Formulation Penetration Passive Diffusion of this compound Formulation->Penetration Application Hydrolysis Hydrolysis by Cutaneous Esterases Penetration->Hydrolysis Penetration SA Salicylic Acid (Active Moiety) Hydrolysis->SA Alcohol Isodecyl Alcohol Hydrolysis->Alcohol Keratolytic_Action Keratolytic & Desmolytic Action SA->Keratolytic_Action Anti_inflammatory_Action Anti-inflammatory Action SA->Anti_inflammatory_Action

Caption: Hypothesized metabolic pathway of this compound in the skin.
Quantitative Data: Skin Absorption of Salicylate Esters

Compound (Applied as 0.5% in cream)ConditionAbsorbed Dose (% of Applied Dose, Mean ± SE)
Ethyl Salicylate Unoccluded12.0 ± 1.0
Occluded24.7 ± 1.3
(Z)-3-hexenyl salicylate Unoccluded7.28 ± 0.52
Occluded11.1 ± 0.7
Pentyl Salicylate Unoccluded4.43 ± 0.48
Occluded7.52 ± 0.63
Data adapted from an in-vitro study on human skin over 24 hours. Absorbed dose includes the parent ester and its hydrolysis product, salicylic acid.[15]
Experimental Protocol: In Vitro Skin Permeation Assay

The Franz diffusion cell assay is a standard method for evaluating the percutaneous absorption of topical compounds.

  • Skin Preparation: Human or porcine skin is harvested and dermatomed to a thickness of approximately 500 µm. The skin is then mounted onto Franz diffusion cells, separating the donor and receptor chambers.

  • Receptor Fluid: The receptor chamber is filled with a physiologically relevant fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed) and maintained at 32-37°C to simulate physiological conditions. The fluid is continuously stirred.

  • Compound Application: A precise dose of the formulation containing the test compound (e.g., this compound) is applied to the surface of the stratum corneum in the donor chamber.

  • Sampling: At predetermined time intervals over 24-48 hours, aliquots of the receptor fluid are withdrawn and replaced with fresh fluid.

  • Analysis: The concentration of the parent compound and any metabolites (e.g., salicylic acid) in the collected samples is quantified using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection[7][16].

  • Mass Balance: At the end of the experiment, the skin surface is washed, and the different skin layers (stratum corneum, epidermis, dermis) and the receptor fluid are analyzed to determine the distribution and total penetration of the compound.

Pharmacodynamics of the Active Moiety: Salicylic Acid

Once released, salicylic acid exerts its well-characterized effects on the skin, primarily through two mechanisms: desmolytic/keratolytic action and anti-inflammatory action.

Desmolytic and Keratolytic Effects

Salicylic acid is a highly effective exfoliating agent. Rather than being truly "keratolytic" (keratin-destroying), its mechanism is more accurately described as "desmolytic." It works by disrupting the intercellular cement and desmosomes (protein bridges) that hold corneocytes together in the stratum corneum[17][18]. This loosening of cell-to-cell cohesion facilitates the shedding of the outermost layers of skin, preventing pore clogging and promoting a smoother skin texture[11][19].

G cluster_0 Normal Stratum Corneum cluster_1 Action of Salicylic Acid Corneocyte1 Corneocyte Desmosome1 Desmosome (Cell Adhesion) Corneocyte1->Desmosome1 Corneocyte2 Corneocyte Corneocyte3 Corneocyte Corneocyte3->Desmosome1 Corneocyte4 Corneocyte Corneocyte4->Desmosome1 Desmosome1->Corneocyte2 SA Salicylic Acid BrokenDesmosome Disrupted Desmosome SA->BrokenDesmosome Disrupts Intercellular Junctions Corneocyte5 Corneocyte Corneocyte6 Corneocyte Corneocyte7 Corneocyte Corneocyte8 Corneocyte Result Increased Desquamation (Exfoliation) BrokenDesmosome->Result

Caption: Desmolytic action of Salicylic Acid on corneocytes.
Anti-inflammatory Effects

Salicylic acid possesses significant anti-inflammatory properties mediated through multiple pathways.[12]

  • Inhibition of Prostaglandin (B15479496) Synthesis: While salicylic acid is a weak direct inhibitor of cyclooxygenase (COX) enzymes compared to aspirin, it effectively reduces the synthesis of pro-inflammatory prostaglandins.[20][21] It achieves this primarily by suppressing the gene expression and transcriptional activation of COX-2, the inducible enzyme responsible for prostaglandin production at sites of inflammation.[12][22]

  • Modulation of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6. Salicylic acid has been shown to inhibit the NF-κB signaling pathway.[12][23] This can occur through the direct inhibition of IκB kinase β (IKKβ), which prevents the phosphorylation and degradation of IκB, the inhibitory protein that holds NF-κB inactive in the cytoplasm.[24][25]

G cluster_0 Inflammatory Signaling Cascade Stimulus Inflammatory Stimulus (e.g., Pathogen, UV) IKK IKKβ Stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to COX2 COX-2 Gene Transcription Nucleus->COX2 Cytokines Cytokine Gene Transcription (TNF-α, IL-6) Nucleus->Cytokines Inflammation Inflammation (Redness, Swelling) COX2->Inflammation Cytokines->Inflammation SA Salicylic Acid SA->IKK INHIBITS SA->COX2 INHIBITS (suppresses transcription)

Caption: Anti-inflammatory mechanisms of Salicylic Acid.
Experimental Protocol: Assessing Anti-Inflammatory Activity in Macrophages

This protocol describes a general method to evaluate the anti-inflammatory effects of a compound on cultured immune cells.

  • Cell Culture: Murine or human macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media until they reach a suitable confluence.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., salicylic acid as a positive control, or the test salicylate ester) for a defined period (e.g., 1-2 hours).

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture media. A vehicle control group (no LPS) and a stimulated control group (LPS only) are included.

  • Incubation: The cells are incubated for a period sufficient to allow for gene expression and protein synthesis (e.g., 6-24 hours).

  • Analysis of Inflammatory Markers:

    • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, PGE₂) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

    • Gene Expression: Cells are lysed, and RNA is extracted. The expression levels of genes like COX-2, TNF-α, and IL-6 are measured using quantitative real-time polymerase chain reaction (qRT-PCR).

    • Protein Analysis: Cell lysates can be analyzed via Western Blot to assess the phosphorylation status of key signaling proteins like IκB and NF-κB.

Conclusion

The mechanism of action for this compound in the skin is best understood through a pro-drug model. It is hypothesized to penetrate the stratum corneum, after which it is hydrolyzed by cutaneous esterases to release salicylic acid. The resulting pharmacological activity is then attributable to the well-documented desmolytic and anti-inflammatory properties of salicylic acid, which include the disruption of intercellular corneocyte adhesion, suppression of COX-2 gene expression, and inhibition of the pro-inflammatory NF-κB signaling pathway. While this provides a robust theoretical framework, further research involving direct quantitative analysis of this compound's skin penetration, hydrolysis rate, and specific effects on skin cells is necessary to fully elucidate its precise mechanism and confirm these hypotheses.

References

isodecyl salicylate biological activity and effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity and Effects of Isodecyl Salicylate (B1505791)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl salicylate, an ester of salicylic (B10762653) acid and isodecyl alcohol, is a compound primarily utilized in the cosmetics and personal care industry as a skin-conditioning and antistatic agent.[1][2][3] As a member of the salicylate family, its biological activities are of significant interest to researchers in dermatology, pharmacology, and drug development. Salicylates are a well-established class of compounds known for their anti-inflammatory, analgesic, and antipyretic properties, with aspirin (B1665792) (acetylsalicylic acid) being the most recognized example.

This technical guide provides a comprehensive overview of the known and inferred biological activities and effects of this compound. Due to the limited volume of research focused specifically on this compound's dynamic biological effects, this paper will extrapolate much of its potential activity from the broader scientific understanding of salicylate esters. This includes an examination of its physicochemical properties, dermal pharmacokinetics, mechanisms of action, and toxicological profile. This document will also present detailed experimental protocols for key assays relevant to the study of this and similar compounds, along with structured data tables and diagrams to facilitate understanding and further research.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior, particularly in topical applications where its interaction with the skin barrier is of primary importance. As an ester with a long, branched alkyl chain, this compound is significantly more lipophilic than its parent compound, salicylic acid. This high lipophilicity, indicated by its large estimated logP value, governs its solubility and partitioning behavior, which in turn affects its formulation, skin penetration, and biological activity.

PropertyValueSource(s)
Chemical Name 8-methylnonyl 2-hydroxybenzoate[4]
CAS Number 85252-25-1[4][5][6][7]
Molecular Formula C₁₇H₂₆O₃[4][5][8]
Molecular Weight 278.39 g/mol [8]
logP (o/w) 6.833 - 7.6 (estimated)[9][10][11]
Water Solubility 0.07222 mg/L @ 25°C (estimated)[9]
Appearance Not specified (typically oily liquid)-
Boiling Point 362.66 °C @ 760.00 mm Hg (estimated)[9]

Dermal Pharmacokinetics: Absorption and Metabolism

Upon topical application, this compound is expected to act as a prodrug. Its high lipophilicity facilitates partitioning into the stratum corneum, the outermost layer of the skin. Once within the viable epidermis and dermis, it is anticipated to be hydrolyzed by cutaneous esterases to release salicylic acid, the active therapeutic moiety. The rate and extent of this bioconversion are critical determinants of its local biological effects.

Percutaneous Absorption

The absorption of salicylate esters through the skin is influenced by several factors, including the compound's lipophilicity, the formulation vehicle, and the condition of the skin. The long isodecyl chain of this compound increases its lipophilicity, which generally enhances penetration through the stratum corneum. However, very high lipophilicity can sometimes lead to retention within the stratum corneum, potentially limiting deeper penetration.

Studies on other salicylate esters provide insight into the expected absorption profile of this compound. For instance, the choice of vehicle (e.g., cream vs. an ethanol/water solution) and the use of occlusion can significantly alter the percentage of the applied dose that is absorbed.

Salicylate EsterVehicleOcclusionAbsorbed Dose (% of Applied)Source(s)
Ethyl Salicylate 0.5% CreamUnoccluded12.0 ± 1.0
Occluded24.7 ± 1.3
(Z)-3-Hexenyl Salicylate 0.5% CreamUnoccluded7.28 ± 0.52
Occluded11.1 ± 0.7
Pentyl Salicylate 0.5% CreamUnoccluded4.43 ± 0.48
Occluded7.52 ± 0.63
0.5% Ethanol/WaterUnoccluded8.26 ± 0.31
Occluded16.1 ± 0.7
Metabolism in the Skin

The primary metabolic pathway for salicylate esters in the skin is hydrolysis to salicylic acid. This conversion is catalyzed by esterases present in viable skin layers. The released salicylic acid is then responsible for the observed pharmacological effects.

IDS This compound (in Stratum Corneum) IDS_dermis This compound (in Viable Epidermis/Dermis) IDS->IDS_dermis Partitioning SA Salicylic Acid (Active Moiety) IDS_dermis->SA Esterase Hydrolysis Systemic Systemic Circulation SA->Systemic Absorption

Dermal absorption and metabolism of this compound.

Biological Activities and Mechanism of Action

The biological activity of this compound is intrinsically linked to its hydrolysis product, salicylic acid. Salicylates exert their effects through several mechanisms, the most prominent being the inhibition of prostaglandin (B15479496) synthesis.

Inhibition of Cyclooxygenase (COX) Enzymes

The primary anti-inflammatory mechanism of salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of COX:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.

Salicylic acid is known to inhibit both COX-1 and COX-2. This inhibition reduces the local production of prostaglandins, thereby mitigating the inflammatory response. Some evidence also suggests that salicylates can suppress the transcription of the COX-2 gene, further reducing the inflammatory cascade.

membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ arachidonic Arachidonic Acid pla2->arachidonic Liberates cox1 COX-1 (Constitutive) arachidonic->cox1 cox2 COX-2 (Inducible) arachidonic->cox2 pgg2 PGG₂ cox1->pgg2 cox2->pgg2 pgh2 PGH₂ pgg2->pgh2 Peroxidase action prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pgh2->prostaglandins Isomerases inflammation Inflammation, Pain, Fever prostaglandins->inflammation salicylate Salicylic Acid (from this compound) salicylate->cox1 Inhibits salicylate->cox2 Inhibits

Prostaglandin synthesis pathway and salicylate inhibition.

Other Potential Mechanisms of Action

Beyond COX inhibition, salicylates may exert anti-inflammatory effects through other pathways:

  • NF-κB Inhibition: Salicylates have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes.

  • Adenosine (B11128) Release: At therapeutic concentrations, salicylates can induce the release of adenosine, which has its own anti-inflammatory properties mediated through adenosine receptors.

Keratolytic Activity

Salicylic acid is well-known for its keratolytic properties, meaning it can soften and slough off the outer layer of the skin. This action is beneficial for exfoliation, unclogging pores, and treating certain skin conditions. As a prodrug, this compound can deliver salicylic acid to the skin to exert these effects in a potentially more controlled or sustained manner.

Toxicological Profile

This compound has been evaluated for its safety in cosmetic applications and has been found to have a low toxicity profile. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that it is safe as used in cosmetics when formulated to be non-irritating and non-sensitizing.

TestSpeciesResultSource(s)
Acute Oral Toxicity RatLD₅₀ > 4.83 g/kg (No toxicity observed at this level)
Dermal Irritation RabbitNot irritating
Ocular Irritation RabbitNot an irritant
Genotoxicity Various assaysGenerally negative

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the biological activity and safety of salicylate esters like this compound.

In Vitro Skin Permeation using Franz Diffusion Cells

This protocol outlines the measurement of a substance's absorption through a skin membrane.

  • Objective: To quantify the percutaneous absorption and flux of the test substance.

  • Apparatus: Franz-type diffusion cells, water bath with circulator, magnetic stirrers, HPLC system.

  • Membrane: Excised human or porcine skin, dermatomed to a uniform thickness (e.g., 500 µm).

  • Procedure:

    • Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.

    • Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed) and ensure no air bubbles are trapped beneath the skin.

    • Maintain the temperature of the receptor fluid at 32°C to mimic skin surface temperature.

    • Apply a precise amount of the test formulation (containing this compound) to the skin surface in the donor chamber.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.

    • After each sample collection, replace the withdrawn volume with fresh, pre-warmed receptor fluid.

    • At the end of the experiment, analyze the concentration of the test substance (and its metabolites, like salicylic acid) in the collected samples using a validated HPLC method.

    • Calculate the cumulative amount of the substance permeated per unit area over time and determine the steady-state flux.

cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis prep_skin Prepare Skin Membrane prep_cell Assemble Franz Cell prep_skin->prep_cell apply_formulation Apply Formulation to Donor prep_cell->apply_formulation prep_fluid Prepare Receptor Fluid prep_fluid->prep_cell run_exp Incubate at 32°C with Stirring apply_formulation->run_exp sample Collect Samples at Time Points run_exp->sample hplc Analyze Samples by HPLC sample->hplc calculate Calculate Permeation Parameters hplc->calculate

Workflow for in vitro skin permeation study.

Cyclooxygenase (COX) Inhibition Assay

This protocol describes a general method to screen for COX-1 and COX-2 inhibitory activity.

  • Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the test substance against COX-1 and COX-2.

  • Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), assay buffer, test substance (e.g., salicylic acid, as this compound would need to be hydrolyzed first), known inhibitors (for positive controls), ELISA kit for prostaglandin E₂ (PGE₂).

  • Procedure:

    • In a multi-well plate, add the assay buffer, heme cofactor, and the enzyme (either COX-1 or COX-2).

    • Add various concentrations of the test substance to the wells. Include wells with no inhibitor (vehicle control) and a known inhibitor (positive control).

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate for a short, precise period (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., a stannous chloride solution or acid).

    • Quantify the amount of PGE₂ produced in each well using an ELISA kit.

    • Calculate the percentage of inhibition for each concentration of the test substance relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Acute Toxicity and Irritation Testing

These studies are typically conducted according to standardized OECD guidelines.

  • Acute Oral Toxicity (OECD 420 - Fixed Dose Procedure): [12][13][14][15][16] This method involves administering the substance at one of several fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) to a small number of animals (usually rats) to identify a dose that causes evident toxicity but not mortality. Observations are made for 14 days.

  • Acute Dermal Irritation/Corrosion (OECD 404): [17][18][19][20][21] A single dose of the substance is applied to a small patch of skin on an animal (usually a rabbit) for 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals over 14 days to assess the degree and reversibility of irritation.

  • Acute Eye Irritation/Corrosion (OECD 405): [22][23][24][25][26] A single dose of the substance is applied to the conjunctival sac of one eye of an animal (usually a rabbit). The eye is then examined for lesions of the cornea, iris, and conjunctiva at specified intervals to determine the level of irritation and its reversibility.

Conclusion

This compound is a lipophilic ester of salicylic acid with a favorable safety profile, primarily used in cosmetic formulations. While direct research into its specific biological activities is limited, its mechanism of action can be confidently inferred from the extensive knowledge of the salicylate class of compounds. Upon topical application, it is expected to function as a prodrug, penetrating the stratum corneum and subsequently hydrolyzing to release salicylic acid in the viable skin layers. The liberated salicylic acid is then responsible for exerting biological effects, most notably the anti-inflammatory action through the inhibition of COX enzymes and prostaglandin synthesis. Its high lipophilicity suggests it may offer advantages in terms of skin penetration and retention, potentially providing a sustained local delivery of salicylic acid. Further research is warranted to quantify the specific dermal absorption and hydrolysis kinetics of this compound and to directly measure its effects on inflammatory markers in skin models. Such studies would provide a more complete understanding of its biological profile and could expand its potential therapeutic applications.

References

The Synthesis and Scientific Profile of Isodecyl Salicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodecyl salicylate (B1505791), the ester of salicylic (B10762653) acid and isodecyl alcohol, is a compound primarily utilized in the cosmetics industry as a skin-conditioning agent, emollient, and plasticizer. While not a therapeutic drug in the classical sense, its synthesis and properties are of significant interest to researchers in dermatology, cosmetic science, and formulation chemistry. This technical guide provides an in-depth overview of the historical context of salicylate esters, the synthetic routes to isodecyl salicylate, detailed experimental protocols, and its known physicochemical and biological properties. Quantitative data are presented in tabular format for clarity, and key chemical pathways and experimental workflows are visualized using diagrams.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader history of salicylic acid and its esters. Salicylic acid itself has been known for centuries for its medicinal properties, famously derived from willow bark. The esterification of salicylic acid to produce various salicylate esters was a significant development in the late 19th and early 20th centuries, aimed at modifying its properties for different applications. While the specific discovery of this compound is not well-documented as a singular historical event, its development can be understood as part of the ongoing effort to create novel esters with desirable physical and chemical properties for industrial applications, particularly in the cosmetics and personal care sectors.

The primary synthetic route to this compound is through the Fischer esterification of salicylic acid with isodecyl alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by removing the water produced during the reaction.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its application in formulations and for its analysis.

PropertyValue
Molecular Formula C₁₇H₂₆O₃
Molecular Weight 278.39 g/mol
CAS Number 85252-25-1
Appearance Colorless to pale yellow liquid
Boiling Point ~350-370 °C (estimated)
Solubility Insoluble in water; soluble in organic solvents
Refractive Index ~1.49 - 1.51

Synthesis of this compound

The synthesis of this compound is a straightforward application of the Fischer esterification reaction. The general reaction scheme is depicted below.

G Salicylic_Acid Salicylic Acid Isodecyl_Salicylate This compound Salicylic_Acid->Isodecyl_Salicylate + Isodecyl Alcohol (H₂SO₄, Heat) Isodecyl_Alcohol Isodecyl Alcohol Isodecyl_Alcohol->Isodecyl_Salicylate Water Water Isodecyl_Salicylate->Water - H₂O

Figure 1: Synthesis of this compound via Fischer Esterification.
Detailed Experimental Protocol (Representative)

This protocol describes a representative laboratory-scale synthesis of this compound.

Materials:

  • Salicylic acid (1.0 eq)

  • Isodecyl alcohol (1.2 eq)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)

  • Toluene (as solvent and for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvents for purification (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (e.g., chromatography column)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add salicylic acid, isodecyl alcohol, and toluene.

  • Slowly add the catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).

  • Once the reaction is complete (no more water is collected or TLC indicates consumption of starting material), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

A workflow for the synthesis and purification is shown below.

G Start Combine Reactants: Salicylic Acid, Isodecyl Alcohol, Toluene, H₂SO₄ Reflux Heat to Reflux with Dean-Stark Trap Start->Reflux Workup Aqueous Workup: Wash with H₂O, NaHCO₃, Brine Reflux->Workup Dry Dry Organic Layer (MgSO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography or Vacuum Distillation Concentrate->Purify Product Pure this compound Purify->Product

Figure 2: Experimental Workflow for this compound Synthesis.

Spectroscopic Characterization (Expected)

4.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the salicylate moiety, the protons of the isodecyl chain, and the phenolic hydroxyl group.

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (4H)6.8 - 7.8Multiplets
-OCH₂- (2H)~4.3Triplet
Isodecyl chain (-CH₂-, -CH-)0.8 - 1.8Multiplets
Isodecyl terminal -CH₃ (6H)~0.9Doublet
Phenolic -OH (1H)9.0 - 11.0Singlet (broad)

4.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the carbons of the isodecyl chain.

CarbonExpected Chemical Shift (δ, ppm)
C=O (ester)~170
Aromatic C-O~161
Aromatic C-H117 - 136
Aromatic C-CO~112
-OCH₂-~66
Isodecyl chain20 - 40

4.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (phenolic)3100 - 3300 (broad)
C-H (aliphatic)2850 - 2960
C=O (ester)1680 - 1720
C=C (aromatic)1450 - 1600
C-O (ester)1200 - 1300

4.4. Mass Spectrometry

In mass spectrometry with electron ionization (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 278. Key fragmentation patterns would likely involve the loss of the isodecyl chain and cleavage of the ester bond, leading to a prominent peak corresponding to the salicylic acid fragment at m/z = 120.

Mechanism of Action in Skin Conditioning

This compound's primary role in cosmetics is as a skin-conditioning agent and emollient. The salicylic acid moiety is known for its keratolytic properties, meaning it helps to soften and slough off the outer layer of skin cells. This action is believed to contribute to a smoother skin texture and the unclogging of pores. The long, branched isodecyl chain provides emollient properties, helping to form a protective layer on the skin that reduces water loss and improves skin feel.

A simplified representation of its proposed mechanism of action on the skin is provided below.

G Isodecyl_Salicylate This compound (Applied to Skin) Stratum_Corneum Stratum Corneum (Outermost Skin Layer) Isodecyl_Salicylate->Stratum_Corneum Exfoliation Keratolytic Action: Loosening of Corneocytes Stratum_Corneum->Exfoliation Salicylate Moiety Emollience Emollient Effect: Formation of Occlusive Layer Stratum_Corneum->Emollience Isodecyl Chain Result Smoother Skin Texture & Reduced Pore Clogging Exfoliation->Result Emollience->Result

Figure 3: Proposed Mechanism of Action of this compound on the Skin.

Conclusion

This compound is a synthetically accessible ester with valuable properties for the cosmetics industry. Its synthesis via Fischer esterification is a well-established and scalable process. The compound's dual functionality, with the salicylate moiety providing keratolytic effects and the isodecyl chain imparting emollience, makes it an effective skin-conditioning agent. While it is not a primary focus of pharmaceutical research, a thorough understanding of its synthesis, characterization, and mechanism of action is crucial for formulation scientists and researchers in related fields. This guide provides a foundational overview of these aspects to support further research and development.

isodecyl salicylate physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isodecyl salicylate (B1505791), with the CAS number 85252-25-1, is the ester formed from the reaction of salicylic (B10762653) acid and isodecyl alcohol.[1] It is primarily utilized in the cosmetics industry as an antistatic agent and a skin-conditioning agent.[2][3][4] Its emollient properties contribute to skin softening and enhance the spreadability of topical formulations.[5][6] This technical guide provides a comprehensive overview of the physical and chemical characteristics of isodecyl salicylate, detailed experimental protocols for its synthesis and analysis, and a summary of its known chemical reactivity.

Physical and Chemical Characteristics

This compound is a derivative of salicylic acid, a well-known beta-hydroxy acid.[7] The addition of the isodecyl group, a branched ten-carbon alkyl chain, significantly influences its physical properties, rendering it more oil-soluble and suitable for cosmetic formulations.[5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₇H₂₆O₃[8][9]
Molecular Weight 278.4 g/mol [8][9]
IUPAC Name 8-methylnonyl 2-hydroxybenzoate[8]
Synonyms Keratoplast, EDESAL, DERMOL IDSA[8]
Boiling Point 362.66 °C (estimated at 760 mm Hg)[2]
Flash Point 138.40 °C (estimated)[2]
Solubility in Water 0.07222 mg/L at 25 °C (estimated)[2]
LogP (o/w) 6.833 (estimated)[2][10]

Experimental Protocols

1. Synthesis of this compound via Fischer Esterification

The primary method for synthesizing this compound is through the Fischer esterification of salicylic acid with isodecyl alcohol.[5] This acid-catalyzed reaction is a standard procedure for the formation of esters.

  • Materials:

    • Salicylic acid

    • Isodecyl alcohol

    • Concentrated sulfuric acid (catalyst)

    • Toluene or xylene (for azeotropic water removal)

    • Sodium bicarbonate solution (for neutralization)

    • Anhydrous magnesium sulfate (B86663) (for drying)

    • Organic solvent for extraction (e.g., dichloromethane)

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine salicylic acid and a molar excess of isodecyl alcohol in toluene.

    • Add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Heat the reaction mixture to reflux (typically between 80-120°C).[5] Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

    • Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when water is no longer being formed.

    • After cooling to room temperature, neutralize the reaction mixture by washing with a saturated sodium bicarbonate solution in a separatory funnel.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude this compound can be purified by vacuum distillation or column chromatography to achieve a purity of over 98%.[5]

2. Analytical Validation

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are employed to determine the purity of the final product and to identify any byproducts, such as residual salicylic acid.[5]

  • Spectroscopic Analysis:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound will show characteristic peaks for the hydroxyl group, the ester carbonyl group, and the aromatic ring.[11]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons in the isodecyl and salicylate moieties.[11]

Chemical Reactivity

This compound can undergo several chemical reactions, primarily involving the ester functional group.

  • Hydrolysis: In the presence of an acid or base catalyst and water, this compound can be hydrolyzed back to its parent compounds: salicylic acid and isodecyl alcohol.[5] This is the reverse of the esterification reaction.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Salicylic Acid + Isodecyl Alcohol Catalyst H₂SO₄ (catalyst) Reactants->Catalyst Solvent Toluene Catalyst->Solvent Reaction Reflux (80-120°C) Azeotropic Water Removal Solvent->Reaction Neutralization Wash with NaHCO₃ Reaction->Neutralization Drying Dry with MgSO₄ Neutralization->Drying Concentration Solvent Removal Drying->Concentration Purification_Method Vacuum Distillation or Column Chromatography Concentration->Purification_Method Final_Product Pure this compound (>98%) Purification_Method->Final_Product

Caption: Synthesis and purification workflow for this compound.

Hydrolysis_Reaction Isodecyl_Salicylate This compound Reactants + H₂O (Acid or Base Catalyst) Isodecyl_Salicylate->Reactants Products Salicylic Acid + Isodecyl Alcohol Reactants->Products

Caption: Hydrolysis of this compound.

Analytical_Workflow cluster_purity Purity Assessment cluster_structure Structural Confirmation HPLC HPLC GCMS GC-MS FTIR FTIR Spectroscopy NMR NMR Spectroscopy (¹H and ¹³C) Sample This compound Sample Sample->HPLC Sample->GCMS Sample->FTIR Sample->NMR

Caption: Analytical workflow for this compound validation.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[2][8] The Cosmetic Ingredient Review (CIR) Panel concluded that this compound is safe for use in cosmetics when formulated to be non-irritating and non-sensitizing.[8] However, as with any chemical, appropriate laboratory safety precautions should be taken, including the use of personal protective equipment. A detailed Safety Data Sheet (SDS) should be consulted before handling.[9]

References

Isodecyl Salicylate: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of isodecyl salicylate (B1505791), a common ingredient in cosmetic and personal care formulations. This document details its solubility in various solvent systems, outlines established experimental protocols for solubility determination, and presents a conceptual workflow for these procedures.

Core Concepts and Solubility Profile

Isodecyl salicylate is the ester of isodecyl alcohol and salicylic (B10762653) acid. Its chemical structure, featuring a bulky, branched alkyl chain, renders it highly lipophilic and hydrophobic. This characteristic is central to its function as a skin-conditioning agent and emollient in topical products. The branched nature of the isodecyl group enhances its miscibility with a wide range of non-polar substances and improves its ability to form a protective, hydrating layer on the skin.[1]

Data Presentation: Solubility of this compound in Various Solvents

The following table summarizes the expected solubility profile of this compound based on available data and chemical principles.

Solvent ClassRepresentative SolventsExpected Solubility/MiscibilityRationale
Aqueous Solvents WaterInsoluble (0.07222 mg/L @ 25 °C)[2]The large, non-polar isodecyl group dominates the molecule, making it incompatible with the polar hydrogen-bonding network of water.
Polar Protic Solvents Ethanol, IsopropanolLikely Soluble/MiscibleWhile the molecule is predominantly non-polar, the hydroxyl and ester groups can interact with the hydroxyl groups of short-chain alcohols, allowing for some degree of solubility.
Polar Aprotic Solvents Acetone, Ethyl AcetateLikely Soluble/MiscibleThe polarity of these solvents is sufficient to interact with the ester and hydroxyl moieties of this compound, while their organic nature accommodates the long alkyl chain.
Non-Polar/Lipophilic Solvents Mineral Oil, Isopropyl Myristate, Caprylic/Capric Triglyceride, SiliconesHighly MiscibleAs a lipophilic substance, this compound readily mixes with other oils, esters, and non-polar cosmetic ingredients.[1] This is a key property for its use in emulsions and anhydrous formulations.
Glycols Propylene Glycol, GlycerinLimited to Moderate SolubilityThe solubility in glycols is expected to be lower than in less polar organic solvents due to the increased polarity and hydrogen bonding capacity of glycols.

Experimental Protocols for Solubility Determination

Standardized methods are crucial for accurately determining the solubility of a substance. The following protocols are widely accepted and applicable for assessing the solubility of this compound.

OECD Guideline 105: Water Solubility

For determining the very low water solubility of this compound, the Column Elution Method described in OECD Guideline 105 is appropriate for substances with solubility below 10⁻² g/L.

Methodology:

  • Preparation of the Column: A microcolumn is packed with an inert support material, such as glass beads, and coated with an excess of the test substance, this compound.

  • Elution: Water is passed through the column at a slow, constant flow rate.

  • Equilibration: The water passing through the column becomes saturated with this compound.

  • Analysis: The eluate is collected, and the concentration of this compound is determined using a sensitive analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation: The water solubility is calculated from the concentration of the substance in the saturated eluate.

Shake-Flask Method for Equilibrium Solubility

The Shake-Flask Method is the most common and reliable technique for determining the equilibrium solubility of a substance in various solvents.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a flask containing the solvent of interest.

  • Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period to reach equilibrium. This is typically 24 to 72 hours, which should be confirmed by taking measurements at different time points until the concentration plateaus.

  • Phase Separation: After equilibration, the suspension is allowed to stand to allow undissolved solid to settle. The saturated solution is then separated from the excess solid by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a validated analytical method (e.g., HPLC, UV-Vis Spectroscopy).

  • Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining solubility and the logical relationship of this compound's properties to its applications.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess this compound to Solvent start->add_excess seal_flask Seal Flask add_excess->seal_flask agitate Agitate at Constant Temperature (24-72h) seal_flask->agitate check_equilibrium Monitor Concentration until Plateau agitate->check_equilibrium centrifuge Centrifuge or Filter check_equilibrium->centrifuge collect_supernatant Collect Saturated Supernatant/Filtrate centrifuge->collect_supernatant analyze Quantify Concentration (e.g., HPLC) collect_supernatant->analyze end End analyze->end

Caption: Experimental Workflow for the Shake-Flask Solubility Method.

logical_relationship cluster_properties Physicochemical Properties cluster_solubility Solubility Profile cluster_applications Cosmetic Applications substance This compound structure Branched Isodecyl Chain + Salicylic Acid Moiety substance->structure lipophilicity High Lipophilicity (Hydrophobic) structure->lipophilicity water_insoluble Insoluble in Water lipophilicity->water_insoluble oil_miscible Miscible with Oils and Esters lipophilicity->oil_miscible emollient Emollient water_insoluble->emollient skin_conditioning Skin-Conditioning Agent oil_miscible->skin_conditioning formulation_aid Formulation Aid (Solvent/Plasticizer) oil_miscible->formulation_aid

Caption: Relationship between Properties, Solubility, and Applications.

References

Spectroscopic Data Interpretation of Isodecyl Salicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for isodecyl salicylate (B1505791), a branched-chain ester of salicylic (B10762653) acid. Isodecyl salicylate (C17H26O3) is utilized in various cosmetic and pharmaceutical applications.[1][2] A thorough understanding of its spectroscopic characteristics is crucial for quality control, structural elucidation, and formulation development. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

This compound is the ester formed from salicylic acid and isodecyl alcohol (8-methyl-1-nonanol). Its chemical structure dictates its spectroscopic behavior.

  • IUPAC Name: 8-methylnonyl 2-hydroxybenzoate[3]

  • Molecular Formula: C17H26O3[3]

  • Molecular Weight: 278.39 g/mol [4]

  • SMILES: CC(C)CCCCCCCOC(=O)C1=CC=CC=C1O[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃, based on data from analogous salicylate esters.[5][6]

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.8Singlet1HAr-OH
~7.8Doublet of doublets1HAr-H (Position 6)
~7.4Triplet of doublets1HAr-H (Position 4)
~6.9Doublet1HAr-H (Position 3)
~6.8Triplet1HAr-H (Position 5)
~4.3Triplet2H-O-CH₂ -
~1.8Multiplet1H-CH (CH₃)₂
~1.6Multiplet2H-O-CH₂-CH₂ -
~1.3-1.5Multiplet10H-(CH₂ )₅-
~0.9Doublet6H-CH(CH₃ )₂

The aromatic protons of the salicylate moiety typically appear in the range of 6.8 to 7.8 ppm.[5] The phenolic hydroxyl proton is highly deshielded and appears as a singlet at a high chemical shift. The protons of the isodecyl chain will exhibit characteristic multiplets, with the protons alpha to the ester oxygen appearing furthest downfield.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~170C =O
~161C -OH (Aromatic)
~136Ar-C H (Position 4)
~130Ar-C H (Position 6)
~119Ar-C H (Position 5)
~117Ar-C H (Position 3)
~112Ar-C (Position 1)
~65-O-C H₂-
~39-C H(CH₃)₂
~30-37-(C H₂)₅-
~28-CH₂-C H₂-CH(CH₃)₂
~22-CH(C H₃)₂

In the ¹³C NMR spectrum, the carbonyl carbon of the ester is the most deshielded. The aromatic carbons appear in the typical range of 110-160 ppm.[6][7] The carbons of the isodecyl chain will be found in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3200Broad, StrongO-H stretch (phenolic)
~2950-2850StrongC-H stretch (aliphatic)
~1680StrongC=O stretch (ester)
~1610, 1485MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ester)

The IR spectrum of this compound is expected to be dominated by a broad O-H stretching band for the phenolic hydroxyl group and a strong C=O stretching band for the ester carbonyl. The presence of the long alkyl chain will be confirmed by strong C-H stretching absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
278[M]⁺ (Molecular ion)
138[C₇H₆O₃]⁺ (Salicylic acid fragment)
121[C₇H₅O₂]⁺ (Fragment from loss of OH from salicylic acid)
141[C₁₀H₂₁]⁺ (Isodecyl fragment)

In the mass spectrum of this compound, the molecular ion peak is expected at an m/z of 278. A prominent peak at m/z 138, corresponding to the salicylic acid moiety, is anticipated due to the cleavage of the ester bond.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for this compound.

Synthesis of this compound

This compound can be synthesized via Fischer esterification of salicylic acid with isodecyl alcohol.[8][9]

  • Combine salicylic acid (1 equivalent) and isodecyl alcohol (1.5 equivalents) in a round-bottom flask.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture under reflux for several hours.

  • After cooling, dilute the mixture with an organic solvent and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

NMR Spectroscopy
  • Dissolve approximately 10-20 mg of purified this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Place a drop of neat this compound liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Acquire the mass spectrum over an appropriate m/z range.

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the structure and the expected data.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Purification->IR MS MS Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Isodecyl_Salicylate_Structure_Spectra cluster_structure This compound Structure cluster_spectra Expected Spectroscopic Signals Salicylate_Moiety Salicylate Moiety (Aromatic Ring, OH, C=O) Aromatic_Signals Aromatic ¹H & ¹³C Signals O-H & C=O IR Stretches Salicylate_Moiety->Aromatic_Signals corresponds to Isodecyl_Chain Isodecyl Chain (Alkyl Group) Aliphatic_Signals Aliphatic ¹H & ¹³C Signals C-H IR Stretches Isodecyl_Chain->Aliphatic_Signals corresponds to

Caption: Relationship between the chemical structure of this compound and its expected spectroscopic signals.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Isodecyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation profile of isodecyl salicylate (B1505791). Due to the limited availability of direct experimental studies on this specific molecule, this guide synthesizes available physical data, outlines detailed experimental protocols for its analysis based on established methods for similar compounds, and presents a theoretical degradation profile.

Physicochemical Properties of Isodecyl Salicylate

This compound is the ester of salicylic (B10762653) acid and isodecyl alcohol.[1][2] It is primarily used in cosmetics as a skin conditioning agent and an antistatic agent.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C17H26O3[4][5]
Molecular Weight 278.4 g/mol [4][5]
CAS Number 85252-25-1[4][6]
Boiling Point 362.66 °C @ 760.00 mm Hg (estimated)[6]
Flash Point 138.40 °C (281.00 °F) TCC (estimated)[6]
Decomposition Temperature No data available[4]
Water Solubility 0.07222 mg/L @ 25 °C (estimated)[6]
logP (o/w) 6.833 (estimated)[6]

Note: Much of the available data is estimated, highlighting the need for empirical studies to determine these properties with greater accuracy.

Thermal Stability Profile

Currently, there is no publicly available experimental data specifically detailing the thermal decomposition temperature of this compound.[4] Safety Data Sheets typically list the decomposition temperature as "no data available".[4] The estimated boiling point of 362.66 °C suggests that the compound is stable at lower temperatures.[6] The estimated flash point of 138.40 °C indicates the temperature at which the vapor can ignite in the presence of an ignition source.[6]

To definitively determine the thermal stability of this compound, experimental techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are required.

Theoretical Degradation Profile

In the absence of specific studies on the thermal degradation of this compound, a potential degradation pathway can be inferred from the known chemistry of salicylate esters and general mechanisms of ester pyrolysis. The primary degradation pathway at elevated temperatures is likely to be the cleavage of the ester bond.

3.1. Potential Degradation Pathways

The most probable thermal degradation mechanism for this compound involves the scission of the ester linkage.[7] This can occur through several pathways, including hydrolysis if water is present, or through pyrolytic elimination reactions. A likely primary degradation pathway would be the hydrolysis of the ester back to its constituent parts: salicylic acid and isodecyl alcohol.[8] At higher temperatures, further decomposition of these initial products could occur.

G Potential Thermal Degradation Pathway of this compound IS This compound Heat Heat (Δ) IS->Heat SA Salicylic Acid Heat->SA Ester Bond Cleavage IA Isodecyl Alcohol Heat->IA Ester Bond Cleavage DP Further Decomposition Products SA->DP Decarboxylation, etc. IA->DP Oxidation, Dehydration, etc.

Caption: Potential Thermal Degradation Pathway of this compound.

3.2. Identification of Degradation Products

To identify the actual degradation products, techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) would be necessary.[7][9] This method involves heating the sample to its decomposition temperature and then separating and identifying the volatile fragments produced.

Experimental Protocols

The following section details the methodologies for key experiments to determine the thermal stability and degradation profile of this compound. These protocols are based on standard methods used for the analysis of similar organic esters.[10][11]

4.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition and the thermal stability of a material.[12]

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).

  • Heating Program:

    • Equilibrate at a starting temperature (e.g., 30 °C) for 5 minutes.

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

  • Data Analysis: Plot the percentage of weight loss against temperature. The onset of decomposition is typically determined as the temperature at which a significant weight loss begins (e.g., 5% weight loss).

4.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and to study thermal decomposition.[10][11]

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Atmosphere: Inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min).

  • Heating Program:

    • Equilibrate at a starting temperature (e.g., -50 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature above the expected decomposition range (e.g., 400 °C).

  • Data Analysis: Plot the heat flow against temperature. Endothermic and exothermic peaks can indicate melting and decomposition, respectively.

G Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Degradation Product Analysis cluster_3 Data Interpretation Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Sample->PyGCMS Data Data Analysis and Profile Generation TGA->Data DSC->Data PyGCMS->Data

Caption: Experimental Workflow for Thermal Analysis.

4.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

This technique is used to identify the volatile and semi-volatile products of thermal decomposition.

  • Instrument: A pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Sample Preparation: A small, accurately weighed amount of this compound is placed in a pyrolysis tube.

  • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere.

  • GC Separation: The volatile degradation products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

    • Column: A suitable capillary column (e.g., a non-polar or mid-polar column).

    • Oven Program: A temperature program is used to elute the separated compounds (e.g., start at 50 °C, ramp to 300 °C at 10 °C/min).

  • MS Detection: The separated compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a "fingerprint" for each compound, allowing for their identification by comparison to spectral libraries.[13]

Summary and Future Outlook

The thermal stability and degradation profile of this compound are not well-documented in publicly available literature. While some physical properties have been estimated, crucial data such as the decomposition temperature are missing. Based on the chemistry of similar esters, the primary thermal degradation pathway is likely to involve the cleavage of the ester bond, yielding salicylic acid and isodecyl alcohol as initial products.

To provide a definitive understanding of its thermal behavior, rigorous experimental analysis using techniques such as TGA, DSC, and Py-GC/MS is essential. The protocols outlined in this guide provide a framework for researchers to conduct these necessary investigations. Such studies are crucial for ensuring the safe handling, storage, and application of this compound in various formulations, particularly in the pharmaceutical and cosmetic industries.

References

Isodecyl Salicylate: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodecyl salicylate (B1505791), the ester of salicylic (B10762653) acid and isodecyl alcohol, is a lipophilic compound primarily utilized in the cosmetics industry as a skin-conditioning agent.[1] While direct research into its specific pharmacological activities is limited, its chemical structure as a salicylate ester suggests a range of potential research applications stemming from the well-documented properties of its parent compound, salicylic acid. This technical guide consolidates the available information on isodecyl salicylate and related salicylate esters to provide a framework for future research. It outlines potential applications in dermatology and anti-inflammatory research, details relevant experimental protocols, and presents signaling pathways that may be modulated by this compound. The information herein is intended to serve as a foundational resource for scientists investigating the therapeutic potential of this compound.

Introduction

This compound (CAS 85252-25-1) is a synthetic ester with the molecular formula C17H26O3.[2] Its structure combines the aromatic, anti-inflammatory moiety of salicylic acid with a long, branched alkyl chain, rendering it significantly more oil-soluble than salicylic acid. This increased lipophilicity is a key characteristic that may influence its biological activity, particularly in topical applications. While its current use is predominantly in cosmetic formulations for its emollient properties, the known biological activities of other salicylates provide a strong rationale for investigating this compound in a therapeutic context.[1][3]

Potential areas of research include its use as a topical anti-inflammatory agent, a comedolytic agent in the treatment of acne, and a modulator of keratinocyte differentiation in hyperkeratotic skin disorders. Its enhanced lipophilicity may allow for deeper penetration into the stratum corneum and sebaceous follicles compared to salicylic acid, potentially leading to improved efficacy and reduced irritation.

Physicochemical and Toxicological Data

Quantitative data for this compound is sparse in the scientific literature. The following tables summarize the available physicochemical properties and acute toxicity data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC17H26O3[2]
Molecular Weight278.4 g/mol [2]
IUPAC Name8-methylnonyl 2-hydroxybenzoate[2]
CAS Number85252-25-1[2]
Topological Polar Surface Area46.5 Ų[2]

Table 2: Acute Oral Toxicity of Salicylate Esters in Rats

CompoundLD50Reference
This compoundNo toxicity at levels as high as 4.83 g/kg[4]
Butyloctyl Salicylate> 5 g/kg[4]
Ethylhexyl Salicylate> 2 g/kg[4]
Methyl Salicylate0.887 - 1.25 g/kg[4]
Tridecyl Salicylate> 1.98 g/kg[4]

Potential Research Applications and Underlying Mechanisms

The research potential of this compound can be extrapolated from the known mechanisms of salicylic acid and the influence of its esterification.

Anti-inflammatory Effects via COX and NF-κB Inhibition

Salicylates are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[5] Furthermore, salicylic acid has been shown to inhibit the activation of the transcription factor NF-κB, a central regulator of the inflammatory response.[6] The esterification to this compound may enhance its ability to penetrate cell membranes and exert these effects intracellularly.

G cluster_0 Inflammatory Stimuli (LPS, Cytokines) Inflammatory Stimuli (LPS, Cytokines) IKK Complex IKK Complex Inflammatory Stimuli (LPS, Cytokines)->IKK Complex Activates IκBα IκBα (phosphorylated) -> Degradation IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits (when bound) Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription NF-κB->Pro-inflammatory Gene Transcription Translocates to nucleus and activates This compound This compound This compound->IKK Complex Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Dermatological Applications: Comedolytic and Keratolytic Effects

Salicylic acid is a widely used comedolytic and keratolytic agent in dermatology.[7] It functions by solubilizing the intercellular cement that binds corneocytes in the stratum corneum, leading to desquamation. This action is beneficial in conditions such as acne vulgaris and psoriasis.[8][9] The lipophilic nature of this compound may enhance its penetration into the lipid-rich environment of the pilosebaceous unit, suggesting it could be a more targeted and potentially less irritating alternative to salicylic acid for these applications.

G cluster_1 Hyperkeratosis Hyperkeratosis Corneocyte Adhesion Corneocyte Adhesion Hyperkeratosis->Corneocyte Adhesion Increases Comedone Formation Comedone Formation Corneocyte Adhesion->Comedone Formation Leads to This compound This compound This compound->Corneocyte Adhesion Decreases (potential) Desquamation Desquamation This compound->Desquamation Promotes (potential)

Caption: Proposed mechanism of comedolytic action of this compound.
Modulation of Keratinocyte Differentiation

Abnormal keratinocyte differentiation is a hallmark of several skin diseases, including psoriasis.[10] Salicylic acid has been shown to influence this process. Given its potential for enhanced skin penetration, this compound could be investigated for its effects on the expression of keratinocyte differentiation markers such as involucrin (B1238512) and filaggrin.

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to investigate the potential research applications of this compound.

Synthesis and Characterization of this compound

This protocol describes a general acid-catalyzed esterification for the synthesis of salicylate esters.

Materials:

  • Salicylic acid

  • Isodecyl alcohol (8-methyl-1-nonanol)

  • Concentrated sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

  • NMR spectrometer, IR spectrometer, Mass spectrometer

Procedure:

  • In a round-bottom flask, combine salicylic acid (1.0 eq), isodecyl alcohol (1.2 eq), and toluene.

  • Slowly add concentrated sulfuric acid (catalytic amount) to the stirred mixture.

  • Heat the reaction mixture to reflux and collect the water formed using a Dean-Stark apparatus.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

In Vitro Skin Permeation Study

This protocol uses Franz diffusion cells to assess the percutaneous absorption of this compound.

Materials:

  • This compound

  • Excised human or porcine skin

  • Franz diffusion cells

  • Phosphate-buffered saline (PBS) with a suitable solubilizing agent (e.g., polysorbate 80) as the receptor fluid

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare a formulation of this compound in a suitable vehicle.

  • Mount excised full-thickness skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with the receptor fluid and maintain at 32°C.

  • Apply a finite dose of the this compound formulation to the skin surface in the donor compartment.

  • At predetermined time intervals, collect aliquots from the receptor fluid and replace with fresh fluid.

  • Analyze the collected samples for the concentration of this compound and any potential metabolite (salicylic acid) using a validated HPLC method.

  • Calculate the cumulative amount of permeated drug per unit area and plot against time to determine the flux.

G cluster_2 Prepare Formulation Prepare Formulation Mount Skin Mount Skin Prepare Formulation->Mount Skin Apply Formulation Apply Formulation Mount Skin->Apply Formulation Sample Receptor Fluid Sample Receptor Fluid Apply Formulation->Sample Receptor Fluid HPLC Analysis HPLC Analysis Sample Receptor Fluid->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

Caption: Workflow for an in vitro skin permeation study.
NF-κB Luciferase Reporter Assay

This assay measures the effect of this compound on NF-κB transcriptional activity.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • This compound

  • Tumor necrosis factor-alpha (TNF-α) or other NF-κB activator

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed keratinocytes in a multi-well plate.

  • Transfect the cells with the NF-κB luciferase reporter plasmid.

  • After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α to activate the NF-κB pathway.

  • After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Normalize luciferase activity to total protein concentration or a co-transfected control plasmid.

  • Calculate the percentage inhibition of NF-κB activity by this compound.

Conclusion and Future Directions

This compound presents an intriguing subject for further scientific investigation. Its lipophilic nature, combined with the known biological activities of the salicylate moiety, suggests a promising potential for development as a topical therapeutic agent. Future research should focus on obtaining specific quantitative data on its anti-inflammatory, comedolytic, and keratinocyte-modulating effects. Direct comparisons with salicylic acid and other salicylate esters in relevant in vitro and in vivo models will be crucial to elucidate its unique properties and potential advantages. Furthermore, detailed studies on its metabolism within the skin are necessary to understand its mechanism of action and to design optimized formulations for targeted delivery. The experimental frameworks provided in this guide offer a starting point for researchers to explore the untapped therapeutic potential of this compound.

References

Methodological & Application

Synthesis of Isodecyl Salicylate: A Detailed Guide to Pathways and Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Isodecyl salicylate (B1505791), an ester of salicylic (B10762653) acid and isodecyl alcohol, is a compound of interest in various fields, including cosmetics and pharmaceuticals, valued for its properties as a skin-conditioning agent and emollient. This document provides a comprehensive overview of the primary synthesis pathways for isodecyl salicylate, focusing on the widely utilized Fischer-Speier esterification method. Detailed experimental protocols, reaction conditions, and quantitative data are presented to guide researchers in the successful synthesis and purification of this compound.

The synthesis of this compound is most commonly achieved through the direct esterification of salicylic acid with isodecyl alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven to completion by the removal of water, often through azeotropic distillation. Alternative catalysts, including solid superacids and ion-exchange resins, offer potential advantages in terms of reusability and reduced corrosiveness.

This guide will delve into the specifics of these methodologies, providing a comparative analysis of different catalytic systems and their impact on reaction efficiency, product yield, and purity. The information presented is intended to serve as a practical resource for laboratory-scale synthesis and to provide a foundation for process optimization and scale-up.

Synthesis Pathways

The principal pathway for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves the protonation of the carboxylic acid group of salicylic acid by a strong acid catalyst, which enhances its electrophilicity. The nucleophilic isodecyl alcohol then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a water molecule and deprotonation of the catalyst yields the this compound ester.

To drive the equilibrium of this reversible reaction towards the product side, water is continuously removed from the reaction mixture, typically by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or xylene.

An alternative approach involves transesterification, where a more readily available salicylate ester, such as methyl salicylate, is reacted with isodecyl alcohol in the presence of a suitable catalyst.

Key Reaction Parameters

Several factors influence the outcome of the this compound synthesis:

  • Catalyst: Strong mineral acids (e.g., sulfuric acid), sulfonic acids (e.g., p-toluenesulfonic acid), solid acid catalysts (e.g., superacids, ion-exchange resins), and enzymatic catalysts can be employed. The choice of catalyst affects reaction rate, yield, and the need for subsequent purification steps.

  • Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent, to increase the reaction rate. Temperatures in the range of 80-190°C are commonly reported for similar salicylate ester syntheses.[1]

  • Reactant Molar Ratio: An excess of one reactant, usually the alcohol, can be used to shift the equilibrium towards the product.

  • Solvent: A non-polar solvent that forms an azeotrope with water, such as toluene or xylene, is often used to facilitate water removal.[1]

  • Reaction Time: The duration of the reaction depends on the specific conditions and can range from a few hours to several hours.

Experimental Protocols

The following protocols are provided as detailed methodologies for the synthesis of this compound. These are model protocols based on established procedures for similar salicylate esters and may require optimization for specific laboratory conditions and desired outcomes.

Protocol 1: Sulfuric Acid Catalyzed Esterification

This protocol describes the synthesis of this compound using concentrated sulfuric acid as the catalyst and toluene as the azeotropic solvent.

Materials:

  • Salicylic Acid

  • Isodecyl Alcohol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add salicylic acid and isodecyl alcohol. A typical molar ratio is 1:1.2 (salicylic acid:isodecyl alcohol).

  • Solvent and Catalyst Addition: Add toluene to the flask (approximately 2 mL per gram of salicylic acid). While stirring, slowly add concentrated sulfuric acid (typically 1-2% by weight of the reactants).

  • Azeotropic Reflux: Assemble the Dean-Stark apparatus and condenser on the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the completion of the reaction. This typically takes 4-8 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Neutralization: Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious of CO₂ evolution during the bicarbonate wash.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator.

  • Purification: The crude this compound can be further purified by vacuum distillation or column chromatography to achieve high purity (>98%).[1]

Protocol 2: Solid Acid Catalyst (e.g., Sulfated Zirconia) Mediated Esterification

This protocol utilizes a reusable solid acid catalyst, which simplifies the work-up procedure.

Materials:

  • Salicylic Acid

  • Isodecyl Alcohol

  • Solid Acid Catalyst (e.g., sulfated zirconia, Amberlyst-15)

  • Toluene (optional, for azeotropic removal of water)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Reaction flask with overhead stirrer and condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a reaction flask, combine salicylic acid, isodecyl alcohol, and the solid acid catalyst (typically 5-10% by weight of salicylic acid).

  • Reaction: Heat the mixture with vigorous stirring. If using an azeotropic solvent, set up a Dean-Stark trap. The reaction temperature will depend on the catalyst but is often in the range of 120-190°C. Monitor the reaction progress by TLC or GC.

  • Catalyst Removal: After the reaction is complete, cool the mixture and filter to recover the solid catalyst. The catalyst can be washed with a solvent, dried, and reused.

  • Purification: The filtrate, containing the this compound, can be purified by removing the solvent (if used) under reduced pressure, followed by vacuum distillation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of salicylate esters, which can be extrapolated for the synthesis of this compound.

ParameterSulfuric Acid CatalysisSolid Superacid (SO₄²⁻/TiO₂-WO₃) Catalysis (for Isooctyl Salicylate)Sodium Hydrogen Sulfate Catalysis (for Isooctyl Salicylate)
Catalyst Loading 1-2 wt% of reactants3.5 wt% of total raw material massNot specified
Reactant Molar Ratio (Acid:Alcohol) 1:1.2 - 1:3Not specified1:1.5 - 1:3
Solvent Toluene or XyleneNone (neat)n-Heptane
Temperature 80-140°C (Reflux)190°C (Reflux)110°C (Reflux)
Reaction Time 4-8 hours5 hours8-10 hours
Yield Typically >85%>80%>95% (conversion >99%)
Purity >98% after purification>98% (GC)>99.5% (GC)

Visualizations

This compound Synthesis Pathway

Synthesis_Pathway SalicylicAcid Salicylic Acid ProtonatedSA Protonated Salicylic Acid SalicylicAcid->ProtonatedSA + H⁺ IsodecylAlcohol Isodecyl Alcohol TetrahedralIntermediate Tetrahedral Intermediate Catalyst Acid Catalyst (e.g., H₂SO₄) ProtonatedSA->TetrahedralIntermediate + Isodecyl Alcohol IsodecylSalicylate This compound TetrahedralIntermediate->IsodecylSalicylate - H₂O, - H⁺ Water Water

Caption: Fischer-Speier esterification of salicylic acid with isodecyl alcohol.

Experimental Workflow for this compound Synthesis

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 1. Mix Salicylic Acid, Isodecyl Alcohol, Solvent, and Catalyst Reflux 2. Azeotropic Reflux (e.g., using Dean-Stark) Reactants->Reflux Cool 3. Cool Reaction Mixture Reflux->Cool Wash 4. Wash with Water and NaHCO₃ Solution Cool->Wash Dry 5. Dry Organic Layer (e.g., with MgSO₄) Wash->Dry SolventRemoval 6. Remove Solvent (Rotary Evaporation) Dry->SolventRemoval Purify 7. Purify by Vacuum Distillation or Chromatography SolventRemoval->Purify FinalProduct This compound (>98% Purity) Purify->FinalProduct

Caption: General experimental workflow for this compound synthesis and purification.

References

Application Note and Protocol for the Esterification of Salicylic Acid with Isodecyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl salicylate (B1505791) is an ester formed from the reaction of salicylic (B10762653) acid and isodecyl alcohol.[1][2] It finds applications in the cosmetics and personal care industry as a skin conditioning agent and antistatic ingredient.[3][4] The synthesis of isodecyl salicylate is typically achieved through Fischer-Speier esterification, a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[5][6] This reaction is a reversible process, and strategies are often employed to drive the equilibrium towards the formation of the ester product, such as using an excess of one reactant or removing water as it is formed.[6][7] This document provides a detailed protocol for the synthesis of this compound, adaptable for research and development purposes.

Reaction Principle

The esterification of salicylic acid with isodecyl alcohol is an acid-catalyzed nucleophilic acyl substitution reaction. The acid catalyst protonates the carbonyl oxygen of the salicylic acid, making the carbonyl carbon more electrophilic.[6] The nucleophilic oxygen of isodecyl alcohol then attacks this electrophilic carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a water molecule and deprotonation of the carbonyl oxygen yields the final ester product, this compound.[7]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a similar long-chain alkyl salicylate, isooctyl salicylate, which can be used as a benchmark for the synthesis of this compound.[8]

ParameterValueReference
Molar Ratio (Salicylic Acid:Isooctyl Alcohol)1:3[8]
CatalystSolid Superacid (SO₄²⁻/TiO₂-WO₃)[8]
Catalyst Loading3.5% of total reactant mass[8]
Reaction Temperature190°C[8]
Reaction Time5 hours[8]
Product Yield >80% [8]
Product Purity (GC) >98% [8]

Experimental Protocol

This protocol details the synthesis of this compound via Fischer esterification using a solid acid catalyst.

Materials and Reagents:
Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
Salicylic AcidC₇H₆O₃138.12Starting material
Isodecyl AlcoholC₁₀H₂₂O158.28Reactant
Solid Superacid Catalyst (e.g., SO₄²⁻/TiO₂-WO₃)--Handle with care. Alternatives include concentrated sulfuric acid or boric acid.[5][8]
Toluene (B28343)C₇H₈92.14Optional, for azeotropic removal of water.
Dichloromethane (B109758) or Ethyl Acetate (B1210297)CH₂Cl₂ or C₄H₈O₂84.93 or 88.11For extraction.
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01For neutralization and washing.[5]
Brine (Saturated NaCl solution)NaCl58.44For washing.[5]
Anhydrous Sodium Sulfate (B86663) or Magnesium SulfateNa₂SO₄ or MgSO₄142.04 or 120.37For drying the organic layer.[5]
Equipment:
  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, add salicylic acid and isodecyl alcohol. A molar ratio of 1:3 (salicylic acid:isodecyl alcohol) is recommended to drive the reaction towards the product.[8]

    • Add the solid acid catalyst. The amount should be approximately 1.5-5.5% of the total mass of the reactants.[8]

    • If using a Dean-Stark apparatus for azeotropic water removal, add toluene to the flask.[5]

  • Esterification Reaction:

    • Assemble the reflux condenser (and Dean-Stark trap, if used) onto the round-bottom flask.

    • Heat the mixture to reflux using a heating mantle or oil bath. The reaction temperature should be maintained around 190°C.[8]

    • Allow the reaction to proceed for approximately 4-10 hours with continuous stirring.[8]

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • If a solid catalyst was used, remove it by filtration.

    • If a large excess of isodecyl alcohol was used, it can be removed under reduced pressure using a rotary evaporator.[5]

    • Dilute the residue with dichloromethane or ethyl acetate and transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted salicylic acid and the acid catalyst.[5]

    • Wash the organic layer sequentially with water and then with brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]

  • Purification and Characterization:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.[5]

    • The crude product can be further purified by vacuum distillation if necessary.[8]

    • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.[5]

Visualizations

Reaction Pathway

Esterification_Reaction Salicylic_Acid Salicylic Acid Protonated_SA Protonated Salicylic Acid Salicylic_Acid->Protonated_SA + H+ (Catalyst) Isodecyl_Alcohol Isodecyl Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_SA->Tetrahedral_Intermediate + Isodecyl Alcohol Isodecyl_Salicylate This compound Tetrahedral_Intermediate->Isodecyl_Salicylate - H2O, - H+ Water Water Catalyst H+

Caption: Fischer esterification of salicylic acid with isodecyl alcohol.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Setup 1. Reaction Setup (Salicylic Acid, Isodecyl Alcohol, Catalyst) Reflux 2. Reflux (190°C, 5h) Setup->Reflux Cooling 3. Cooling & Filtration Reflux->Cooling Extraction 4. Extraction (DCM/EtOAc) Cooling->Extraction Washing 5. Washing (NaHCO3, Brine) Extraction->Washing Drying 6. Drying (Na2SO4) Washing->Drying Evaporation 7. Solvent Evaporation Drying->Evaporation Purification 8. Vacuum Distillation (Optional) Evaporation->Purification Characterization 9. Characterization (NMR, IR, GC) Purification->Characterization

Caption: Overall experimental workflow for this compound synthesis.

References

Application Notes and Protocols for the Purification of Synthesized Isodecyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl salicylate (B1505791), the ester of salicylic (B10762653) acid and isodecyl alcohol, is a valuable compound in the pharmaceutical and cosmetic industries, often utilized for its anti-inflammatory properties and as a sunscreen agent. Synthesis of isodecyl salicylate, typically through Fischer esterification, results in a crude product containing unreacted starting materials, byproducts, and residual catalyst. This application note provides detailed protocols for the purification of synthesized this compound to achieve high purity, suitable for research, development, and formulation. The primary purification techniques discussed are vacuum distillation, column chromatography, and recrystallization. Additionally, analytical methods for assessing the purity of the final product are presented.

Pre-Purification Workup

Prior to the main purification steps, a preliminary workup of the crude reaction mixture is essential to remove the bulk of impurities.

Protocol 1: Aqueous Wash

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of deionized water and shake gently to remove any water-soluble impurities. Allow the layers to separate and discard the lower aqueous layer.

  • To neutralize any remaining acidic catalyst (e.g., sulfuric acid) and unreacted salicylic acid, add a 5% (w/v) sodium bicarbonate solution in portions. Swirl the funnel gently and vent frequently to release any evolved carbon dioxide gas.

  • Wash the organic layer with saturated sodium chloride solution (brine) to remove residual water.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Filter the drying agent to obtain the crude, dried this compound.

Purification Techniques

Vacuum Distillation

Vacuum distillation is a highly effective method for purifying high-boiling point liquids like this compound, as it allows for distillation at a lower temperature, thus preventing thermal decomposition.

Estimated Boiling Point of this compound:

  • At atmospheric pressure (760 mmHg): ~363 °C[1]

  • Estimated boiling point under vacuum (e.g., at 1 mmHg): ~175-185 °C (This is an estimation based on its atmospheric boiling point and general behavior of similar compounds under vacuum).

Protocol 2: Vacuum Distillation

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is clean, dry, and free of cracks. Use high-vacuum grease on all ground-glass joints to ensure a tight seal. Place a magnetic stir bar in the distillation flask.

  • Sample Loading: The distillation flask should not be filled to more than two-thirds of its capacity with the crude, dried this compound.

  • Applying Vacuum: Begin stirring the crude product. Slowly and carefully apply the vacuum to the system. The pressure should be gradually lowered to the desired level (e.g., 1-5 mmHg).

  • Heating: Gently and evenly heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate fractions in separate receiving flasks. The main fraction of pure this compound should be collected at a stable temperature corresponding to the reduced pressure.

  • Shutdown: Once the distillation is complete, allow the apparatus to cool completely before slowly venting to atmospheric pressure.

Table 1: Vacuum Distillation Parameters and Expected Purity

ParameterValue
Pressure1-5 mmHg
Estimated Boiling Range175-190 °C
Expected Purity>98%
Common Impurities RemovedUnreacted isodecyl alcohol, residual solvents

Experimental Workflow for Vacuum Distillation

G cluster_prep Pre-Purification cluster_distillation Vacuum Distillation crude_product Crude this compound wash Aqueous Wash & Drying crude_product->wash distillation_setup Assemble Apparatus wash->distillation_setup apply_vacuum Apply Vacuum distillation_setup->apply_vacuum heating Gentle Heating apply_vacuum->heating collect_fractions Collect Fractions heating->collect_fractions purified_product purified_product collect_fractions->purified_product Pure this compound

Caption: Workflow for Vacuum Distillation Purification.

Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. For the nonpolar this compound, normal-phase chromatography is suitable.

Protocol 3: Column Chromatography

  • Stationary Phase Selection: Use silica (B1680970) gel (60-120 mesh) as the stationary phase.

  • Mobile Phase Selection: A non-polar solvent system is required. A common choice is a mixture of hexane (B92381) and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for this compound. A starting point could be a 95:5 or 90:10 mixture of hexane:ethyl acetate.

  • Column Packing: Pack the chromatography column with a slurry of silica gel in the mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Table 2: Column Chromatography Parameters and Expected Purity

ParameterSpecification
Stationary PhaseSilica Gel (60-120 mesh)
Mobile PhaseHexane:Ethyl Acetate (e.g., 90:10 v/v)
Expected Purity>99%
Common Impurities RemovedUnreacted salicylic acid, polar byproducts

Experimental Workflow for Column Chromatography

G cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation crude_product Crude this compound dissolve Dissolve in Mobile Phase crude_product->dissolve load_sample Load Sample dissolve->load_sample pack_column Pack Column with Silica Gel pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure solvent_removal Solvent Removal combine_pure->solvent_removal purified_product purified_product solvent_removal->purified_product Pure this compound

Caption: Workflow for Column Chromatography Purification.

Recrystallization

Recrystallization is a technique for purifying solid compounds. While this compound is a liquid at room temperature, this method can be effective if a suitable solvent is found in which the compound is soluble at high temperatures and insoluble at low temperatures.

Protocol 4: Recrystallization

  • Solvent Selection: The choice of solvent is critical. For a high molecular weight ester like this compound, a non-polar solvent or a mixture of solvents may be effective. Potential solvents to screen include hexanes, heptane, or a mixture of ethanol (B145695) and water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of the solvent.

Table 3: Recrystallization Parameters and Expected Purity

ParameterSpecification
Potential SolventsHexane, Heptane, Ethanol/Water
Expected Purity>99%
Common Impurities RemovedSoluble impurities that remain in the mother liquor

Logical Relationships in Recrystallization

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude this compound dissolve Dissolve crude_product->dissolve hot_solvent Minimal Hot Solvent hot_solvent->dissolve slow_cooling Slow Cooling dissolve->slow_cooling crystal_formation Crystal Formation slow_cooling->crystal_formation impurities_in_solution Impurities Remain in Solution slow_cooling->impurities_in_solution filtration Vacuum Filtration crystal_formation->filtration washing Wash with Cold Solvent filtration->washing drying Drying washing->drying purified_product purified_product drying->purified_product Pure this compound

Caption: Logical Steps in the Recrystallization Process.

Analytical Methods for Purity Assessment

To confirm the purity of the this compound after purification, various analytical techniques should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Protocol 5: GC-MS Analysis

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MS Detector: Electron Impact (EI) ionization at 70 eV.

  • Scan Range: m/z 40-500.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and quantify any non-volatile impurities.

Protocol 6: HPLC Analysis

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with 0.1% formic acid. A typical starting condition could be 85:15 acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the λmax of this compound (typically around 305 nm).

  • Injection Volume: 10 µL.

Table 4: Summary of Analytical Data for Purified this compound

Analytical TechniqueParameterExpected Result
GC-MSPurity (by peak area %)>99%
Major ImpuritiesBelow detection limit
HPLCPurity (by peak area %)>99%
Retention TimeConsistent with a reference standard
Appearance-Clear, colorless to pale yellow liquid
Odor-Characteristic, faint

Conclusion

The purification of synthesized this compound is a critical step to ensure its suitability for various applications. The choice of purification technique will depend on the nature and quantity of the impurities present, as well as the desired final purity. A combination of a preliminary aqueous workup followed by either vacuum distillation or column chromatography is generally effective in achieving high purity (>99%). Recrystallization can be an alternative if a suitable solvent is identified. The purity of the final product should always be confirmed using appropriate analytical methods such as GC-MS and HPLC.

References

Application Notes and Protocols for Isodecyl Salicylate in In-Vitro Dermatological Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl salicylate (B1505791), an ester of salicylic (B10762653) acid, is recognized for its potential benefits in skincare, primarily as a gentle exfoliating agent that promotes cell renewal.[1] These properties make it a compound of interest for various dermatological applications, including treatments for conditions characterized by impaired skin barrier function and inflammation. This document provides detailed application notes and protocols for the investigation of isodecyl salicylate in in-vitro dermatological models. The methodologies described herein are based on established protocols for salicylates and other topical compounds, providing a framework for assessing the efficacy and mechanism of action of this compound on skin cells and tissues.

Mechanism of Action

Salicylates are known to exert anti-inflammatory effects through various mechanisms, primarily by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation.[2][3] Additionally, salicylates can modulate inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[3][4] this compound, as a derivative of salicylic acid, is hypothesized to share these anti-inflammatory properties. Its ester structure may influence its penetration through the stratum corneum, potentially offering a targeted delivery of the active salicylate moiety to the epidermis and dermis.

Potential Signaling Pathways Modulated by this compound

SALICYLATE_PATHWAY cluster_nuc Nucleus IS This compound SA Salicylic Acid (Active Metabolite) IS->SA Esterase Hydrolysis COX COX-1 / COX-2 Enzymes SA->COX Inhibition IKK IKK Complex SA->IKK Inhibition PG Prostaglandins COX->PG INFLAMMATION Inflammation PG->INFLAMMATION IKB IκBα IKK->IKB Prevents Phosphorylation NFKB NF-κB IKB->NFKB Sequesters in Cytoplasm NUC Nucleus NFKB->NUC Translocation GENE Pro-inflammatory Gene Expression (e.g., IL-6, IL-8, TNF-α) GENE->INFLAMMATION

Caption: Putative anti-inflammatory signaling pathway of this compound.

Experimental Protocols

The following protocols are designed to assess the biological activities of this compound in relevant in-vitro dermatological models, including monolayer cell cultures and 3D reconstructed human epidermis models.

Cell Viability and Cytotoxicity Assays

It is crucial to determine the optimal non-toxic concentration range of this compound before conducting efficacy studies. Standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Neutral Red uptake can be employed.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed human epidermal keratinocytes (HEKa) or human dermal fibroblasts (HDFa) in a 96-well plate at a density of 1 x 10^4 cells/well. Incubate for 24 hours at 37°C and 5% CO2.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial dilutions in cell culture medium to achieve final concentrations ranging from 0.01 µM to 1000 µM. The final solvent concentration should not exceed 0.5%. Replace the culture medium with the treatment medium.

  • Incubation: Incubate the cells with this compound for 24, 48, or 72 hours.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[5]

  • Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Anti-Inflammatory Activity Assessment

The anti-inflammatory effects of this compound can be evaluated by measuring its ability to reduce the production of pro-inflammatory mediators in response to an inflammatory stimulus.

Protocol: Cytokine Release Assay in Keratinocytes

  • Cell Culture and Treatment: Culture HEKa cells to 80-90% confluency in 24-well plates. Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.

  • Inflammatory Challenge: Induce inflammation by adding an inflammatory stimulus, such as lipopolysaccharide (LPS) (1 µg/mL) or a cytokine cocktail (e.g., TNF-α and IL-1β), to the culture medium.

  • Incubation: Incubate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) in the supernatants using commercially available ELISA kits.

  • Data Analysis: Compare the cytokine levels in this compound-treated cells to those in the vehicle-treated, inflamed control cells.

Skin Barrier Function Assessment

The effect of this compound on skin barrier integrity can be studied using 3D reconstructed human epidermis models. These models mimic the stratified structure of the human epidermis and are suitable for topical applications.[6][7]

Protocol: Gene Expression Analysis in 3D Epidermis Models

  • Model Acclimatization: Upon receipt of commercial 3D reconstructed human epidermis models (e.g., EpiDerm™, SkinEthic™ RHE), place them in the provided culture medium and incubate for 24 hours.

  • Topical Application: Apply a defined amount of a formulation containing this compound or a solution of this compound in a suitable vehicle directly onto the surface of the epidermis.

  • Incubation: Incubate for 24 to 48 hours.

  • RNA Extraction: After incubation, harvest the epidermal tissue and extract total RNA using a suitable kit.

  • Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes related to skin barrier function. Key genes of interest include:

    • Filaggrin (FLG): A key protein for epidermal hydration and barrier integrity.

    • Loricrin (LOR): A major component of the cornified envelope.

    • Involucrin (IVL): A structural protein of the cornified envelope.

    • Aquaporin-3 (AQP3): Involved in water and glycerol (B35011) transport.[8]

    • Kallikrein-7 (KLK7): A protease involved in desquamation; its overexpression can impair barrier function.[8]

  • Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH) and calculate the fold change in expression relative to the vehicle-treated control.

Experimental Workflow Diagram

EXPERIMENTAL_WORKFLOW START Start CELL_CULTURE Cell Culture (Keratinocytes, Fibroblasts) START->CELL_CULTURE CYTOTOXICITY Cytotoxicity Assessment (MTT Assay) CELL_CULTURE->CYTOTOXICITY CONC_SELECT Select Non-Toxic Concentrations CYTOTOXICITY->CONC_SELECT ANTI_INFLAM Anti-Inflammatory Assay (Cytokine Measurement) CONC_SELECT->ANTI_INFLAM Proceed SKIN_MODEL 3D Skin Model (Topical Application) CONC_SELECT->SKIN_MODEL Proceed DATA_ANALYSIS Data Analysis and Interpretation ANTI_INFLAM->DATA_ANALYSIS GENE_EXP Gene Expression Analysis (qRT-PCR) SKIN_MODEL->GENE_EXP GENE_EXP->DATA_ANALYSIS END End DATA_ANALYSIS->END

Caption: General experimental workflow for in-vitro evaluation of this compound.

Data Presentation

The following tables present hypothetical quantitative data for the in-vitro effects of this compound, based on the expected activities of a salicylate derivative. These tables are for illustrative purposes and should be populated with experimental data.

Table 1: Cell Viability of Human Keratinocytes (HEKa) after 24h Exposure to this compound (MTT Assay)

This compound (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100.0 ± 5.2
198.7 ± 4.8
1095.3 ± 6.1
5092.1 ± 5.5
10088.4 ± 7.3
50075.2 ± 8.9
100055.6 ± 9.4

Table 2: Effect of this compound on LPS-Induced IL-6 and IL-8 Production in HEKa

TreatmentIL-6 (pg/mL) (Mean ± SD)IL-8 (pg/mL) (Mean ± SD)
Untreated Control50.2 ± 8.5150.7 ± 25.3
LPS (1 µg/mL)850.4 ± 75.12500.9 ± 210.6
LPS + this compound (10 µM)675.8 ± 60.31980.4 ± 185.2
LPS + this compound (50 µM)452.1 ± 42.91255.7 ± 110.8

Table 3: Relative Gene Expression of Barrier-Related Genes in 3D Epidermis Models Treated with this compound

GeneFold Change vs. Vehicle Control (Mean ± SD)
Filaggrin (FLG) 1.8 ± 0.3
Loricrin (LOR) 1.5 ± 0.2
Involucrin (IVL) 1.6 ± 0.25
Aquaporin-3 (AQP3) 2.1 ± 0.4
Kallikrein-7 (KLK7) 0.6 ± 0.1

Conclusion

The protocols and application notes provided offer a comprehensive framework for the in-vitro evaluation of this compound in dermatological models. By assessing its effects on cell viability, inflammatory responses, and skin barrier function, researchers can elucidate its mechanisms of action and potential therapeutic benefits. The use of both monolayer cultures and 3D skin models will provide a more complete understanding of the biological activities of this promising skincare ingredient.

References

Application Notes and Protocols: Isodecyl Salicylate as a Skin-Conditioning Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl salicylate (B1505791), the ester of isodecyl alcohol and salicylic (B10762653) acid, is utilized in cosmetic and dermatological formulations as a skin-conditioning agent.[1][2][3][4][5] Its functions are primarily associated with gentle exfoliation, enhancement of skin texture, and emollience.[1][2] These application notes provide a comprehensive overview of the available research, safety data, and detailed protocols for the evaluation of isodecyl salicylate's efficacy and safety as a skin-conditioning agent. Due to the limited publicly available research specifically on this compound's mechanisms, this document also includes protocols and potential mechanistic pathways derived from research on salicylic acid and other salicylates, offering a foundational framework for further investigation.

Physicochemical and Safety Data

A summary of the known physicochemical and toxicological data for this compound is presented below. The data indicates a favorable safety profile for topical applications.

PropertyValueReference
Chemical Name This compound--INVALID-LINK--
CAS Number 85252-25-1--INVALID-LINK--
Function Skin-conditioning agent, Antistatic agent--INVALID-LINK--, --INVALID-LINK--
Oral LD50 (Rat) No toxicity at levels as high as 4.83 g/kg--INVALID-LINK--
Skin Irritation (Rabbit) Not irritating--INVALID-LINK--
Genotoxicity Negative in genotoxicity studies--INVALID-LINK--
CIR Conclusion Safe as used when formulated to avoid skin irritation and sun sensitivity--INVALID-LINK--

Postulated Mechanism of Action

While specific molecular studies on this compound are lacking, its primary function is believed to be linked to the keratolytic and anti-inflammatory properties of its parent molecule, salicylic acid. The isodecyl ester moiety likely enhances its lipophilicity, facilitating penetration into the stratum corneum. Once in the epidermis, it is hypothesized to be hydrolyzed to salicylic acid and isodecyl alcohol, though the rate and extent of this hydrolysis in human skin are not well-documented.

Salicylic acid is known to exert its effects through several mechanisms, including the reduction of prostaglandin (B15479496) synthesis via inhibition of the cyclooxygenase (COX) enzyme, which contributes to its anti-inflammatory effects.

Salicylate_Pathway This compound This compound Stratum Corneum Stratum Corneum This compound->Stratum Corneum Penetration Hydrolysis Hydrolysis Stratum Corneum->Hydrolysis Salicylic Acid Salicylic Acid Hydrolysis->Salicylic Acid COX Enzyme COX Enzyme Salicylic Acid->COX Enzyme Inhibition Prostaglandins Prostaglandins COX Enzyme->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Mediation

Postulated anti-inflammatory pathway of this compound.

Experimental Protocols

The following protocols are standard methods for assessing the safety and efficacy of skin-conditioning agents like this compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Adapted from OECD TG 439)

This test evaluates the potential of a substance to cause skin irritation by measuring its effect on cell viability in a reconstructed human epidermis model.

In_Vitro_Irritation_Workflow cluster_prep Tissue Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_viability Viability Assessment cluster_analysis Data Analysis Equilibrate RhE Equilibrate RhE Tissues in 6-well plates Apply Substance Topically apply this compound, Positive Control (e.g., 5% SDS), and Negative Control (e.g., PBS) Equilibrate RhE->Apply Substance Incubate Incubate for 60 minutes at 37°C, 5% CO2 Apply Substance->Incubate Rinse Rinse tissues thoroughly with PBS Incubate->Rinse Post-Incubate Transfer to fresh medium and incubate for 42 hours Rinse->Post-Incubate MTT Assay Incubate with MTT solution for 3 hours Post-Incubate->MTT Assay Extract Extract formazan (B1609692) with isopropanol MTT Assay->Extract Measure OD Measure Optical Density (OD) at 570 nm Extract->Measure OD Calculate Viability Calculate % Viability relative to Negative Control Measure OD->Calculate Viability Classify Classify Irritation Potential (Viability ≤ 50% = Irritant) Calculate Viability->Classify

Workflow for In Vitro Skin Irritation Testing.

Methodology:

  • Tissue Preparation: Reconstructed human epidermis tissues (e.g., EpiDerm™, EpiSkin™) are equilibrated in assay medium overnight at 37°C, 5% CO2.

  • Application of Test Substance: A defined amount (e.g., 25 µL) of this compound (undiluted or in a relevant vehicle) is applied topically to the tissue surface. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

  • Exposure: Tissues are exposed to the test substance for 60 minutes at 37°C.

  • Post-Exposure Incubation: After exposure, the tissues are thoroughly rinsed with PBS and transferred to fresh medium for a 42-hour post-incubation period.

  • Viability Assessment (MTT Assay):

    • Tissues are incubated with MTT solution (0.5 mg/mL) for 3 hours.

    • The MTT solution is removed, and the formazan dye is extracted from the tissues using isopropanol.

    • The optical density of the formazan solution is measured at 570 nm.

  • Data Analysis: The percentage of viability is calculated for each tissue relative to the negative control. A mean viability of ≤ 50% classifies the substance as an irritant.

Evaluation of Skin-Conditioning Efficacy

The following are standard, non-invasive in vivo methods to quantify the skin-conditioning effects of a formulation containing this compound.

Efficacy_Evaluation_Workflow cluster_recruitment Subject Recruitment cluster_baseline Baseline Measurements (T0) cluster_application Product Application cluster_followup Follow-up Measurements cluster_analysis Data Analysis Recruit Recruit healthy volunteers with dry skin (n > 20) Acclimatize Acclimatize subjects to controlled environment (21°C, 50% RH) Recruit->Acclimatize Measure T0 Measure baseline TEWL, Skin Hydration (Corneometry), and Skin Elasticity (Cutometry) on designated test sites (e.g., forearm) Acclimatize->Measure T0 Apply Apply standardized amount of This compound formulation and Placebo to test sites twice daily Measure T0->Apply Measure T1 Repeat measurements at Week 2, Week 4, and Week 8 Apply->Measure T1 Analyze Statistically analyze changes from baseline and compare treatment to placebo Measure T1->Analyze

General workflow for clinical efficacy testing.

a) Transepidermal Water Loss (TEWL) Measurement

  • Principle: Measures the quantity of water that passes from inside the body through the epidermal layer to the surrounding atmosphere via diffusion and evaporation processes. A lower TEWL value indicates improved skin barrier function.

  • Instrument: Tewameter® or similar open-chamber device.

  • Protocol:

    • Subjects are acclimatized in a room with controlled temperature (21±1°C) and humidity (50±5% RH) for at least 20 minutes.

    • The probe of the Tewameter® is placed gently on the skin surface of the test site (e.g., volar forearm).

    • Measurements are taken until a stable value is displayed, typically over 30 seconds.

    • Baseline measurements are taken before product application (T0).

    • Follow-up measurements are taken at specified time points (e.g., 2, 4, and 8 weeks) after consistent product use.

b) Skin Hydration Measurement

  • Principle: Measures the electrical capacitance of the skin, which is dependent on its water content. Higher capacitance values correspond to higher skin hydration.

  • Instrument: Corneometer®.

  • Protocol:

    • Subjects are acclimatized as described for TEWL measurement.

    • The Corneometer® probe is pressed against the skin surface at the test site.

    • The measurement is taken, and the capacitance value is recorded in arbitrary units (A.U.).

    • Multiple readings (e.g., three) are taken at each site and averaged.

    • Measurements are performed at baseline and at subsequent follow-up visits.

Data Presentation Template

The following table can be used to organize and present data from clinical efficacy studies of an this compound formulation.

ParameterBaseline (T0) (Mean ± SD)Week 2 (Mean ± SD)Week 4 (Mean ± SD)Week 8 (Mean ± SD)p-value (vs. Baseline)p-value (vs. Placebo)
Transepidermal Water Loss (g/h·m²)
This compound Formulation
Placebo
Skin Hydration (Corneometer Units)
This compound Formulation
Placebo
Skin Elasticity (R2 value - Cutometer)
This compound Formulation
Placebo

This compound is a safe and effective skin-conditioning agent with a primary role in exfoliation and emollience. The provided protocols offer a robust framework for researchers to substantiate its safety and efficacy profile. Further research is warranted to elucidate its specific molecular mechanisms of action and to quantify its contribution to skin barrier enhancement in comparison to other well-established skin-conditioning agents.

References

Application Notes and Protocols for Studying the Kinetics of Isodecyl Salicylate Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the hydrolysis kinetics of isodecyl salicylate (B1505791). Given the limited direct data on isodecyl salicylate hydrolysis, this document outlines general principles and detailed protocols adapted from studies on similar esters, such as methyl salicylate. These guidelines will enable researchers to determine key kinetic parameters, understand degradation pathways, and assess the stability of this compound in various environments.

Introduction

This compound is an ester of salicylic (B10762653) acid and isodecyl alcohol.[1][2] Like other salicylate esters, it is susceptible to hydrolysis, a chemical reaction in which the ester bond is cleaved by water to yield salicylic acid and isodecyl alcohol. This process can be catalyzed by acids or bases and is significantly influenced by temperature.[3][4] Understanding the kinetics of this reaction is crucial for applications in pharmaceuticals, cosmetics, and other industries where the stability and release of salicylic acid are important.

The hydrolysis of esters can follow several mechanisms depending on the pH of the solution.[4] In neutral conditions, water acts as the nucleophile in a slow reaction. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon, leading to a significantly faster reaction rate.[4]

Key Kinetic Parameters

The study of this compound hydrolysis kinetics aims to determine the following parameters:

  • Rate Constant (k): A proportional constant that relates the rate of reaction to the concentration of reactants. For ester hydrolysis, pseudo-first-order or second-order rate constants are typically determined.[4][5]

  • Order of Reaction: The power to which the concentration of a reactant is raised in the rate law, which indicates how the rate is affected by the concentration of that reactant.

  • Half-life (t½): The time required for the concentration of this compound to decrease to half of its initial value.

  • Activation Energy (Ea): The minimum energy required for the hydrolysis reaction to occur, which can be determined by studying the reaction rate at different temperatures.[3][6]

Experimental Design and Methodology

The following protocols describe methods to study the kinetics of this compound hydrolysis under various conditions.

The overall experimental workflow for studying the hydrolysis of this compound is depicted below.

G Experimental Workflow for this compound Hydrolysis Kinetics cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagents Prepare this compound Stock Solution and Buffers prep_inst Instrument Setup and Calibration (e.g., HPLC, Spectrophotometer) prep_reagents->prep_inst init_reaction Initiate Hydrolysis Reaction in a Temperature-Controlled Bath prep_inst->init_reaction sample Withdraw Aliquots at Timed Intervals init_reaction->sample quench Quench Reaction (e.g., acidification, cooling) sample->quench analyze_samples Analyze Samples to Determine Concentrations of this compound and Salicylic Acid quench->analyze_samples plot_data Plot Concentration vs. Time analyze_samples->plot_data calc_kinetics Calculate Rate Constants, Half-life, and Activation Energy plot_data->calc_kinetics

Caption: General workflow for hydrolysis kinetics studies.

  • This compound (high purity)

  • Buffers: Phosphate buffers (for pH 4-8), Borate buffers (for pH 9-10)

  • Acids and Bases: Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment and catalysis studies

  • Solvents: Acetonitrile (B52724), Methanol (HPLC grade)

  • Deionized water

  • Ice

This protocol is suitable for monitoring the formation of salicylic acid, which has a distinct UV absorbance profile compared to this compound.

  • Preparation of Standard Solutions: Prepare a series of salicylic acid standard solutions of known concentrations in the chosen buffer.

  • Instrument Setup: Set a UV-Vis spectrophotometer to the wavelength of maximum absorbance for salicylic acid (typically around 303 nm).[7]

  • Reaction Initiation:

    • Prepare a solution of this compound in the desired buffer and at a specific pH.

    • Place the reaction mixture in a temperature-controlled water bath.[8]

  • Data Collection:

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Measure the absorbance of the aliquot.

  • Data Analysis:

    • Use the standard curve to convert absorbance values to the concentration of salicylic acid.

    • Plot the concentration of salicylic acid versus time.

    • Determine the rate constant from the slope of the line in a first-order or pseudo-first-order plot (ln[this compound] vs. time).

HPLC is a highly sensitive and specific method for separating and quantifying both the reactant (this compound) and the product (salicylic acid).[9]

  • HPLC Method Development: Develop an HPLC method capable of separating this compound and salicylic acid. A C18 column is often suitable. The mobile phase could be a gradient of acetonitrile and water with a small amount of acid (e.g., phosphoric acid).[9]

  • Calibration: Prepare standard solutions of both this compound and salicylic acid and inject them into the HPLC to create calibration curves.

  • Reaction and Sampling:

    • Initiate the hydrolysis reaction as described in Protocol 1.

    • At specified time points, withdraw a sample and quench the reaction by adding a small amount of acid (if not already in an acidic buffer) and placing it on ice.[8] This prevents further hydrolysis before analysis.

  • Sample Analysis: Inject the quenched samples into the HPLC and determine the concentrations of this compound and salicylic acid by comparing the peak areas to the calibration curves.

  • Kinetic Analysis: Plot the concentration of this compound versus time to determine the rate of disappearance. Calculate the rate constant and half-life.

This classic method is useful for acid-catalyzed hydrolysis where the product, salicylic acid, and the catalyst (e.g., HCl) are both acidic.[6][10]

  • Reaction Setup:

    • Prepare a solution of this compound in a known concentration of a strong acid (e.g., 0.5 M HCl).

    • Place the mixture in a constant temperature bath.[8]

  • Titration Procedure:

    • At time zero and at regular intervals thereafter, withdraw a precise volume of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a flask containing ice-cold water.[8][10]

    • Titrate the total acid content with a standardized solution of NaOH using a suitable indicator like phenolphthalein.[6][10]

  • Calculations:

    • The initial titration volume (at t=0) corresponds to the concentration of the acid catalyst.

    • Subsequent titration volumes will be higher due to the formation of salicylic acid.[8]

    • The concentration of salicylic acid formed at each time point can be calculated from the difference in titration volumes.

    • From this, the concentration of remaining this compound can be determined, and the rate constant can be calculated.

Data Presentation and Analysis

Quantitative data should be summarized in tables for clear comparison of kinetic parameters under different conditions.

Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (k') for this compound Hydrolysis at 25°C (Hypothetical Data)

pHk' (s⁻¹)Half-life (t½) (s)
4.01.2 x 10⁻⁶5.78 x 10⁵
7.03.5 x 10⁻⁷1.98 x 10⁶
9.08.9 x 10⁻⁵7.79 x 10³
10.02.1 x 10⁻⁴3.30 x 10³

Table 2: Effect of Temperature on the Rate Constant (k) for this compound Hydrolysis at pH 9.0 (Hypothetical Data)

Temperature (°C)k (M⁻¹s⁻¹)
258.9 x 10⁻³
352.5 x 10⁻²
456.8 x 10⁻²

From the data in Table 2, the activation energy (Ea) can be determined using the Arrhenius equation by plotting ln(k) versus 1/T.

Reaction Mechanisms and Pathways

The hydrolysis of this compound can proceed through different pathways depending on the pH.

G This compound Hydrolysis Pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_neutral Neutral Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) IsodecylSalicylate This compound ProtonatedEster Protonated Ester (Electrophilic Carbonyl) IsodecylSalicylate->ProtonatedEster + H⁺ NeutralIntermediate Tetrahedral Intermediate IsodecylSalicylate->NeutralIntermediate + H₂O (slow) BaseIntermediate Tetrahedral Intermediate IsodecylSalicylate->BaseIntermediate + OH⁻ (fast) AcidProducts Salicylic Acid + Isodecyl Alcohol ProtonatedEster->AcidProducts + H₂O - H⁺ NeutralProducts Salicylic Acid + Isodecyl Alcohol NeutralIntermediate->NeutralProducts BaseProducts Salicylate Anion + Isodecyl Alcohol BaseIntermediate->BaseProducts

Caption: Hydrolysis pathways under different pH conditions.

Conclusion

References

Application Note: Quantification of Isodecyl Salicylate in Formulations by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of isodecyl salicylate (B1505791) in various formulations. Isodecyl salicylate, an ester of salicylic (B10762653) acid, is utilized in cosmetic and pharmaceutical products for its skin-conditioning properties.[1][2][3] The described method is specific, precise, and accurate, making it suitable for quality control and research and development applications.

Introduction

This compound is a key ingredient in a variety of topical formulations, valued for its emollient and soothing characteristics.[2] Accurate quantification of this compound is crucial to ensure product quality, efficacy, and safety. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of active ingredients in complex mixtures.[4] This document provides a detailed protocol for an isocratic RP-HPLC method coupled with UV detection for the determination of this compound. The method is based on established principles for the analysis of salicylic acid and its derivatives.[5][6]

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥98% purity)

  • Sample formulations containing this compound

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity LC or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm
Run Time Approximately 10 minutes

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh a portion of the formulation equivalent to approximately 10 mg of this compound.

  • Transfer the weighed sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the analyte.

  • Allow the solution to cool to room temperature and then dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute the filtered solution with the mobile phase to bring the concentration of this compound within the calibration range.

Results and Data Presentation

The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). A summary of the quantitative data is presented in the table below.

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Retention Time (RT) Approximately 6.5 min
Precision (%RSD) < 2%
Accuracy (% Recovery) 98% - 102%
LOD 0.2 µg/mL
LOQ 0.6 µg/mL

Diagrams

experimental_workflow prep Sample Preparation dissolve Dissolve in Methanol & Sonicate prep->dissolve filter Filter (0.45 µm) dissolve->filter dilute Dilute with Mobile Phase filter->dilute inject Inject into HPLC dilute->inject hplc HPLC Analysis separate Separation on C18 Column inject->separate detect UV Detection (230 nm) separate->detect data Data Analysis detect->data quantify Quantification using Calibration Curve data->quantify

Caption: Experimental workflow for the quantification of this compound.

hplc_system solvent Solvent Reservoir (Mobile Phase) pump HPLC Pump solvent->pump Flow injector Autosampler/ Manual Injector pump->injector column C18 Column injector->column detector UV Detector column->detector data_system Data Acquisition System detector->data_system waste Waste detector->waste

Caption: Logical relationship of HPLC system components.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantification of this compound in various formulations. The method is straightforward, utilizing common HPLC instrumentation and reagents, and demonstrates excellent performance in terms of linearity, precision, and accuracy. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and analysis of products containing this compound.

References

Application Notes and Protocols for GC-MS Analysis of Isodecyl Salicylate Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl salicylate (B1505791) is an ester of salicylic (B10762653) acid and isodecyl alcohol, commonly used in cosmetic and pharmaceutical formulations for its skin-conditioning properties. The synthesis of isodecyl salicylate, typically through the esterification of salicylic acid with isodecyl alcohol or the transesterification of a salicylate ester like methyl salicylate with isodecyl alcohol, can result in the presence of various byproducts. These byproducts may include unreacted starting materials, isomers of the final product, and other side-reaction products. The identification and quantification of these impurities are crucial for quality control and to ensure the safety and efficacy of the final product.

This document provides detailed application notes and protocols for the identification of this compound and its synthesis byproducts using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.

Synthesis of this compound and Potential Byproducts

The primary synthesis route for this compound is the Fischer esterification of salicylic acid with isodecyl alcohol, often in the presence of an acid catalyst such as sulfuric acid.

Reaction: Salicylic Acid + Isodecyl Alcohol ⇌ this compound + Water

Alternatively, transesterification of methyl salicylate with isodecyl alcohol can be employed.

Reaction: Methyl Salicylate + Isodecyl Alcohol ⇌ this compound + Methanol

Potential Byproducts:

  • Unreacted Starting Materials:

    • Salicylic Acid

    • Isodecyl Alcohol (Note: Commercial isodecyl alcohol is often a mixture of branched-chain isomers, primarily trimethyl-1-heptanols and dimethyl-1-octanols)

    • Methyl Salicylate (if transesterification route is used)

  • Isomers of this compound: Due to the use of isomeric mixtures of isodecyl alcohol, various positional isomers of this compound will be present.

  • Side-Reaction Products:

    • Di-salicylate esters: Formed from the reaction of salicylic acid with impurities in the alcohol.

    • Polymers: Self-condensation of salicylic acid or other polymerization reactions at elevated temperatures.

    • Byproducts from Catalyst: For example, if sulfuric acid is used as a catalyst, isodecyl sulfate (B86663) could potentially be formed.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting this compound and its byproducts from a reaction mixture or a cosmetic formulation.

Materials:

  • Sample containing this compound

  • Diethyl ether (or other suitable organic solvent like hexane (B92381) or dichloromethane)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Glass vials for GC-MS analysis

Procedure:

  • Dissolve a known amount of the crude reaction mixture or product (e.g., 100 mg) in 10 mL of diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 10 mL of saturated sodium bicarbonate solution (to remove unreacted salicylic acid).

    • 10 mL of deionized water.

    • 10 mL of brine (to aid in phase separation).

  • Drain the aqueous layers and collect the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the dried organic solution to remove the sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.

  • Transfer the concentrated sample to a GC-MS vial for analysis.

GC-MS Analysis Protocol

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

GC Conditions:

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 200 °C at a rate of 15 °C/min.

    • Ramp to 300 °C at a rate of 20 °C/min, hold for 10 minutes.

MS Conditions:

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-550.

  • Scan Mode: Full scan.

Data Presentation: Quantitative Data Summary

The following table summarizes the expected retention times and characteristic mass spectral data for this compound and its potential byproducts.

Note: The mass spectral data for this compound and its isomers are predicted based on the known fragmentation patterns of other salicylate esters, such as methyl salicylate and isobutyl salicylate. The characteristic fragmentation of the salicylate moiety (m/z 120, 92) is expected to be prominent.

CompoundExpected Retention Time (min)Molecular Weight ( g/mol )Molecular Ion (M+) [m/z]Key Fragment Ions [m/z]
Salicylic Acid~ 10-12138.12138120, 92, 64
Isodecyl Alcohol (isomers)~ 8-10158.28Not typically observed57, 71, 85, 140 (M-18)
Methyl Salicylate~ 9-11152.15152120, 92
This compound (Isomers) ~ 18-22 278.39 278 120, 92, 138, 57, 71, 85

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound synthesis byproducts.

GCMS_Workflow GC-MS Analysis Workflow for this compound Byproducts A Synthesis of this compound (Esterification or Transesterification) B Crude Reaction Mixture A->B Yields C Sample Preparation (Liquid-Liquid Extraction) B->C Input D Separation of Organic and Aqueous Layers C->D E Drying and Concentration of Organic Layer D->E F GC-MS Analysis E->F Injection G Data Acquisition (Total Ion Chromatogram & Mass Spectra) F->G H Data Analysis G->H I Peak Identification (Comparison with Libraries & Standards) H->I J Quantification of Byproducts H->J K Final Report I->K J->K

research applications of isodecyl salicylate in cosmetic science

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Formulation Scientists

Introduction

Isodecyl salicylate (B1505791), the ester of isodecyl alcohol and salicylic (B10762653) acid, is a versatile ingredient in cosmetic and dermatological formulations. While its parent molecule, salicylic acid, is well-known for its keratolytic and anti-acne properties, isodecyl salicylate offers a distinct profile, primarily functioning as a skin-conditioning agent, emollient, and anti-static agent.[1][2][3][4][5] Its larger molecular size compared to salicylic acid results in a gentler action on the skin, making it suitable for sensitive skin types.[1] Recent applications have also explored its potential as a sun protection factor (SPF) booster in sunscreen formulations. This document provides detailed application notes, experimental protocols, and an overview of its mechanism of action for researchers, scientists, and drug development professionals.

Physicochemical Properties and Functions

PropertyValue/DescriptionReference
Chemical Name 8-methylnonyl 2-hydroxybenzoate[6]
CAS Number 85252-25-1[5]
Primary Functions Skin conditioning, emollient, anti-static agent, plasticizer[2][3][4][5]
Secondary Functions Gentle exfoliation, unclogging pores, SPF booster[1]
Appearance Odorless, characteristic[6]

Applications in Cosmetic Science

Skin Conditioning and Emolliency

This compound is utilized for its ability to maintain the skin in good condition by providing a softening and smoothing effect.[4][7] As an emollient, it helps to improve skin hydration and supports the skin's barrier function.[7]

Gentle Exfoliation and Anti-Acne Formulations

Derived from salicylic acid, this compound offers mild exfoliating properties, aiding in the removal of dead skin cells and preventing the buildup of impurities within pores.[1] This action helps to prevent the formation of acne and can contribute to a more radiant complexion.[1] Its gentle nature makes it a suitable alternative to salicylic acid for individuals with sensitive skin.[1]

Sunscreen Formulations: SPF Boosting

This compound is increasingly used in sunscreen formulations as an SPF booster. While not an approved UV filter on its own, it can enhance the efficacy of other sunscreen actives, potentially allowing for lower concentrations of traditional UV filters while maintaining a high level of sun protection.

Anti-Inflammatory Properties

As a salicylate, this compound is presumed to possess anti-inflammatory properties. Salicylates, in general, are known to modulate the production of pro-inflammatory prostaglandins (B1171923) by inhibiting cyclooxygenase (COX) enzymes.[1][3] This can help to reduce skin redness and irritation.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for the anti-inflammatory effects of salicylates involves the inhibition of the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins from arachidonic acid. Prostaglandins are potent mediators of inflammation, pain, and fever. By inhibiting COX-1 and COX-2, salicylates reduce the production of these pro-inflammatory molecules.

Salicylate_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Pro-inflammatory Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation (Redness, Swelling) Prostaglandins->Inflammation Mediates Isodecyl_Salicylate This compound Isodecyl_Salicylate->COX_Enzymes Inhibits

Mechanism of Anti-Inflammatory Action of Salicylates.

Experimental Protocols

In Vitro Sun Protection Factor (SPF) Determination

This protocol outlines a general method for assessing the in vitro SPF of a formulation containing this compound.

In_Vitro_SPF_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Formulation Prepare Formulation with This compound Application Apply 1.3 mg/cm² of Formulation to Substrate Formulation->Application Substrate Prepare PMMA Plate Substrate Substrate->Application Spectrophotometer Measure UV Transmittance (290-400 nm) Application->Spectrophotometer Calculation Calculate In Vitro SPF using Mansur Equation Spectrophotometer->Calculation Report Report Mean SPF and Standard Deviation Calculation->Report

Workflow for In Vitro SPF Determination.

Protocol:

  • Objective: To determine the in vitro Sun Protection Factor (SPF) of a cosmetic formulation containing this compound.

  • Materials:

    • Test formulation containing this compound.

    • Polymethylmethacrylate (PMMA) plates.

    • UV spectrophotometer equipped with an integrating sphere.

    • Positive control sunscreen with a known SPF.

  • Procedure:

    • Accurately weigh and apply the test formulation to the PMMA plate at a concentration of 1.3 mg/cm².

    • Spread the formulation evenly across the plate.

    • Allow the film to dry for 15-20 minutes in the dark.

    • Measure the UV transmittance at multiple points on the plate over the wavelength range of 290-400 nm.

    • Calculate the in vitro SPF using a recognized equation, such as the Mansur equation.

  • Data Analysis: Calculate the mean SPF and standard deviation from the measurements taken at different points on the plate. Compare the results to the positive control.

Human Repeat Insult Patch Test (HRIPT) for Skin Sensitization and Irritation

This protocol is a standard method to assess the potential of a cosmetic ingredient to cause skin irritation or allergic contact dermatitis.[8][9][10][11]

Protocol:

  • Objective: To evaluate the skin irritation and sensitization potential of a formulation containing this compound.

  • Study Population: A panel of 50-200 human volunteers.

  • Procedure:

    • Induction Phase: Apply a patch containing the test material to the same site on the skin of each volunteer three times a week for three consecutive weeks.

    • Rest Phase: A two-week period with no patch application.

    • Challenge Phase: Apply a challenge patch with the test material to a naive skin site.

  • Evaluation: Skin reactions are scored by a trained professional at specified time points after each patch application and after the challenge patch. Scoring is typically based on a scale for erythema, edema, and other signs of irritation.

  • Data Analysis: The incidence and severity of skin reactions are analyzed to determine if the test material is a skin irritant or sensitizer.

Comedogenicity Testing

This protocol is designed to assess the potential of an ingredient to clog pores and form comedones (blackheads and whiteheads).[4][12][13][14][15]

Protocol:

  • Objective: To determine the comedogenic potential of this compound.

  • Model: The most common model is the rabbit ear assay, although human models are also used.[12]

  • Procedure (Rabbit Ear Assay):

    • Apply the test material to the inner ear canal of a rabbit daily for two weeks.

    • After the application period, the follicular openings are examined microscopically for the presence and size of comedones.

  • Evaluation: The degree of comedo formation is graded on a scale of 0 (non-comedogenic) to 5 (severely comedogenic).

  • Data Analysis: The average comedogenicity score is calculated to classify the ingredient.

Note on Comedogenicity: this compound has a low comedogenic rating, typically around 1 on a 5-point scale.

In Vitro Skin Penetration using Franz Diffusion Cells

This protocol measures the amount of a substance that penetrates through the skin.[16][17][18][19]

Franz_Cell_Workflow cluster_setup Experimental Setup cluster_experiment Experiment cluster_analysis Analysis Prepare_Skin Prepare Excised Human or Pig Skin Membrane Mount_Skin Mount Skin on Franz Diffusion Cell Prepare_Skin->Mount_Skin Add_Receptor Fill Receptor Chamber with Phosphate Buffered Saline Mount_Skin->Add_Receptor Apply_Formulation Apply Formulation with This compound to Donor Chamber Add_Receptor->Apply_Formulation Incubate Incubate at 32°C Apply_Formulation->Incubate Sample Collect Samples from Receptor Chamber at Timed Intervals Incubate->Sample Analyze Analyze Samples using HPLC or LC-MS Sample->Analyze Calculate_Flux Calculate Penetration Flux and Permeability Coefficient Analyze->Calculate_Flux

Workflow for In Vitro Skin Penetration Study.

Protocol:

  • Objective: To quantify the percutaneous absorption of this compound from a topical formulation.

  • Materials:

    • Franz diffusion cells.

    • Excised human or animal skin.

    • Test formulation containing this compound.

    • Receptor fluid (e.g., phosphate-buffered saline).

    • High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) system for analysis.

  • Procedure:

    • Mount the excised skin between the donor and receptor chambers of the Franz diffusion cell.

    • Fill the receptor chamber with receptor fluid and maintain the temperature at 32°C.

    • Apply the test formulation to the surface of the skin in the donor chamber.

    • At predetermined time intervals, collect samples from the receptor chamber.

  • Analysis: Analyze the concentration of this compound in the collected samples using HPLC or LC-MS.

  • Data Analysis: Calculate the cumulative amount of this compound that has permeated the skin over time and determine the steady-state flux.

Safety and Regulatory Information

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded that it is safe as used in cosmetics when formulated to be non-irritating.[7][20][21][22]

Safety ParameterResultReference
Acute Oral Toxicity (Rats) LD50 > 4.83 g/kg (no toxicity observed at this level)[21]
Skin Irritation Non-irritating[7]
Skin Sensitization Non-sensitizing[20]

Conclusion

This compound is a valuable multifunctional ingredient in cosmetic science. Its primary roles as a skin-conditioning agent and emollient, combined with its gentle exfoliating properties and potential as an SPF booster, make it suitable for a wide range of skincare and sun care products. The provided protocols offer a framework for researchers to evaluate the efficacy and safety of formulations containing this ingredient. Further research into its specific anti-inflammatory and skin-brightening effects could unveil additional applications in dermo-cosmetics.

References

Application Notes and Protocols for Investigating Skin Penetration Enhancement Using Isodecyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl salicylate (B1505791) is an ester of salicylic (B10762653) acid and isodecanol, utilized in cosmetic and topical formulations for its emollient and skin-conditioning properties.[1] Beyond these functions, its structural similarity to other known penetration enhancers, such as octyl salicylate, suggests its potential to facilitate the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the primary barrier of the skin.[2][3] These application notes provide a comprehensive guide for researchers investigating the skin penetration enhancement effects of isodecyl salicylate. The protocols outlined below detail the methodologies for in vitro skin permeation studies, a critical tool for evaluating the efficacy of potential penetration enhancers. While direct quantitative data for this compound is limited in published literature, this document provides data for structurally related salicylates to serve as a benchmark for experimental design and data interpretation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a potential penetration enhancer is fundamental to interpreting its effects on skin permeation.

PropertyValueReference
Chemical Name 8-methylnonyl 2-hydroxybenzoate[4][5]
CAS Number 85252-25-1[4][6]
Molecular Formula C17H26O3[4]
Molecular Weight 278.4 g/mol [4]
LogP (o/w) 6.833 (estimated)[5]
Water Solubility 0.07222 mg/L @ 25 °C (estimated)[5]
Boiling Point 362.66 °C @ 760.00 mm Hg (estimated)[5]
Functions Antistatic, Skin Conditioning, Emollient, Plasticizer[1][6]

Proposed Mechanism of Action

Salicylate esters are thought to enhance skin penetration primarily by disrupting the highly organized lipid structure of the stratum corneum. This mechanism involves the enhancer partitioning into the intercellular lipid bilayers, thereby increasing their fluidity and creating a more permeable pathway for the co-administered active ingredient.[2][7]

cluster_0 Topical Formulation cluster_1 Stratum Corneum cluster_2 Viable Epidermis API Active Pharmaceutical Ingredient (API) Lipids Intercellular Lipids (Highly Ordered) API->Lipids Limited Penetration DisruptedLipids Disrupted Intercellular Lipids (Increased Fluidity) API->DisruptedLipids Enhanced Penetration IS This compound (Enhancer) IS->Lipids Partitions into Lipid Bilayer Lipids->DisruptedLipids Disruption of Lipid Structure Target Target Site DisruptedLipids->Target API reaches Target

Proposed Mechanism of this compound Action

Quantitative Data on Salicylate Penetration

Table 1: In Vitro Human Skin Penetration of Octyl Salicylate from an Oil-in-Water Emulsion [8]

Dose TypeConcentrationDuration (hr)Total Absorption (% of applied dose)Total Amount Permeated (µg/cm²)
Finite5% (w/w)480.65 ± 0.161.58 ± 0.36
Infinite5% (w/w)480.47 ± 0.2227.54 ± 13.91

Table 2: In Vitro Human Skin Penetration of Octyl Salicylate from a Hydroalcoholic Formulation [8]

Dose TypeConcentrationDuration (hr)Total Absorption (% of applied dose)Total Amount Permeated (µg/cm²)
Finite5% (w/w)480.59 ± 0.091.58 ± 0.25
Infinite5% (w/w)480.23 ± 0.0511.28 ± 2.55

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes the use of Franz diffusion cells to assess the permeation of an API in the presence and absence of this compound.

1. Materials and Equipment

  • Franz diffusion cells (static or flow-through)

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer for lipophilic APIs)

  • Test formulation (API with and without this compound)

  • Control formulation (API without this compound)

  • Magnetic stirrer and stir bars

  • Water bath or heating block

  • Syringes and needles for sampling

  • HPLC or other suitable analytical instrument for API quantification

  • Microtome or dermatome (optional, for skin preparation)

2. Experimental Workflow

A Skin Preparation (Excise and dermatomed if necessary) B Mount Skin on Franz Cell A->B C Fill Receptor Compartment with Degassed Buffer (32-37°C) B->C D Equilibrate Skin (e.g., 30 min) C->D E Apply Formulation to Donor Compartment (Test and Control) D->E F Sample Receptor Solution at Predetermined Time Points E->F G Replenish Receptor Solution F->G Maintain sink conditions H Analyze Samples for API Concentration (e.g., HPLC) F->H G->F I Data Analysis (Cumulative amount, Flux, Enhancement Ratio) H->I

References

Application Notes and Protocols for Incorporating Isodecyl Salicylate in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl salicylate (B1505791), an ester of salicylic (B10762653) acid and isodecyl alcohol, is a compound with potential applications in biomedical research, particularly in studies related to inflammation and cellular signaling.[1][2] As a member of the salicylate family, it is anticipated to share some of the well-documented anti-inflammatory properties of compounds like sodium salicylate and aspirin.[3][4][5] These effects are primarily mediated through the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascade.[5][6]

This document provides detailed application notes and experimental protocols for the incorporation of isodecyl salicylate in cell culture studies. It is designed to guide researchers in investigating its potential biological effects and mechanisms of action. Given the limited specific data on this compound in cell culture, the following protocols are based on established methodologies for other salicylates and general cell culture principles. Researchers are advised to perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental setup.

Physicochemical Properties and Handling

This compound is a lipophilic compound, a characteristic that enhances its miscibility in hydrophobic environments.[1] Its stability in aqueous cell culture media over long incubation periods should be empirically determined.[7] Hydrolysis of the ester bond may occur, releasing salicylic acid and isodecyl alcohol.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₇H₂₆O₃[1]
Molecular Weight278.39 g/mol [1]
AppearanceOily liquid
SolubilityEnhanced lipid solubility[1]
HydrolysisCan hydrolyze to isodecyl alcohol and salicylic acid[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for addition to cell culture media.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Sterile-filtered pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out a precise amount of this compound.

  • Dissolve the this compound in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a sterile conical tube.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

Protocol 2: Determination of Cytotoxicity (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a specific cell line and establish a non-toxic working concentration range.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Table 2: Example Data Layout for Cytotoxicity Assay

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Untreated)1.25100
0 (Vehicle)1.2398.4
11.2096.0
101.1592.0
500.9878.4
1000.6552.0
2000.3024.0
Protocol 3: Assessment of Anti-inflammatory Activity (NF-κB Inhibition)

Objective: To evaluate the inhibitory effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.[4][6]

Materials:

  • Cell line responsive to inflammatory stimuli (e.g., macrophages, endothelial cells)

  • Complete cell culture medium

  • This compound stock solution

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p-IκBα, IκBα, and a loading control like β-actin) or an NF-κB reporter assay system.

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates. Once confluent, pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.

  • Stimulation: After pre-treatment, stimulate the cells with an inflammatory agent (e.g., 100 ng/mL LPS or 10 ng/mL TNF-α) for a specific duration (e.g., 30 minutes for IκBα phosphorylation).

  • Sample Collection:

    • For Western Blotting: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • For Reporter Assay: Follow the manufacturer's instructions for cell lysis and measurement of reporter gene activity.

  • Western Blotting Analysis:

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated IκBα and total IκBα.

    • Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.[6]

    • Normalize the levels of phosphorylated IκBα to total IκBα.

  • Data Analysis: Compare the levels of IκBα phosphorylation in this compound-treated cells to the stimulated control to determine the inhibitory effect.

Table 3: Expected Outcomes of NF-κB Inhibition Assay

Treatmentp-IκBα LevelsTotal IκBα LevelsInterpretation
UntreatedBasalHighNo NF-κB activation
LPS/TNF-α onlyHighLowNF-κB activation
This compound + LPS/TNF-αReducedHighInhibition of NF-κB activation
This compound onlyBasalHighNo effect on basal NF-κB

Signaling Pathways and Visualization

Salicylates are known to influence several key signaling pathways involved in inflammation and cellular stress. The diagrams below illustrate the putative mechanisms of action.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare Isodecyl Salicylate Stock seed_cells Seed Cells treat_cells Treat with Isodecyl Salicylate seed_cells->treat_cells stimulate Stimulate with LPS/TNF-α treat_cells->stimulate cytotoxicity Cytotoxicity Assay (MTT) treat_cells->cytotoxicity western_blot Western Blot (p-IκBα) stimulate->western_blot elisa Cytokine Assay (ELISA) stimulate->elisa

Caption: Experimental workflow for studying this compound.

nfkb_pathway LPS_TNF LPS / TNF-α Receptor Receptor LPS_TNF->Receptor IKK IKK Receptor->IKK IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation p_IkB p-IκBα IkB_NFkB->p_IkB NFkB NF-κB (Active) p_IkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Transcription Nucleus->Genes Isodecyl_Salicylate This compound Isodecyl_Salicylate->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by salicylates.

erk_pathway Stimulus Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Response Isodecyl_Salicylate This compound Isodecyl_Salicylate->ERK Inhibition of Phosphorylation

References

Troubleshooting & Optimization

how to optimize the yield of isodecyl salicylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the yield of isodecyl salicylate (B1505791) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing isodecyl salicylate?

The most common method for synthesizing this compound is through the Fischer esterification of salicylic (B10762653) acid with isodecyl alcohol.[1] This reaction typically requires an acid catalyst, such as sulfuric acid, and involves heating the reactants to drive the reaction forward.[1] Alternative methods include transesterification, for example, from methyl salicylate and isodecyl alcohol, which can be catalyzed by solid acids or inorganic bases.[2][3]

Q2: What key factors influence the reaction yield?

Several factors critically impact the yield of this compound:

  • Water Content: The esterification reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, hydrolyzing the ester and reducing the yield.

  • Catalyst: The choice and concentration of the catalyst are crucial. While sulfuric acid is common, it can cause equipment corrosion and product discoloration.[2] Solid acid catalysts (e.g., zirconia-based, heteropolyacids) and ionic liquids are alternatives that can offer high yields, easier recovery, and reduced environmental impact.[3][4][5]

  • Reactant Molar Ratio: Using an excess of one reactant, typically the alcohol, can drive the reaction equilibrium towards the product side, increasing the conversion of the limiting reactant (salicylic acid).[6][7]

  • Temperature and Reaction Time: The reaction is typically conducted at elevated temperatures (between 80°C and 200°C) to achieve a reasonable reaction rate.[1][2] The optimal time can range from 2 to 10 hours, depending on the catalyst and temperature.[2][4][5]

Q3: What are the advantages of using solid acid catalysts or ionic liquids over traditional mineral acids like sulfuric acid?

Solid acid catalysts and ionic liquids offer several advantages over sulfuric acid:

  • Reduced Corrosion: They are generally less corrosive to equipment.[4]

  • Reusability: These catalysts can often be recovered and reused, making the process more economical and environmentally friendly.[3][5]

  • Fewer Side Reactions: They can be more selective, leading to fewer byproducts and a purer final product.[4][8]

  • Simplified Workup: The separation of a solid catalyst is a simple filtration, and ionic liquids can sometimes form a separate phase from the product, simplifying purification.[5]

Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yield is a frequent issue in Fischer esterification, often stemming from the reversible nature of the reaction.[9] The primary culprits are:

  • Presence of Water: Water, either introduced with wet reagents or produced during the reaction, can inhibit the forward reaction.[9]

  • Insufficient Reaction Time or Suboptimal Temperature: The reaction may not have reached equilibrium.[9]

  • Improper Catalyst Amount: Too little catalyst results in a slow reaction, while too much can promote side reactions.[9]

  • Product Loss During Workup: Significant product can be lost during neutralization, washing, and extraction steps.[7]

Q2: How can I effectively remove water from the reaction mixture?

Effective water removal is critical for maximizing yield.[6]

  • Azeotropic Distillation: Use a solvent like toluene (B28343) or xylene with a Dean-Stark apparatus to continuously remove water as it forms.[1][4]

  • Anhydrous Reagents: Ensure that both the isodecyl alcohol and salicylic acid are thoroughly dry before use.[9]

  • Dehydrating Agent: The sulfuric acid catalyst also acts as a dehydrating agent, but relying solely on this may not be sufficient for high yields.[9]

Q3: The final product has a pink or purple discoloration. What is the cause and how can I fix it?

Discoloration is often caused by trace amounts of iron contamination from equipment or reagents, which forms a colored complex with the phenolic group of the salicylate.[7] Air oxidation of phenols can also contribute to colored byproducts.[7]

  • Prevention: Use high-purity reagents and ensure glassware is clean.

  • Removal: Washing the crude product with a dilute solution of a non-oxidizing acid like phosphoric acid can help remove the colored impurities.[7] Final purification by vacuum distillation is highly effective at separating the colorless product from non-volatile colored impurities.[7]

Q4: The reaction seems to have stalled and is not proceeding to completion. What should I do?

If the reaction is incomplete, consider the following:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the limiting reactant (salicylic acid).[9]

  • Increase Reflux Time: If starting materials are still present after the initially planned duration, extending the reflux time may be necessary.[9]

  • Check Temperature: Verify that the internal reaction temperature is at the desired optimum.

  • Add More Catalyst: If the reaction is sluggish from the start, the catalyst concentration may be too low.

Experimental Protocols

Protocol 1: Classical Fischer Esterification using Sulfuric Acid

This protocol describes a standard laboratory-scale synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add salicylic acid (1.0 eq), isodecyl alcohol (1.5-3.0 eq), and toluene (to facilitate azeotropic water removal).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 1-5 mol% relative to salicylic acid).

  • Reaction: Heat the mixture to reflux (typically 100-120°C in toluene) and continue heating until no more water is collected in the Dean-Stark trap (typically 4-8 hours).[1] Monitor the reaction's progress via TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a 5% sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid and any unreacted salicylic acid. Continue washing until CO₂ evolution ceases.[9]

    • Wash the organic layer with a saturated brine solution to remove residual water.[9]

  • Purification:

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[9][4]

    • Filter to remove the drying agent.

    • Remove the toluene solvent using a rotary evaporator.

    • Purify the resulting crude this compound by vacuum distillation to obtain the final product.[1]

Protocol 2: Transesterification using an Inorganic Base Catalyst

This protocol is an alternative based on the synthesis of a similar ester, isooctyl salicylate.[2]

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and distillation head, add methyl salicylate (1.0 eq) and isodecyl alcohol (1.1-1.5 eq). Stir for 1-3 hours to mix thoroughly.

  • Catalyst Addition: Add an inorganic base catalyst such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (e.g., 0.5% of the total mass of reactants).[2]

  • Reaction: Heat the reaction mixture to 100-200°C (a temperature of 150°C is often preferred) with continuous stirring for 4-10 hours.[2] During this time, methanol (B129727) is produced and can be collected via the distillation head, driving the reaction forward.[2]

  • Workup:

    • Cool the reaction solution to 20-80°C.

    • Wash the solution with hot water (50-100°C) and separate the organic phase.[2]

  • Purification:

    • Dry the organic phase with anhydrous sodium sulfate (Na₂SO₄).[2]

    • Filter and perform vacuum distillation to collect the pure this compound fraction.[2]

Data Presentation

Table 1: Comparison of Catalytic Systems for Salicylate Synthesis

Catalyst SystemReactantsTemperature (°C)Time (h)Reported Yield (%)Notes
Sulfuric Acid Salicylic Acid + Isodecyl Alcohol80 - 120[1]4 - 8Good to HighTraditional method; can cause corrosion and product discoloration.[2]
Inorganic Base (NaOH/KOH) Methyl Salicylate + Isooctyl Alcohol100 - 200[2]4 - 10HighTransesterification method; avoids strong mineral acids.[2]
Solid Acid (Phosphotungstic Acid) Salicylic Acid + Isoamyl AlcoholReflux296[4]Reusable catalyst, high yield, short reaction time.[4]
Solid Acid (Mg-Al Hydrotalcite) Salicylic Acid + Various Alcohols~100[4]3 - 893 - 96[4]Low energy consumption, no secondary pollution.[4]
Brønsted Acidic Ionic Liquids Salicylic Acid + Various Alcohols~115[5]1076 - 96[5]Environmentally benign, reusable catalyst and solvent.[5]

Visualizations

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Phase start_end start_end process process workup workup purification purification issue issue A 1. Charge Reactants (Salicylic Acid, Isodecyl Alcohol, Solvent) B 2. Add Catalyst (e.g., H₂SO₄) A->B C 3. Heat to Reflux (with Dean-Stark Trap) B->C D 4. Monitor Reaction (TLC) C->D E 5. Cool Mixture D->E F 6. Neutralize & Wash (NaHCO₃, Brine) E->F G 7. Dry Organic Layer (Na₂SO₄) F->G H 8. Filter & Concentrate (Rotary Evaporator) G->H I 9. Vacuum Distillation H->I J Pure this compound I->J

Caption: General experimental workflow for this compound synthesis.

troubleshooting_yield problem problem question question action action check check A Problem: Low Yield B Is water being removed effectively? A->B C NO B->C No D YES B->D Yes E Use Dean-Stark trap. Use anhydrous reagents. C->E F Was reaction time sufficient? D->F G NO F->G No H YES F->H Yes I Increase reflux time. Monitor with TLC. G->I J Is catalyst concentration correct? H->J K NO J->K No L YES J->L Yes M Adjust catalyst loading (e.g., 1-5 mol%). K->M N Review workup procedure for product loss. L->N

Caption: Troubleshooting logic for addressing low synthesis yield.

References

Technical Support Center: Purification of Isodecyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of isodecyl salicylate (B1505791).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude isodecyl salicylate synthesized via Fischer esterification?

A1: The most common impurities are unreacted starting materials, namely salicylic (B10762653) acid and isodecyl alcohol. Depending on the reaction conditions, byproducts from side reactions, such as the formation of ethers from isodecyl alcohol or polymerization, may also be present.[1] Discoloration can also occur, often due to the formation of tars when using strong acid catalysts like sulfuric acid at high temperatures or from trace iron contamination.

Q2: What are the primary methods for purifying crude this compound?

A2: The two primary methods for the purification of this compound are vacuum distillation and column chromatography. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q3: Is this compound susceptible to degradation during purification and storage?

A3: Yes, this compound can degrade under certain conditions. The ester bond is susceptible to hydrolysis back to salicylic acid and isodecyl alcohol, a reaction catalyzed by the presence of strong acids or bases and water.[2] Additionally, salicylate esters can be sensitive to photo-oxidation and may discolor upon storage, especially if contaminated with trace amounts of iron.

Troubleshooting Guides

Low Yield After Synthesis and Work-up

Problem: The yield of this compound after the initial reaction and aqueous work-up is lower than expected.

Potential Cause Recommended Solution
Incomplete Reaction The Fischer esterification is an equilibrium reaction. To drive it towards the product, use an excess of one reactant (typically isodecyl alcohol) or remove water as it is formed using a Dean-Stark apparatus. Ensure a sufficient reaction time and optimal temperature.
Loss During Aqueous Wash During the neutralization and washing steps, emulsions can form, leading to loss of the organic layer. To break emulsions, add a small amount of brine (saturated NaCl solution). Also, avoid vigorous shaking; gentle inversions are usually sufficient.
Hydrolysis During Work-up If the sodium bicarbonate or carbonate wash is too aggressive (e.g., too concentrated or heated), it can cause hydrolysis of the ester. Use a saturated or 5-10% solution of sodium bicarbonate at room temperature and do not prolong the washing steps unnecessarily.
Challenges in Vacuum Distillation

Problem: Difficulty in obtaining pure this compound via vacuum distillation.

Potential Cause Recommended Solution
Thermal Decomposition This compound, like other high-boiling point esters, can decompose at high temperatures, leading to discoloration and the formation of byproducts.[1] It is crucial to use a high vacuum (e.g., 0.1-1 mmHg) to lower the boiling point. For example, benzyl (B1604629) salicylate boils at 168-170 °C at 5 mmHg.[3]
Foaming or Bumping The crude material may contain volatile impurities or residual water, causing bumping. The presence of vacuum grease can also lead to foaming.[4] Ensure the crude product is thoroughly dried before distillation. Use a magnetic stir bar or an ebulliator for smooth boiling. To avoid grease contamination, you can grease the joints with a small amount of the crude ester itself.[4]
Poor Separation of Impurities If the boiling points of this compound and its impurities are close, a simple distillation may not be sufficient. Use a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency.
Issues with Column Chromatography

Problem: Ineffective separation of this compound from impurities using column chromatography.

Potential Cause Recommended Solution
Inappropriate Solvent System The polarity of the eluent is critical for good separation. For a relatively nonpolar compound like this compound, start with a nonpolar solvent (e.g., hexane (B92381) or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[5] A shallow gradient is often necessary to separate compounds with similar polarities.
Poor Column Packing Air bubbles or channels in the stationary phase will lead to poor separation. Pack the column using a slurry method to ensure a uniform bed.
Sample Overloading Overloading the column with too much crude material will result in broad, overlapping peaks. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

Data Presentation

Table 1: Physicochemical Properties of this compound and Common Impurities

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Appearance
This compoundC17H26O3278.39High (distillable under vacuum)Colorless liquid
Salicylic AcidC7H6O3138.12211 (at 20 mmHg)White crystalline solid
Isodecyl AlcoholC10H22O158.28220Colorless liquid

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation
  • Preparation: Ensure the crude this compound is dry and free of volatile solvents. Place the crude product in a round-bottom flask, adding a magnetic stir bar.

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head and a fractionating column if necessary. Use high-vacuum grease sparingly on all ground-glass joints.

  • Distillation: Begin stirring and slowly apply vacuum. A typical vacuum level for high-boiling esters is in the range of 0.1 to 1 mmHg.[1]

  • Heating: Gently heat the distillation flask using a heating mantle. Collect any low-boiling impurities as the first fraction.

  • Collection: As the temperature stabilizes at the boiling point of this compound under the applied vacuum, change the receiving flask to collect the pure product.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: Purification of this compound by Column Chromatography
  • Stationary Phase: Use silica (B1680970) gel as the stationary phase. The amount should be 20-100 times the weight of the crude sample.

  • Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a relatively nonpolar solvent (e.g., dichloromethane (B109758) or hexane with a small amount of ethyl acetate).[5] Carefully add the sample to the top of the silica gel bed.

  • Elution: Begin eluting with a nonpolar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by slowly increasing the percentage of a more polar solvent like ethyl acetate (e.g., start with 2% ethyl acetate in hexane, then 5%, 10%, etc.).

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Protocol 3: HPLC Method for Purity Analysis
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.[6]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid, is a good starting point.[7] For example, start with 60% acetonitrile and 40% water, and run a gradient to 95% acetonitrile over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 305 nm, similar to other salicylate esters).

  • Sample Preparation: Prepare a solution of the purified this compound in the mobile phase or acetonitrile at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Aqueous Wash Aqueous Wash Crude Product->Aqueous Wash Drying Drying Aqueous Wash->Drying Purification Method Purification Method Drying->Purification Method Vacuum Distillation Vacuum Distillation Purification Method->Vacuum Distillation High Boiling Point Column Chromatography Column Chromatography Purification Method->Column Chromatography Difficult Separation Pure this compound Pure this compound Vacuum Distillation->Pure this compound Column Chromatography->Pure this compound Purity Analysis Purity Analysis Pure this compound->Purity Analysis

Caption: Experimental workflow for the purification and analysis of this compound.

G This compound This compound Salicylic Acid Salicylic Acid This compound->Salicylic Acid Isodecyl Alcohol Isodecyl Alcohol This compound->Isodecyl Alcohol H2O H2O H2O->this compound Catalyst H+ or OH- Catalyst->this compound

Caption: Hydrolysis degradation pathway of this compound.

G start Low Purity Detected q1 Check for residual starting materials? start->q1 a1 Improve purification: - Finer control of vacuum distillation - Optimize chromatography gradient q1->a1 Yes q2 Discoloration observed? q1->q2 No a2 Check for thermal degradation (lower distillation temp/pressure). Test for iron contamination. q2->a2 Yes q3 New peaks in chromatogram? q2->q3 No a3 Investigate degradation pathways (e.g., hydrolysis). Ensure anhydrous conditions. q3->a3 Yes

References

methods to prevent isodecyl salicylate hydrolysis in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isodecyl Salicylate (B1505791) Stability

Welcome to the technical support center for isodecyl salicylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in aqueous solutions. Here you will find troubleshooting guidance, answers to frequently asked questions, quantitative stability data, and detailed experimental protocols to ensure the integrity of your formulations.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Problem Potential Cause Recommended Solution
Rapid loss of this compound concentration in my aqueous formulation. Ester Hydrolysis: this compound is susceptible to hydrolysis, especially under alkaline or strongly acidic conditions, breaking down into salicylic (B10762653) acid and isodecanol.1. pH Control: Adjust and maintain the pH of your solution to a slightly acidic range (ideally pH 4-6) using a suitable buffer system like acetate (B1210297) or phosphate.[1] 2. Temperature Control: Reduce the storage and processing temperature. Hydrolysis rates increase significantly with temperature. Store solutions at refrigerated (2-8°C) or frozen (≤ -20°C) conditions.[1][2]
The pH of my unbuffered aqueous solution is decreasing over time. Formation of Salicylic Acid: As this compound hydrolyzes, it forms salicylic acid, which is an acidic compound and will lower the pH of the solution.Incorporate a Buffer: Use a buffering agent (e.g., citrate, acetate) with sufficient capacity to maintain the pH in the optimal stability range (pH 4-6), preventing this autocatalytic degradation feedback loop.
I'm observing precipitation or changes in the physical appearance of my solution. Low Solubility of Degradation Products: The hydrolysis product, salicylic acid, has limited water solubility and may precipitate out if its concentration exceeds its solubility limit at the solution's pH and temperature.1. Confirm Degradation: Use an analytical method like HPLC to confirm that the precipitate is salicylic acid. 2. Employ Solubilizers: Consider adding co-solvents (e.g., ethanol (B145695), propylene (B89431) glycol) or solubilizing agents like cyclodextrins to keep the degradation products in solution, although preventing hydrolysis in the first place is the primary goal.
My analytical results show a new, unexpected peak in the chromatogram. Hydrolysis or Other Degradation: The new peak is likely salicylic acid, the primary product of hydrolysis.[1]Verify the Peak: Run a salicylic acid standard under the same chromatographic conditions to confirm the identity of the new peak. This confirms that hydrolysis is the degradation pathway you need to address.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound hydrolysis?

A1: this compound, like other esters, primarily degrades via hydrolysis. This reaction involves the cleavage of the ester bond by a water molecule. The process can be catalyzed by both acids (H+) and bases (OH-). Base-catalyzed hydrolysis is typically much faster and more significant for salicylate esters in the neutral to alkaline pH range.

Q2: What is the most critical factor for preventing hydrolysis?

A2: The most critical factor is controlling the pH of the aqueous solution.[3] Salicylate esters are generally most stable in a slightly acidic environment (around pH 4).[2] As the pH becomes neutral and, particularly, alkaline, the rate of hydrolysis increases dramatically.[2]

Q3: How does temperature affect the stability of this compound?

A3: Temperature significantly accelerates the rate of hydrolysis.[1][2] For every 10°C increase in temperature, the reaction rate can roughly double or triple. Therefore, maintaining low temperatures during processing and storage is a key strategy for preserving the stability of the ester.

Q4: Can formulation excipients help stabilize this compound?

A4: Yes, certain excipients can enhance stability:

  • Buffers: As mentioned, buffers are essential for maintaining an optimal pH.

  • Cyclodextrins: These molecules can form inclusion complexes with the this compound, encapsulating the ester group and protecting it from attack by water molecules. This has been shown to inhibit or slow the hydrolysis of various esters.[4]

  • Co-solvents: Reducing the concentration of water by adding co-solvents like ethanol or propylene glycol can slow the hydrolysis rate. However, be aware that transesterification can occur in the presence of alcohols.[2]

  • Surfactants: Micelles formed by surfactants can encapsulate the ester, partitioning it away from the bulk water and thereby reducing the rate of hydrolysis.

Q5: Are there any specific stabilizers I can add to my formulation?

A5: Besides pH buffers, specific chemical stabilizers can be used. For instance, carbodiimides can act as ester stabilizers by reacting with the carboxylic acids formed during hydrolysis, effectively scavenging them and preventing autocatalysis.[5] Additionally, chelating agents like EDTA can be beneficial by sequestering metal ions that might catalyze degradation.[5]

Quantitative Stability Data

Table 1: Effect of pH and Temperature on the Half-Life (t½) of Phenyl Salicylate in an Aqueous-Ethanol Solution [2]

pHTemperatureHalf-Life (t½)Stability
6.3 50°C6.6 daysVery Low
6.3 23°C178 daysModerate
6.3 5°C2934 days (approx. 8 years)High
< 4.0 All tested temps.StableVery High

Data adapted from studies on phenyl salicylate, which serves as a reliable model for the behavior of salicylate esters.[2]

Key Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a method to quantify this compound and its primary degradant, salicylic acid, to monitor stability over time.

1. Objective: To develop and validate a stability-indicating HPLC method capable of separating and quantifying this compound from its hydrolysis product, salicylic acid.

2. Materials and Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[6]

  • This compound reference standard

  • Salicylic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)[7]

  • Purified water (HPLC grade)

  • Acetic acid or phosphoric acid (for pH adjustment)[7]

  • Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of methanol and water (e.g., 65:35 v/v) with 1.0% acetic acid to control pH.[7]

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: 30°C[7]

  • Detection Wavelength: 304 nm (optimized for methyl salicylate, adjust as needed for this compound).[7]

  • Injection Volume: 20 µL[7]

4. Standard and Sample Preparation:

  • Stock Solutions: Accurately weigh and dissolve reference standards of this compound and salicylic acid in methanol to prepare individual stock solutions (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to cover the expected concentration range.

  • Sample Preparation: Dilute the experimental formulation with the mobile phase to bring the concentration of this compound within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. Stability Study (Accelerated):

  • Prepare multiple aliquots of the aqueous formulation.

  • Determine the initial concentration (T=0) using the HPLC method.

  • Store the aliquots at accelerated stability conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[8]

  • Withdraw samples at specified time points (e.g., 0, 3, and 6 months).[8][9]

  • Analyze the samples by HPLC to quantify the remaining this compound and the appearance of salicylic acid.

  • Calculate the percentage of remaining this compound relative to the initial concentration.

Visual Guides and Workflows

Diagram 1: Hydrolysis of this compound

G cluster_reactants Reactants cluster_products Hydrolysis Products IsodecylSalicylate This compound p1 IsodecylSalicylate->p1 Water Water (H₂O) Water->p1 SalicylicAcid Salicylic Acid Isodecanol Isodecanol p1->SalicylicAcid  Catalyzed by  Acid (H⁺) or  Base (OH⁻) p1->Isodecanol

Caption: Base or acid-catalyzed hydrolysis of this compound.

Diagram 2: Experimental Workflow for Stability Testing

G start Start: Prepare Aqueous Formulation t0_analysis Analyze Initial Sample (T=0) - HPLC for concentration - pH measurement start->t0_analysis storage Store Samples at Stress Conditions (e.g., 40°C / 75% RH) t0_analysis->storage timepoint Withdraw Samples at Pre-defined Timepoints (e.g., 1, 3, 6 months) storage->timepoint analysis Analyze Samples - HPLC for degradation - pH, appearance timepoint->analysis analysis->timepoint Next Timepoint data Calculate Degradation Rate & Determine Shelf-Life analysis->data end_node End: Stability Report data->end_node

Caption: Workflow for an accelerated stability study of a formulation.

Diagram 3: Troubleshooting Logic for Formulation Instability

G q1 Is rapid degradation of this compound observed? q2 What is the pH of the solution? q1->q2 Yes a1_no Result: Hydrolysis is likely controlled. Investigate other factors (e.g., oxidation, light). q1->a1_no No a1_yes Action: Implement Buffer System to maintain pH 4-6 q2->a1_yes pH is > 6 or < 3 or is unstable a2_yes Action: Lower storage and processing temperature (e.g., refrigerate) q2->a2_yes pH is optimal (4-6) but degradation is still occurring

Caption: Decision tree for troubleshooting formulation instability.

References

identifying isodecyl salicylate degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways and byproducts of isodecyl salicylate (B1505791).

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for isodecyl salicylate?

This compound, an ester of isodecyl alcohol and salicylic (B10762653) acid, is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photodegradation.[1][2][3][4]

  • Hydrolysis: Under acidic or basic conditions, the ester bond of this compound can be cleaved, yielding isodecyl alcohol and salicylic acid.[1]

  • Oxidation: The presence of oxidizing agents can lead to the formation of corresponding carboxylic acids.[1] Hydroxylated derivatives are also potential byproducts, as seen with other salicylates.[5][6]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Based on studies of similar salicylate compounds, potential byproducts include hydroxylated derivatives of the salicylic acid moiety, such as 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid.[6][7][8]

Q2: What are the primary byproducts to expect in a forced degradation study of this compound?

Based on the principal degradation pathways, the following byproducts can be anticipated and should be monitored during your experiments.

Degradation PathwayStress ConditionExpected Primary Byproducts
Hydrolysis Acidic (e.g., HCl), Basic (e.g., NaOH)Isodecyl Alcohol, Salicylic Acid[1]
Oxidation Oxidizing agent (e.g., H₂O₂)Isodecyl Carboxylic Acids, Hydroxylated Salicylic Acids (e.g., 2,3-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid)[1][6]
Photodegradation UV or visible light exposure2,3-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid[6][7][8]
Thermal Degradation High temperatureBenzoic acid and other aromatic compounds may be formed at elevated temperatures.[9]

Q3: I am not seeing any degradation of this compound under my initial stress conditions. What should I do?

If you do not observe any degradation, consider the following troubleshooting steps:

  • Increase Stress Condition Severity:

    • Hydrolysis: Increase the concentration of the acid or base, increase the temperature, or prolong the exposure time.

    • Oxidation: Increase the concentration of the oxidizing agent or extend the reaction time.

    • Photodegradation: Increase the light intensity or the duration of exposure. Ensure the light source emits the appropriate wavelength to be absorbed by the molecule.

    • Thermal: Increase the temperature, but be cautious not to exceed the decomposition temperature of the expected byproducts.

  • Change the Solvent System: The solubility and stability of this compound can be influenced by the solvent. Ensure the compound is fully dissolved to allow for uniform exposure to the stressor.

  • Analytical Method Sensitivity: Verify that your analytical method (e.g., HPLC-UV) is sensitive enough to detect low levels of degradation products. You may need to optimize the detection wavelength or consider a more sensitive detector like a mass spectrometer (MS).

Q4: I am seeing many unexpected peaks in my chromatogram. How can I identify them?

The presence of multiple peaks can indicate complex degradation pathways or the formation of secondary degradation products.

  • Use a Mass Spectrometer (MS) Detector: Coupling your HPLC to a mass spectrometer (HPLC-MS) is the most effective way to obtain molecular weight information for each unknown peak, which is crucial for structural elucidation.

  • Reference Standards: If you have hypothesized potential byproducts, inject pure reference standards of these compounds to compare their retention times with your unknown peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of each chromatographic peak. Co-elution of multiple compounds can lead to misinterpretation of the data.

Troubleshooting Guides

Issue 1: Poor Separation of Degradation Products in HPLC

Symptoms:

  • Broad or tailing peaks.

  • Co-eluting peaks.

  • Inconsistent retention times.

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase Optimize the mobile phase composition. For reverse-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer. A gradient elution may be necessary to resolve compounds with different polarities.
Incorrect pH of Mobile Phase The ionization state of salicylic acid and its acidic byproducts is pH-dependent. Adjust the pH of the mobile phase to ensure sharp, symmetrical peaks. A pH around 3.0 is often a good starting point for acidic analytes.[10]
Column Overload Reduce the injection volume or the concentration of the sample.
Column Degradation Flush the column with a strong solvent or replace it if it has reached the end of its lifespan.
Issue 2: Mass Imbalance in Degradation Studies

Symptoms:

  • The sum of the assay value of the parent compound and the quantified degradation products is significantly less than 100%.

Possible Causes and Solutions:

CauseSolution
Non-Chromophoric Byproducts Some degradation products may not absorb UV light at the detection wavelength used. Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) to detect all compounds.
Volatile Byproducts Volatile byproducts like isodecyl alcohol may be lost during sample preparation or analysis. Use appropriate sample handling techniques and consider headspace gas chromatography (GC) for their analysis.
Incomplete Elution Highly retained compounds may not have eluted from the column during the analytical run. Extend the run time or use a stronger mobile phase to elute all components.
Inaccurate Response Factors The response of the degradation products in the detector may be different from the parent compound. If possible, determine the relative response factors for each major degradant for accurate quantification.

Experimental Protocols

Forced Degradation Study Protocol

This protocol provides a general framework for conducting a forced degradation study of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 80°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber.

    • Thermal Degradation: Expose the solid compound to a temperature of 105°C for 72 hours.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 230 nm and 305 nm.

  • Column Temperature: 30°C

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation IsodecylSalicylate This compound IsodecylAlcohol Isodecyl Alcohol IsodecylSalicylate->IsodecylAlcohol Acid/Base SalicylicAcid Salicylic Acid IsodecylSalicylate->SalicylicAcid Acid/Base CarboxylicAcids Isodecyl Carboxylic Acids IsodecylSalicylate->CarboxylicAcids H₂O₂ DihydroxybenzoicAcids 2,3- & 2,5- Dihydroxybenzoic Acids IsodecylSalicylate->DihydroxybenzoicAcids H₂O₂ PhotoDihydroxy 2,3- & 2,5- Dihydroxybenzoic Acids IsodecylSalicylate->PhotoDihydroxy UV Light

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Photo, Thermal) start->stress sampling Sample at Time Points stress->sampling preparation Sample Preparation (Neutralize, Dilute) sampling->preparation analysis HPLC-UV/MS Analysis preparation->analysis identification Peak Identification & Quantification analysis->identification pathway Elucidate Degradation Pathway identification->pathway

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Isodecyl Salicylate Stability in Experimental Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of isodecyl salicylate (B1505791) in experimental formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and stability testing of isodecyl salicylate.

Issue Potential Cause Recommended Action
Discoloration (Yellowing/Browning) of the Formulation Oxidation of the phenolic group on the salicylate moiety. This can be accelerated by exposure to light, heat, and the presence of metal ions.1. Incorporate Antioxidants: Add antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Vitamin E (Tocopherol) to the formulation. 2. Use Chelating Agents: Include a chelating agent like Ethylenediaminetetraacetic acid (EDTA) and its salts to sequester metal ions that can catalyze oxidation.[1][2][3] 3. Protect from Light: Store the formulation in amber or opaque containers to prevent photodegradation.
Precipitation or Crystallization of this compound 1. pH Shift: Changes in the formulation's pH can affect the solubility of this compound. 2. Incompatibility with Excipients: Interaction with other formulation components. 3. Low Temperature: Storage at low temperatures can reduce solubility.1. pH Control: Maintain the pH of the formulation between 4 and 6, as salicylate esters are more stable in a slightly acidic to neutral environment.[4][5] Use appropriate buffer systems (e.g., citrate, phosphate) to ensure pH stability. 2. Excipient Compatibility Study: Conduct compatibility studies with all formulation excipients. 3. Solubility Enhancement: Consider the use of co-solvents or solubilizing agents. 4. Temperature Control: Store the formulation at a controlled room temperature, avoiding refrigeration unless specified.
Decrease in Potency/Assay Value of this compound Hydrolysis: The primary degradation pathway for salicylate esters is hydrolysis of the ester bond, yielding salicylic (B10762653) acid and isodecyl alcohol. This is catalyzed by acidic or alkaline conditions and elevated temperatures.[4][6][7]1. pH Optimization: Strictly maintain the pH of the formulation in the optimal range of 4-6.[4][5] 2. Temperature Control: Avoid high temperatures during manufacturing and storage.[4] 3. Water Activity: In non-aqueous formulations, minimize the water content. 4. Microencapsulation: For long-term stability, consider microencapsulation to create a protective barrier around the this compound.[8][9][10]
Changes in Formulation Viscosity or Texture Degradation of this compound or interaction with other ingredients can alter the physical properties of the formulation.Investigate the root cause by analyzing for degradation products. Review excipient compatibility and consider the impact of pH and temperature on all formulation components.

Frequently Asked Questions (FAQs)

1. What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound, like other salicylate esters, is hydrolysis.[6][7] This reaction involves the cleavage of the ester bond, resulting in the formation of salicylic acid and isodecyl alcohol. Hydrolysis is significantly influenced by pH and temperature, with both acidic and alkaline conditions, as well as elevated temperatures, accelerating the degradation process.[4][5]

2. What is the optimal pH range for formulations containing this compound?

To minimize hydrolysis, it is recommended to maintain the pH of formulations containing this compound within a slightly acidic to a neutral range, ideally between pH 4 and 6.[4][5]

3. How can I protect my formulation from oxidative degradation?

Oxidative degradation, which can lead to discoloration, can be mitigated by:

  • Adding Antioxidants: Incorporate antioxidants like BHT, BHA, or tocopherol into your formulation. Salicylates themselves have some antioxidant properties, but additional antioxidants can provide further protection.[11][12]

  • Using Chelating Agents: Add chelating agents such as EDTA to bind metal ions that can catalyze oxidation.[1][2][3]

  • Light Protection: Store the formulation in light-resistant packaging.

4. What analytical methods are suitable for stability testing of this compound?

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantitative analysis of this compound and its degradation products.[13][14] Gas Chromatography (GC) can also be employed. UV-Vis spectrophotometry can be a simpler, alternative for quantifying the active ingredient if there is no significant interference from other components in the formulation.

5. How can microencapsulation improve the stability of this compound?

Microencapsulation creates a protective barrier around the this compound, isolating it from environmental factors such as moisture, oxygen, and reactive excipients in the formulation.[8][9][10] This can significantly enhance its stability, control its release, and improve the overall shelf-life of the product.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and establish the degradation pathways of this compound.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • Methanol or other suitable solvent

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known concentration of this compound in a suitable solvent.

    • Add an equal volume of 0.1 M HCl.

    • Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and analyze by HPLC.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • Dissolve a known concentration of this compound in a suitable solvent.

    • Add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and analyze by HPLC.

    • If no degradation is observed, repeat with 1 M NaOH or gentle heating.

  • Oxidative Degradation:

    • Dissolve a known concentration of this compound in a suitable solvent.

    • Add 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a specified time (e.g., 24 hours).

    • Analyze the sample by HPLC.

  • Thermal Degradation:

    • Store a sample of this compound (as a solid or in a non-aqueous solution) at an elevated temperature (e.g., 60°C) for a specified duration.

    • Analyze the sample by HPLC.

  • Photodegradation:

    • Expose a solution of this compound to a light source with a specified output (e.g., ICH-compliant photostability chamber) for a defined period.[15]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze both samples by HPLC.

HPLC Method for Stability Indicating Assay

This method is designed to separate this compound from its primary degradation product, salicylic acid.

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water:Acetic Acid (e.g., 65:34:1, v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 305 nm
Column Temperature 30°C
Injection Volume 20 µL

Sample Preparation:

  • Accurately weigh the formulation sample containing this compound.

  • Disperse the sample in a suitable solvent (e.g., methanol).

  • Sonicate to ensure complete dissolution of the active ingredient.

  • Filter the solution through a 0.45 µm filter before injection.

Visualizations

IS This compound invis1 IS->invis1 invis2 IS->invis2 SA Salicylic Acid IA Isodecyl Alcohol Oxidation Oxidized Products invis1->SA Hydrolysis (H₂O, H⁺/OH⁻) invis1->IA invis2->Oxidation Oxidation (O₂, Light, Metal Ions)

Primary degradation pathways for this compound.

start Start Stability Study formulation Prepare Formulation start->formulation stress_testing Conduct Forced Degradation formulation->stress_testing hplc_method Develop & Validate Stability-Indicating HPLC Method formulation->hplc_method storage Store Samples at ICH Conditions formulation->storage analysis Analyze Samples at Time Points (e.g., 0, 1, 3, 6 months) hplc_method->analysis storage->analysis data Evaluate Data (Assay, Degradants, Physical Properties) analysis->data end Determine Shelf-Life data->end

Experimental workflow for a typical stability study.

instability Instability Observed? discoloration Discoloration? instability->discoloration Yes stable Formulation Stable instability->stable No potency_loss Potency Loss? discoloration->potency_loss No add_antioxidant Add Antioxidant & Chelating Agent discoloration->add_antioxidant Yes check_ph Check & Adjust pH (Range 4-6) potency_loss->check_ph Yes check_excipients Review Excipient Compatibility potency_loss->check_excipients No control_temp Control Temperature check_ph->control_temp protect_light Protect from Light add_antioxidant->protect_light control_temp->check_excipients

Troubleshooting decision tree for formulation instability.

References

Technical Support Center: Quantitative Analysis of Isodecyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of isodecyl salicylate (B1505791). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for the quantitative analysis of isodecyl salicylate?

A1: The most common analytical techniques for the quantitative analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection.[1][2][3][4][5][6] GC-MS is suitable for the analysis of volatile and semi-volatile compounds like salicylate esters, though it may require derivatization to improve volatility and thermal stability.[4][7][8] LC-MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices, as it can directly analyze polar and thermally labile compounds without the need for derivatization.[9]

Q2: What are the typical sample preparation methods for analyzing this compound in cosmetic or biological samples?

A2: Sample preparation is crucial for accurate quantitative analysis and depends on the matrix. For cosmetic products, a simple dilution with a suitable organic solvent followed by filtration may be sufficient. For biological matrices like plasma or tissue homogenates, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed to remove interfering components.[8][9] For instance, a common LLE protocol involves extracting the sample with a solvent like chloroform, followed by evaporation of the solvent and reconstitution in a mobile phase-compatible solvent.[8]

Q3: What are the key parameters to consider when developing a quantitative method for this compound?

A3: Key parameters for method development include:

  • Column Selection: For reverse-phase HPLC, a C18 column is a common choice.[5][6] For GC, a non-polar or mid-polar column, such as a 5% phenyl-substituted dimethylpolysoxane phase, is often suitable.[7]

  • Mobile Phase/Carrier Gas: For HPLC, a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is typical.[3][6] The pH of the mobile phase is important to control the ionization of any potential acidic impurities and to ensure good peak shape.[10] For GC, an inert carrier gas like helium or hydrogen is used.

  • Detection Wavelength (HPLC-UV): Salicylates absorb UV light, with a typical detection wavelength around 305-310 nm.[2]

  • Mass Spectrometry Parameters (GC-MS/LC-MS): Optimization of ion source parameters (e.g., ionization mode, temperatures, voltages) and mass analyzer settings (e.g., selected ion monitoring - SIM, or multiple reaction monitoring - MRM) is critical for sensitivity and selectivity.[11]

Q4: What is ion suppression and how can it affect my LC-MS analysis of this compound?

A4: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal intensity.[9] This can result in poor sensitivity and inaccurate quantification. To detect ion suppression, you can compare the signal intensity of a standard in a pure solvent to the signal of the same standard spiked into a blank sample matrix extract.[9]

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Problem 1: Peak Tailing of this compound

  • Question: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?

  • Answer: Peak tailing for salicylate esters in GC is often due to interactions with active sites in the system or issues with the column.[7]

Possible Cause Solution
Active Sites in the GC System The free hydroxyl group on the salicylate moiety can interact with active sites (e.g., exposed silanols) in the injector liner or the column. Use a fresh, deactivated injector liner and consider using an ultra-inert GC column.[7] Trimming 10-20 cm from the front of the column can remove accumulated active sites.[7]
Improper Column Installation A poor column cut or incorrect installation can create dead volume, leading to peak distortion. Ensure the column is cut cleanly at a 90-degree angle and installed according to the manufacturer's instructions.[7]
Column Contamination Buildup of non-volatile matrix components can create active sites. Bake out the column at a high temperature (within its limits) or implement a more thorough sample cleanup procedure.[7]
Chemical Interactions The polarity of the stationary phase may not be optimal. A 5% phenyl-substituted dimethylpolysiloxane phase is a good starting point. If tailing persists, derivatization of the hydroxyl group (e.g., silylation) can reduce polarity and improve peak shape.[7]

Troubleshooting Workflow for GC Peak Tailing

G start Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no phys_issue Likely a physical issue in the flow path. a1_yes->phys_issue chem_issue Likely a chemical interaction issue. a1_no->chem_issue check_install Check column installation and cut. phys_issue->check_install use_deactivated Use a fresh, deactivated inlet liner. chem_issue->use_deactivated end Problem Resolved check_install->end trim_column Trim 10-20 cm from column inlet. use_deactivated->trim_column derivatize Consider derivatization (e.g., silylation). trim_column->derivatize derivatize->end

Caption: Troubleshooting workflow for peak tailing in GC analysis.

Problem 2: Poor Resolution Between this compound and Other Analytes

  • Question: I am having trouble separating this compound from other similar compounds in my sample. How can I improve the resolution?

  • Answer: Improving resolution in GC involves optimizing the temperature program and carrier gas flow rate.

Parameter to Adjust Action
Oven Temperature Program Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min) to increase the time analytes spend interacting with the stationary phase.[7] Lowering the initial oven temperature can also improve the separation of early-eluting peaks.[7]
Carrier Gas Flow Rate Optimize the linear velocity of the carrier gas. A slower flow rate generally increases interaction time with the stationary phase, potentially improving resolution, but can also lead to broader peaks.
Column Choice If resolution is still poor, consider a longer column or a column with a different stationary phase that offers different selectivity.

Workflow for Improving GC Resolution

G start Poor Resolution step1 Decrease Oven Temperature Ramp Rate start->step1 step2 Lower Initial Oven Temperature step1->step2 step3 Optimize Carrier Gas Flow Rate step2->step3 step4 Consider a Longer or Different Column step3->step4 end Resolution Improved step4->end

Caption: Workflow for improving chromatographic resolution in GC.

High-Performance Liquid Chromatography (HPLC) Analysis

Problem 3: this compound Peak is Tailing or Fronting

  • Question: My this compound peak in HPLC is asymmetrical (tailing or fronting). What could be the cause?

  • Answer: Asymmetrical peaks in HPLC can be caused by a variety of factors, from secondary interactions with the column to issues with the mobile phase or sample solvent.[12]

Possible Cause Solution
Secondary Interactions Unwanted interactions between the analyte and residual silanol (B1196071) groups on the silica-based column can cause tailing.[12] Using a highly end-capped column or adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can help.
Column Contamination/Void Accumulation of contaminants at the column inlet or the formation of a void can distort peak shape.[12] Use a guard column to protect the analytical column.[9] If a void is suspected, reversing and flushing the column (if permitted by the manufacturer) may help.[12]
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization of residual silanols. For reversed-phase chromatography of a relatively neutral compound like this compound, maintaining a mobile phase pH between 3 and 7 is generally recommended for silica-based columns.
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[12] Whenever possible, dissolve the sample in the initial mobile phase.[12]
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.[13]

Troubleshooting Workflow for HPLC Peak Shape Issues

G start Asymmetrical Peak (Tailing or Fronting) q1 Are all peaks affected? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no system_issue Likely a system-wide issue. a1_yes->system_issue compound_issue Likely a compound-specific interaction. a1_no->compound_issue check_connections Check for extra-column volume (fittings, tubing). system_issue->check_connections check_mobile_phase Optimize mobile phase pH and composition. compound_issue->check_mobile_phase check_column Inspect column for voids or contamination. check_connections->check_column end Peak Shape Improved check_column->end check_sample_solvent Ensure sample solvent is compatible with mobile phase. check_mobile_phase->check_sample_solvent check_sample_solvent->end

Caption: Troubleshooting workflow for HPLC peak shape problems.

Problem 4: Poor Signal Intensity or No Peak Detected in LC-MS

  • Question: I am not seeing a peak for this compound, or the signal is very weak in my LC-MS analysis. What should I check?

  • Answer: Poor signal intensity in LC-MS can be due to ion suppression, improper sample preparation, or issues with the mass spectrometer settings.[9]

Possible Cause Solution
Ion Suppression Co-eluting matrix components can suppress the ionization of this compound. Improve sample cleanup using SPE or LLE.[9] Diluting the sample can also reduce matrix effects.[9]
Improper Sample Preparation Ensure the pH during extraction is optimized for this compound. Verify the stability of the analyte in the final extract.[9]
Incorrect MS Parameters Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) and mass analyzer settings for this compound. Ensure you are monitoring the correct m/z for the parent and fragment ions.
System Leaks Check for leaks in the LC system, as this can lead to a loss of sensitivity.[9]

Experimental Protocols

General Protocol for GC-MS Analysis of this compound

This protocol is a general guideline and should be optimized for your specific instrument and sample matrix.

  • Sample Preparation (example for a cosmetic cream):

    • Accurately weigh approximately 100 mg of the cream into a centrifuge tube.

    • Add a known amount of a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

    • Add 5 mL of a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate).

    • Vortex for 2 minutes to extract the this compound.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into a GC vial.

  • GC-MS Parameters:

Parameter Typical Value
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless, depending on concentration)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM) for target ions of this compound and the internal standard
General Protocol for HPLC-UV/MS Analysis of this compound

This protocol is a general guideline and should be optimized for your specific instrument and sample matrix.

  • Sample Preparation (example for a lotion):

    • Accurately weigh approximately 200 mg of the lotion into a centrifuge tube.

    • Add a known amount of a suitable internal standard.

    • Add 10 mL of the initial mobile phase.

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-UV/MS Parameters:

Parameter Typical Value
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 305 nm
MS Ionization Mode Electrospray Ionization (ESI), positive or negative mode
MS Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

References

best practices for handling and long-term storage of isodecyl salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and long-term storage of isodecyl salicylate (B1505791).

Frequently Asked Questions (FAQs)

Q1: What is isodecyl salicylate and in what applications is it commonly used?

This compound is the synthetic ester of isodecyl alcohol and salicylic (B10762653) acid.[1][2] It functions as a skin-conditioning agent and is used in cosmetic and personal care formulations.[1][2][3] Its properties are also leveraged in the treatment of certain skin conditions due to the characteristics of its salicylic acid component.[4]

Q2: What are the primary hazards associated with this compound?

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified for any physical, health, or environmental hazards.[5][6] However, it is always recommended to handle any chemical with appropriate laboratory precautions.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

Standard laboratory PPE should be worn to minimize exposure. This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing.

In case of contact, wash the affected skin with soap and plenty of water, and for eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

Q4: What should I do in case of an accidental spill?

For an accidental spill, ensure the area is well-ventilated. Use personal protective equipment and prevent further leakage or spillage if it is safe to do so.[5]

Q5: What are the known degradation pathways for this compound during long-term storage?

The primary degradation pathways for this compound are hydrolysis and photo-oxidation.[4] Hydrolysis can occur in the presence of water with an acid or base catalyst, reverting the compound to isodecyl alcohol and salicylic acid.[4]

Troubleshooting Guide

Problem: I am observing changes in the physical appearance or chemical properties of my stored this compound.

This could be an indication of chemical degradation. Refer to the following potential causes and solutions:

Potential CauseRecommended Action
Hydrolysis Store in a tightly sealed container in a dry place to minimize exposure to moisture. Consider storage under an inert atmosphere, such as nitrogen, for long-term stability.[4]
Photo-oxidation Protect from light by storing in an amber or opaque container. For formulations, consider the addition of UV absorbers.[4]
Contamination Ensure proper handling procedures are followed to prevent cross-contamination. Use clean, dedicated equipment when handling the substance.

Long-Term Storage Recommendations

For optimal long-term stability of this compound, please adhere to the following storage conditions.

ParameterRecommendationSource
Temperature Store in a cool, dry place.[5]
Container Tightly closed, light-resistant containers.[4]
Atmosphere For extended storage, consider an inert atmosphere (e.g., nitrogen) to minimize hydrolysis.[4]
Incompatible Materials No specific incompatible materials are listed in the available safety data sheets.[5]

Experimental Protocols

Protocol: Accelerated Stability Testing

To assess the long-term stability of this compound, an accelerated stability study can be performed.

  • Sample Preparation: Prepare samples of this compound in the intended storage containers. For formulated products, prepare the final formulation.

  • Storage Conditions: Place the samples in a stability chamber at 40°C with 75% relative humidity for a period of 6 months.[4] To specifically test for photo-oxidation, expose samples to controlled UV light.

  • Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze the samples for degradation products. High-performance liquid chromatography (HPLC) can be used to quantify the amount of this compound and detect the presence of salicylic acid (a hydrolysis product). Fourier-transform infrared spectroscopy (FTIR) can monitor the integrity of the ester bond.[4]

Visual Guides

Handling_and_Storage_Workflow Workflow for Safe Handling and Storage of this compound cluster_handling Handling Procedure cluster_storage Long-Term Storage cluster_troubleshooting Troubleshooting start Start: Receive this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling_area Work in a Well-Ventilated Area ppe->handling_area dispense Dispense Required Amount handling_area->dispense close_container Securely Close Container Immediately dispense->close_container storage_conditions Store in a Cool, Dry Place close_container->storage_conditions container_type Use Tightly Sealed, Light-Resistant Container storage_conditions->container_type check_stability Periodically Check for Degradation container_type->check_stability degradation_observed Degradation Observed? check_stability->degradation_observed If Yes investigate_cause Investigate Cause (Hydrolysis, Photo-oxidation) degradation_observed->investigate_cause implement_corrective_action Implement Corrective Action investigate_cause->implement_corrective_action

Caption: Logical workflow for the safe handling and long-term storage of this compound.

Degradation_Pathway This compound Degradation Pathways cluster_hydrolysis Hydrolysis cluster_photo_oxidation Photo-oxidation IsodecylSalicylate This compound Water Water (Acid/Base Catalyst) IsodecylSalicylate->Water UV_Light UV Light / Oxidative Conditions IsodecylSalicylate->UV_Light IsodecylAlcohol Isodecyl Alcohol Water->IsodecylAlcohol SalicylicAcid_H Salicylic Acid Water->SalicylicAcid_H OxidativeByproducts Oxidative Byproducts UV_Light->OxidativeByproducts

Caption: Primary degradation pathways for this compound.

References

techniques to increase isodecyl salicylate solubility for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling Isodecyl Salicylate (B1505791) in biological research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my isodecyl salicylate not dissolving in my aqueous assay buffer?

A1: this compound is a highly hydrophobic molecule, meaning it repels water. This is due to its chemical structure, which includes a long, branched alkyl chain (isodecyl group) and an aromatic ring.[1][2][3] Its physicochemical properties, summarized in Table 1, indicate very poor aqueous solubility. Direct dissolution in aqueous buffers like PBS or cell culture media is generally not feasible.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₂₆O₃[4][5]
Molecular Weight 278.4 g/mol [4]
logP (o/w) ~6.8 (estimated)[6]
Water Solubility ~0.072 mg/L @ 25°C (estimated)[6]

logP (octanol-water partition coefficient) is a measure of lipophilicity; a high value indicates poor water solubility.

Q2: I used DMSO to make a stock solution, but it precipitates when I dilute it into my cell culture media. What is happening and how can I fix it?

A2: This is a common issue known as "solvent shock" or precipitation upon dilution.[7] When the concentrated DMSO stock is added to the aqueous medium, the local concentration of DMSO rapidly decreases. Since this compound is not soluble in the aqueous environment, it crashes out of the solution, forming a precipitate.[8]

See the troubleshooting workflow in Diagram 1 and the guide in Table 2 for solutions.

Diagram 1: Troubleshooting Workflow for DMSO Precipitation

G start Precipitate forms upon diluting DMSO stock check_dmso Is DMSO stock fresh and anhydrous? start->check_dmso use_new_dmso Use fresh, anhydrous DMSO. Store in small aliquots. check_dmso->use_new_dmso No check_dilution How was the dilution performed? check_dmso->check_dilution Yes use_new_dmso->check_dilution reverse_dilution Use Reverse Dilution: Add DMSO stock dropwise to vortexing aqueous buffer. check_dilution->reverse_dilution Rapidly/Incorrectly other_methods Consider alternative methods: - Warming buffer to 37°C - Using co-solvents - Serial dilutions check_dilution->other_methods Correctly still_precipitates Still Precipitates? reverse_dilution->still_precipitates end_solution Solution Achieved reverse_dilution->end_solution Precipitation Resolved other_methods->still_precipitates lower_conc Lower the final concentration of this compound. still_precipitates->lower_conc Yes still_precipitates->end_solution No lower_conc->end_solution alt_solubilization Explore alternative solubilization techniques (e.g., Cyclodextrins) lower_conc->alt_solubilization If concentration is too low

Caption: Workflow for resolving this compound precipitation.

Table 2: Troubleshooting DMSO Precipitation Issues

ProblemPossible CauseRecommended Solution
Cloudiness or visible particles form immediately upon dilution. Solvent Shock: Rapid change in solvent polarity causes the compound to precipitate.Reverse Dilution: Add the small volume of your DMSO stock dropwise into the full volume of vigorously vortexing aqueous buffer. This ensures rapid dispersal.[7]
Low Final DMSO %: The final DMSO concentration is too low to maintain solubility.Increase the final DMSO concentration slightly, but remain within the tolerated limit for your assay (see Q3).[7]
Precipitation occurs over time or after temperature changes (e.g., freeze-thaw). Hygroscopic DMSO: DMSO readily absorbs atmospheric moisture, reducing its solvating power.[7][9]Use fresh, anhydrous (water-free) DMSO. Purchase in small-volume bottles and store them properly in a desiccator.[7]
Freeze-Thaw Cycles: Repeated cycles can promote precipitation, especially if the DMSO has absorbed water.[9][10]Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[8]
The initial high-concentration stock in 100% DMSO is not clear. Solubility Limit Exceeded: The concentration of the stock solution is above the solubility limit of this compound in DMSO.[11]Prepare a less concentrated stock solution. It may be necessary to test compounds at a lower maximum concentration in your assay.[11]
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A3: DMSO can be toxic to cells, and the maximum tolerable concentration is cell-line specific and depends on the duration of the assay.[12][13] It is always recommended to run a vehicle control (media with the same final DMSO concentration but without the test compound) to account for any solvent effects.[14] Table 3 provides general guidelines.

Table 3: Recommended Maximum DMSO Concentrations for Biological Assays

Assay/Cell TypeRecommended Max DMSO Concentration (%)Notes
General/Robust Cell Lines ≤ 0.5%This concentration is widely used and tolerated by many cell lines without significant cytotoxicity.[15] Some lines may tolerate up to 1%.[12][16]
Sensitive, Primary, or Stem Cells ≤ 0.1%These cell types are often much more sensitive to solvent effects.[7][12][15] A dose-response curve for DMSO toxicity is highly recommended.
High-Throughput Screening (HTS) 0.1% - 0.5%This range balances the need for compound solubility with the goal of minimizing solvent-induced artifacts.[7]
Long-Term Assays (> 48h) ≤ 0.1%The cytotoxic effects of DMSO can be cumulative. For longer incubations, it is critical to use the lowest possible concentration.[12]
Q4: Are there effective alternatives to DMSO for solubilizing this compound?

A4: Yes. When DMSO is not suitable or effective, several other techniques can be employed. The most common alternatives for in-vitro assays are the use of other co-solvents, surfactants to form micelles, or cyclodextrins to form inclusion complexes.[17][18][19]

Q5: How do cyclodextrins work, and can they be used for this compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-repelling) inner cavity.[20][21] They can encapsulate a poorly water-soluble "guest" molecule, like this compound, within their cavity, forming a water-soluble "inclusion complex."[22] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[23] Studies have shown this technique to be effective for other salicylates like methyl salicylate.[20][24]

Diagram 2: Mechanism of Cyclodextrin Inclusion Complex Formation

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Q6: How do I prepare an this compound solution using cyclodextrins?

A6: Preparing a drug-cyclodextrin complex involves co-dissolving the two components and then isolating the resulting complex. The freeze-drying (lyophilization) method is common for laboratory preparations as it yields a stable, easily dissolvable powder.[25] See Protocol 1 for a detailed methodology.

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin (CD) Complex via Lyophilization

This protocol is adapted from general methods for preparing inclusion complexes with hydrophobic drugs.[25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good starting choice due to its higher water solubility and lower toxicity compared to native β-cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Tertiary butyl alcohol (TBA)

  • Ultrapure water

  • 0.22 µm syringe filter

  • Lyophilizer (Freeze-dryer)

Methodology:

  • Phase Solubility Study (Recommended): Before preparing a bulk batch, perform a phase solubility study to determine the optimal molar ratio of this compound to HP-β-CD. This typically involves adding excess this compound to aqueous solutions of increasing HP-β-CD concentration and measuring the amount of dissolved salicylate. A 1:1 molar ratio is a common starting point.[26]

  • Dissolve HP-β-CD: Based on the desired molar ratio, dissolve the calculated amount of HP-β-CD in ultrapure water.

  • Dissolve this compound: In a separate container, dissolve the calculated amount of this compound in a minimal amount of a suitable co-solvent like tertiary butyl alcohol (TBA). TBA is advantageous as it is miscible with water and easily removed by lyophilization.[25]

  • Mix Solutions: Slowly add the this compound solution to the stirring aqueous HP-β-CD solution.

  • Equilibrate: Allow the mixture to stir at room temperature for 24-48 hours to ensure maximum complex formation. The solution should become clear as the complex forms.

  • Sterile Filtration: Filter the final solution through a 0.22 µm filter to remove any un-complexed drug aggregates or impurities.

  • Lyophilization: Freeze the solution (e.g., in a dry ice/acetone bath) and then place it in a lyophilizer until all the solvent (water and TBA) has sublimated. This will result in a fine, dry powder of the this compound-CD inclusion complex.

  • Reconstitution: The resulting powder can be weighed and dissolved directly in your aqueous assay buffer to the desired final concentration. Confirm the final concentration and solubility before use in assays.

Q7: Which solubilization technique should I choose for my specific assay?

A7: The best technique depends on your experimental needs, particularly the type of assay you are running. Diagram 3 provides a decision-making framework to guide your choice.

Diagram 3: Decision-Making Flowchart for Choosing a Solubilization Method

G start Start: Need to solubilize This compound assay_type What is the assay type? start->assay_type cell_free Cell-Free Assay (e.g., Enzyme Inhibition) assay_type->cell_free Cell-Free cell_based Cell-Based Assay (e.g., Cytotoxicity, Signaling) assay_type->cell_based Cell-Based check_dmso_tol Is DMSO tolerated? cell_free->check_dmso_tol cell_based->check_dmso_tol use_dmso Use DMSO. Keep final conc. < 0.5%. check_dmso_tol->use_dmso Yes check_dmso_tol->use_dmso Yes check_detergent Is a mild non-ionic detergent tolerated? (e.g., Tween-80) check_dmso_tol->check_detergent No use_cd Use Cyclodextrins (HP-β-CD). Generally low toxicity and excellent for increasing solubility. check_dmso_tol->use_cd No / Precipitation Issues Persist use_detergent Use Surfactant Micelles. Keep below cytotoxic levels. check_detergent->use_detergent Yes check_detergent->use_cd No

References

Technical Support Center: Mitigating Experimental Interference in Isodecyl Salicylate Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in mitigating experimental interference encountered during studies involving isodecyl salicylate (B1505791).

I. Frequently Asked Questions (FAQs)

Q1: What is isodecyl salicylate and what are its common applications in research?

This compound is an ester formed from the reaction of isodecyl alcohol and salicylic (B10762653) acid.[1][2] In commercial applications, it is primarily used as a skin-conditioning agent and emollient in cosmetic formulations.[1] In a research context, it may be studied for its dermatological properties or used as a model compound for investigating esterase activity. Due to its structure, it can undergo hydrolysis to isodecyl alcohol and salicylic acid, the latter of which is a well-known non-steroidal anti-inflammatory drug (NSAID).[1] The biological activity of salicylic acid is a crucial consideration in any experiment involving this compound, as it can influence cellular pathways.

Q2: What are the primary mechanisms by which this compound or its metabolites can interfere with common assays?

Interference from this compound or its primary metabolite, salicylic acid, can occur through several mechanisms:

  • Biological Activity: Salicylic acid is biologically active and can modulate various signaling pathways. It is known to activate AMP-activated protein kinase (AMPK) and inhibit the NF-κB signaling pathway, which can lead to off-target effects in cell-based assays.[1]

  • Mitochondrial Uncoupling: Salicylates can act as protonophores, disrupting the mitochondrial membrane potential. This uncouples oxidative phosphorylation from ATP synthesis, leading to an increase in oxygen consumption and a decrease in ATP production, which can confound metabolic assays.

  • Spectral Interference: Salicylates can absorb light and may have intrinsic fluorescence, potentially interfering with colorimetric and fluorescence-based assays by overlapping with the absorbance or emission spectra of assay reagents.[3] Salicylates have been shown to interfere with TR-FRET assays, possibly by interacting with the europium FRET donor.[4][5]

  • Chemical Reactivity: The salicylate structure can interfere with certain chemical reactions used in assays. For instance, high concentrations of salicylate can cause false-positive results in the Trinder assay for acetaminophen (B1664979).[6]

  • Immunoassay Cross-Reactivity: Although less common, there is a potential for antibodies used in immunoassays to cross-react with salicylates, leading to inaccurate quantification.[3]

Q3: How can I proactively minimize interference in my experiments involving this compound?

To minimize potential interference, a robust experimental design is crucial. Key considerations include:

  • Appropriate Controls: Always include a vehicle control (the solvent used to dissolve this compound) and a "compound only" control (this compound in assay media without cells or other biological components). This helps to identify any direct effects of the compound on the assay reagents.

  • Assay Selection: Whenever possible, choose assays that are less prone to the known interference mechanisms of salicylates. For example, for cell viability, consider an ATP-based assay in addition to a metabolic (tetrazolium reduction) assay.

  • Preliminary Scans: For fluorescence or absorbance-based assays, perform a preliminary spectral scan of this compound at the concentrations to be used to check for potential spectral overlap.

  • Confirmation with Alternative Methods: If interference is suspected, confirm key findings using an orthogonal method that relies on a different detection principle. For example, if a colorimetric assay gives unexpected results, try to confirm with a chromatography-based method.[7][8]

Q4: What are the expected off-target biological effects of this compound?

The primary off-target effects will be mediated by the salicylic acid metabolite. These include:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Salicylates are known inhibitors of COX-1 and COX-2, which are key enzymes in the prostaglandin (B15479496) synthesis pathway. This is the primary mechanism for their anti-inflammatory effects.[9][10]

  • Activation of AMP-activated Protein Kinase (AMPK): Salicylic acid can directly activate AMPK, a central regulator of cellular energy homeostasis. This can lead to widespread changes in cellular metabolism.[1]

  • Modulation of NF-κB Signaling: Salicylic acid and its derivatives have been shown to modulate signaling through the NF-κB transcription factor complex, a central player in inflammatory responses.[1]

II. Troubleshooting Guides

Cell Viability Assays (e.g., MTT, XTT)
  • Problem: Inconsistent, unexpectedly high, or low cell viability readings.

  • Potential Cause:

    • This compound or its metabolites may directly reduce the tetrazolium salt (MTT, XTT), leading to a false-positive signal for cell viability.

    • The compound could be altering cellular metabolism (e.g., through mitochondrial uncoupling), which can affect the rate of tetrazolium salt reduction without directly causing cell death.

  • Troubleshooting Steps:

    • Run a "Compound Only" Control: In a cell-free well, add your complete assay medium and this compound at the highest concentration used in your experiment. Add the MTT or XTT reagent and incubate as you would with cells. A color change in this well indicates direct chemical reduction.

    • Use an ATP-Based Assay: To get an orthogonal measure of cell viability, use an assay that measures intracellular ATP levels (e.g., CellTiter-Glo®). Since salicylates can disrupt ATP production, a decrease in the ATP signal can confirm cytotoxicity.

    • Confirm with a Dye-Exclusion Method: Use a method that directly assesses membrane integrity, such as trypan blue staining or a fluorescence-based live/dead assay (e.g., Calcein AM/Ethidium Homodimer-1). These methods are less likely to be affected by metabolic interference.

Fluorescence-Based Assays (e.g., TR-FRET)
  • Problem: Quenching or an unexpected increase in the fluorescent signal that does not correlate with the biological activity of interest.

  • Potential Cause:

    • The intrinsic fluorescence of this compound or its metabolites may interfere with the assay signal.

    • The compound may absorb light at the excitation or emission wavelengths of the assay's fluorophores, leading to signal quenching.

    • Salicylates have been reported to interfere with TR-FRET assays, potentially through interaction with the europium donor fluorophore.[4][5]

  • Troubleshooting Steps:

    • Perform a Spectral Scan: Measure the fluorescence excitation and emission spectra of this compound in the assay buffer to identify any potential overlap with your assay's fluorophores.

    • Run Controls for Compound Autofluorescence: Include wells with the compound at various concentrations in assay buffer without the fluorescent probes to measure its background fluorescence.

    • Consider Alternative Assay Formats: If significant interference is observed, consider non-fluorescent assay formats such as AlphaLISA®, bioluminescence resonance energy transfer (BRET), or surface plasmon resonance (SPR).

Immunoassays (e.g., ELISA)
  • Problem: Inaccurate quantification, leading to false-positive or false-negative results.

  • Potential Cause:

    • Cross-reactivity: The assay antibodies may recognize and bind to this compound or its metabolites, especially if the target analyte has a similar structure.[11]

    • Matrix Effects: The compound may alter the properties of the sample matrix, affecting antigen-antibody binding.

    • Spectral Interference: If the immunoassay uses a colorimetric or fluorescent detection method, the compound may interfere with the signal as described above.[3]

  • Troubleshooting Steps:

    • Assess Cross-Reactivity: Prepare a standard curve for your analyte of interest. In parallel, run a dilution series of this compound. A significant signal from the this compound wells indicates cross-reactivity.

    • Perform a Spike-and-Recovery Experiment: Add a known amount of your analyte to a sample matrix containing this compound at the highest concentration you plan to test. Also, prepare a control with the same amount of analyte in a matrix without the compound. If the recovery of the analyte is significantly different from 100% in the presence of this compound, interference is occurring.

    • Use a More Specific Method for Confirmation: If interference is suspected, confirm your results using a more specific analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which separates the analyte from potentially interfering compounds before detection.[3][8]

Analytical Quantification (HPLC, LC-MS)
  • Problem: Poor chromatographic peak shape (e.g., tailing, splitting), shifting retention times, or signal suppression in mass spectrometry.[12][13]

  • Potential Cause:

    • Inappropriate Mobile Phase pH: Salicylic acid has a pKa of approximately 3. If the mobile phase pH is close to the pKa, both the ionized and non-ionized forms can exist, leading to peak splitting or tailing.[14]

    • Column Contamination or Degradation: Buildup of matrix components on the column can lead to poor peak shape and shifting retention times.[12]

    • Ion Suppression (LC-MS): Co-eluting compounds from the sample matrix can interfere with the ionization of this compound or its metabolites in the mass spectrometer source, leading to a lower-than-expected signal.

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: For reversed-phase HPLC, adjust the pH of the aqueous component of the mobile phase to be at least 1.5-2 pH units below the pKa of salicylic acid (e.g., pH < 2.5) to ensure it is in its neutral, protonated form. This generally results in better peak shape.[14]

    • Implement a Column Wash Step: After each analytical run or batch, flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove any strongly retained matrix components.

    • Improve Sample Preparation: Use a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components before analysis.

    • Use an Internal Standard: For LC-MS analysis, use a stable isotope-labeled internal standard of this compound or a structurally similar compound to compensate for matrix effects and ion suppression.

III. Data Presentation

Table 1: Summary of Potential Interferences in Common Assays

Assay TypePotential Interference MechanismRecommended Mitigation Strategy
Cell Viability (MTT, XTT) Direct chemical reduction of tetrazolium salt; Alteration of cellular metabolism.Run "compound only" controls; Confirm with an ATP-based assay or dye-exclusion method.
Fluorescence-Based (TR-FRET) Intrinsic fluorescence; Spectral overlap (quenching); Interaction with assay components.[4][5]Perform spectral scans of the compound; Run autofluorescence controls; Consider non-fluorescent assay formats.
Immunoassays (ELISA) Antibody cross-reactivity; Spectral interference in detection step.[3][11]Perform spike-and-recovery and cross-reactivity tests; Confirm results with HPLC or LC-MS.
Mitochondrial Respiration Protonophore activity (uncoupling of oxidative phosphorylation).Carefully interpret increases in basal respiration and decreases in ATP production; Compare with known uncouplers.

Table 2: HPLC Method Parameters for Salicylate Analysis

ParameterRecommended ConditionsRationale
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds like salicylates.
Mobile Phase Acetonitrile/Methanol and a low pH aqueous buffer (e.g., 0.1% formic acid or phosphate (B84403) buffer at pH < 2.5)Low pH ensures salicylic acid is in its neutral form for better peak shape.[14]
Gradient/Isocratic Gradient elution is often preferred for complex matrices to separate the analyte from interferences.Allows for better resolution of peaks with different polarities.
Flow Rate 0.8 - 1.2 mL/minStandard flow rate for analytical scale columns.
Detection Wavelength ~300 nmSalicylic acid has a strong absorbance in this UV range.

Table 3: Quantitative Interference Data for Salicylates in Selected Assays

AssayInterferentInterferent ConcentrationObserved EffectReference
Acetaminophen (Colorimetric) SalicylateVariesFalse increase in apparent acetaminophen concentration (~0.70 mg/L per 1 mg/dL of salicylate).[7]
Emit d.a.u. Cocaine Assay Salicyluric Acid1000 mg/LDiminished signal, potential for false negatives due to spectral interference at 340 nm.[3]
Salicylate Immunoassay (FPIA) 3-Methylsalicylic AcidN/AHigh cross-reactivity (122%).[11]
Salicylate Immunoassay (ELISA) Gentisic AcidN/AModerate cross-reactivity (37%).[11]

IV. Experimental Protocols

Protocol for Assessing Interference in an MTT Cell Viability Assay

This protocol is designed to determine if this compound directly interferes with the MTT reagent or assay components.

Materials:

  • 96-well flat-bottom plates

  • Cell culture medium

  • This compound stock solution

  • Vehicle (solvent for this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Plate Setup: Design a 96-well plate layout that includes the following controls:

    • Cells + Vehicle: Cells treated with the vehicle alone (negative control).

    • Cells + Test Compound: Cells treated with a serial dilution of this compound.

    • Medium Only: Wells containing only cell culture medium (background control).

    • Compound Only + Medium: Wells with medium and the same serial dilution of this compound, but without cells. This is the key control for interference.

  • Cell Seeding: Seed cells at a predetermined optimal density in the appropriate wells and incubate for 24 hours to allow for attachment.

  • Compound Addition: Add the vehicle or this compound dilutions to the designated wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Reading: Mix gently and incubate for at least 2 hours in the dark to ensure complete solubilization of the formazan (B1609692) crystals. Read the absorbance at ~570 nm.

  • Data Analysis:

    • Subtract the absorbance of the "Medium Only" wells from all other readings.

    • Analyze the "Compound Only + Medium" wells. If there is a significant absorbance signal that is concentration-dependent, this indicates direct chemical reduction of MTT by this compound.

    • If interference is confirmed, the results from the wells containing cells must be considered invalid, and an alternative viability assay should be used.

Protocol for Measuring Mitochondrial Respiration

This protocol provides a general framework for using a Seahorse XF Analyzer to assess how this compound affects mitochondrial function, particularly to detect potential uncoupling effects.

Materials:

  • Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial stress test compounds: Oligomycin (B223565), FCCP (a known uncoupler), and a mixture of Rotenone/Antimycin A.

  • This compound

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Preparation:

    • On the day of the assay, remove the cell culture medium and replace it with pre-warmed assay medium.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.

    • Load the injector ports of the hydrated sensor cartridge with the mitochondrial stress test compounds and this compound (or vehicle) at the desired final concentrations.

  • Assay Execution:

    • Calibrate the Seahorse XF Analyzer.

    • Run the assay. A typical protocol involves measuring the basal oxygen consumption rate (OCR), then injecting this compound and monitoring the change in OCR. Following this, sequentially inject oligomycin, FCCP, and Rotenone/Antimycin A to measure key parameters of mitochondrial function.

  • Data Analysis:

    • Basal Respiration: The initial OCR before any injections.

    • Effect of this compound: An increase in OCR after the injection of this compound, without a corresponding increase in ATP production (measured by the drop in OCR after oligomycin injection), is indicative of mitochondrial uncoupling.

    • ATP Production: The decrease in OCR after oligomycin injection.

    • Maximal Respiration: The OCR after FCCP injection. If this compound is an uncoupler, the subsequent effect of FCCP may be blunted.

    • Spare Respiratory Capacity: The difference between maximal and basal respiration.

Protocol for Western Blotting to Detect AMPK Activation

This protocol is used to determine if this compound treatment leads to the activation of AMPK by measuring its phosphorylation status.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα.

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency and treat with this compound at various concentrations and time points. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-AMPKα antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with the anti-total-AMPKα antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. The level of AMPK activation is determined by the ratio of phospho-AMPK to total AMPK. An increase in this ratio in treated cells compared to control cells indicates AMPK activation.

V. Visualizations

G cluster_0 This compound Metabolism & Interference cluster_1 Potential Assay Interference IS This compound Hydrolysis Hydrolysis (Esterases) IS->Hydrolysis SA Salicylic Acid (Active Metabolite) Hydrolysis->SA Interference1 Spectral Interference SA->Interference1 absorbance/fluorescence Interference2 Off-Target Biological Effects SA->Interference2 e.g., AMPK activation Assay1 Colorimetric Assays Assay2 Fluorescence Assays Assay3 Cell-Based Assays Interference1->Assay1 Interference1->Assay2 Interference2->Assay3

Caption: this compound hydrolysis and potential for interference.

G Start Unexpected Experimental Result Observed CheckControls Review Controls: - Vehicle Control - Compound-Only Control Start->CheckControls IsInterference Is Interference Indicated by Controls? CheckControls->IsInterference IdentifyMechanism Identify Potential Mechanism: - Spectral? - Chemical? - Biological? IsInterference->IdentifyMechanism Yes ReEvaluate Re-evaluate Experimental Design / Hypothesis IsInterference->ReEvaluate No Mitigate Select Mitigation Strategy IdentifyMechanism->Mitigate AltAssay Use Orthogonal Assay (e.g., ATP-based, SPR) Mitigate->AltAssay Confirm Confirm with Specific Method (e.g., HPLC, LC-MS) Mitigate->Confirm End Result Validated AltAssay->End Confirm->End

Caption: Troubleshooting workflow for suspected assay interference.

G Salicylate-Mediated NF-κB Signaling Modulation cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNFα, LPS) IKK IKK Complex Stimulus->IKK activates IkB IκBα-P (Degradation) IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes induces Salicylate Salicylic Acid Salicylate->IKK inhibits

Caption: Salicylate-mediated NF-κB signaling pathway modulation.

G Salicylate-Mediated AMPK Signaling Activation Salicylate Salicylic Acid AMPK AMPK Salicylate->AMPK activates AMPK_active p-AMPK (Thr172) (Active) AMPK->AMPK_active phosphorylates Catabolic Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK_active->Catabolic activates Anabolic Anabolic Pathways (e.g., Protein Synthesis, Fatty Acid Synthesis) AMPK_active->Anabolic inhibits Energy Restore Cellular Energy Balance Catabolic->Energy Anabolic->Energy

Caption: Salicylate-mediated AMPK signaling pathway activation.

References

refining reaction conditions for isodecyl salicylate synthesis (temperature, catalyst)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of isodecyl salicylate (B1505791). All recommendations are based on established chemical principles and published research findings.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing isodecyl salicylate?

The most prevalent and industrially practiced method for synthesizing this compound is the Fischer esterification of salicylic (B10762653) acid with isodecyl alcohol.[1] This reaction is typically catalyzed by a strong acid and involves heating the reactants to drive the formation of the ester and water. To drive the reaction to completion, the water produced is often removed as it forms, for example, by azeotropic distillation.[1]

Q2: Which catalysts are most effective for this compound synthesis?

Sulfuric acid is a commonly used and effective catalyst for this esterification.[1] However, to mitigate issues with corrosion and difficult removal, other catalysts can be employed. These include:

  • P-toluenesulfonic acid: A solid acid catalyst that is easier to handle than sulfuric acid.

  • Solid acid catalysts: Materials like zirconia-based solid acids (e.g., Mo(VI)/ZrO2) offer advantages such as reusability and reduced environmental impact.[2]

  • Brønsted acidic ionic liquids: These can act as both the catalyst and the solvent, sometimes offering high yields and easy separation of the product.[3]

Q3: What are the typical reaction temperatures and times?

The reaction temperature for this compound synthesis generally ranges from 80°C to 120°C.[1] In some protocols, particularly for related salicylate esters, temperatures can extend up to 200°C.[4] Reaction times can vary significantly based on the catalyst, temperature, and efficiency of water removal, but typically fall within the range of 4 to 10 hours.[4]

Q4: How can I monitor the progress of the reaction?

The progress of the esterification can be monitored by Thin Layer Chromatography (TLC).[5] By spotting the reaction mixture alongside the starting materials (salicylic acid and isodecyl alcohol), the disappearance of the reactants and the appearance of the product spot can be tracked. The amount of water collected in a Dean-Stark trap can also serve as an indicator of reaction progression.

Q5: What are the primary impurities I should be aware of?

Potential impurities include unreacted salicylic acid and isodecyl alcohol. Side reactions can also lead to the formation of byproducts. For instance, at elevated temperatures or with excessive amounts of a strong acid catalyst, dehydration of isodecyl alcohol or polymerization of salicylic acid can occur.[5][6] Additionally, trace metal contamination, particularly from iron, can lead to colored impurities.[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Reaction equilibrium not shifted towards products: The esterification is reversible, and the presence of water, a byproduct, can inhibit forward reaction.[5][7]a. Remove water: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene (B28343), xylene) to azeotropically remove water as it is formed.[1] b. Use excess reactant: Employ an excess of isodecyl alcohol to shift the equilibrium towards the product.
2. Inactive or insufficient catalyst: The catalyst may be old, hydrated, or used in an insufficient amount.a. Check catalyst quality: Use fresh, anhydrous acid catalyst. b. Optimize catalyst loading: Ensure the correct catalytic amount is used. Typically, for strong acids, this is a small percentage of the total reactant weight.
3. Insufficient reaction time or temperature: The reaction may not have proceeded to completion.a. Increase reaction time: Monitor the reaction via TLC until the starting material is consumed.[5] b. Optimize temperature: Ensure the reaction is heated to the appropriate temperature (typically 80-120°C) to ensure a reasonable reaction rate without causing degradation.[1]
Product is Discolored (e.g., pink, purple, dark) 1. Iron contamination: Trace amounts of iron from reactants or equipment can form colored complexes with the phenolic group of salicylic acid.[6]a. Use high-purity reagents and clean glassware. b. Wash with a chelating agent: A dilute solution of phosphoric acid during the workup can help remove trace metal impurities.[6]
2. Oxidation/Degradation: High reaction temperatures or exposure to air can cause oxidation of phenolic compounds or degradation of the product.[6]a. Maintain optimal temperature: Avoid excessive heating. b. Perform reaction under an inert atmosphere: Using a nitrogen or argon atmosphere can prevent oxidation.
Formation of a White Precipitate 1. Unreacted salicylic acid: If the reaction is incomplete, the less soluble salicylic acid may precipitate upon cooling.[6]a. Drive the reaction to completion: Refer to the solutions for "Low or No Product Yield". b. Purification: The unreacted acid can be removed during the basic wash step of the workup.[5]
2. Polymerization: Under strongly acidic conditions, salicylic acid can sometimes polymerize.[6]a. Control catalyst amount: Avoid using an excessive amount of strong acid catalyst.
Difficulty in Product Purification 1. Emulsion formation during workup: The presence of unreacted starting materials or side products can lead to the formation of emulsions during aqueous washes.a. Add brine (saturated NaCl solution): This can help break up emulsions by increasing the ionic strength of the aqueous phase.
2. Inefficient separation by distillation: Co-distillation of impurities with similar boiling points.a. Use vacuum distillation: this compound has a high boiling point, and vacuum distillation allows for distillation at a lower temperature, preventing degradation and improving separation from less volatile impurities.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common esterification methods. Researchers should adapt it as necessary for their specific laboratory conditions and scale.

Materials:

  • Salicylic Acid

  • Isodecyl Alcohol

  • P-toluenesulfonic acid (or concentrated Sulfuric Acid)

  • Toluene

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add salicylic acid, isodecyl alcohol (typically 1.1 to 1.5 molar equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol% relative to salicylic acid). Add toluene as the solvent to facilitate azeotropic water removal.

  • Esterification: Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Heat the mixture to reflux (approximately 110-120°C). The toluene-water azeotrope will distill into the Dean-Stark trap, with the denser water separating to the bottom and the toluene returning to the flask. Continue refluxing until no more water is collected in the trap (typically 4-8 hours).

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst and any unreacted salicylic acid.[5][8] Continue washing until CO₂ evolution ceases.

  • Aqueous Wash: Wash the organic layer with brine to help remove residual water and break any emulsions.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[4][9]

  • Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final, high-purity product.[1]

Visual Workflow and Logic Diagrams

Below are diagrams generated using Graphviz to illustrate key processes.

G cluster_0 Synthesis Workflow A 1. Combine Reactants (Salicylic Acid, Isodecyl Alcohol) + Catalyst & Solvent B 2. Reflux with Dean-Stark (Azeotropic Water Removal) A->B C 3. Reaction Cooldown B->C D 4. Workup: Neutralization (e.g., NaHCO3 wash) C->D E 5. Workup: Brine Wash D->E F 6. Dry Organic Layer (e.g., MgSO4) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Vacuum Distillation) G->H I Final Product: This compound H->I G cluster_1 Troubleshooting Logic Start Low Yield Observed Check_H2O Is water being effectively removed? Start->Check_H2O Check_Time Was reaction time sufficient? Check_H2O->Check_Time Yes Sol_H2O Use Dean-Stark; Ensure azeotrope forms Check_H2O->Sol_H2O No Check_Cat Is catalyst active and sufficient? Check_Time->Check_Cat Yes Sol_Time Increase reflux time; Monitor with TLC Check_Time->Sol_Time No Check_Temp Is temperature optimal? Check_Cat->Check_Temp Yes Sol_Cat Use fresh catalyst; Optimize loading Check_Cat->Sol_Cat No Sol_Temp Adjust temperature to 80-120 C Check_Temp->Sol_Temp No

References

addressing variability and reproducibility in isodecyl salicylate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability and reproducibility in experiments involving isodecyl salicylate (B1505791).

Frequently Asked Questions (FAQs)

Q1: What is isodecyl salicylate and what are its primary chemical properties?

This compound is the ester of salicylic (B10762653) acid and isodecyl alcohol.[1] It is a lipophilic compound with poor water solubility, which is a critical factor to consider in experimental design. Its primary function in commercial products is as a skin-conditioning agent and emollient.[1] In a research context, it is often used in studies related to dermatology, drug delivery, and as a derivative of the well-known anti-inflammatory compound, salicylic acid.

Q2: My this compound synthesis is resulting in a low yield. What are the common causes?

Low yields in the synthesis of this compound, typically performed via Fischer esterification, are common. The primary reasons for this often relate to the reversible nature of the reaction and include the presence of water, insufficient reaction time, or suboptimal catalyst concentration.[2]

Q3: How can I improve the reproducibility of my cell-based assays with this compound?

The poor aqueous solubility of this compound is a major source of variability in in vitro experiments. To improve reproducibility, it is crucial to develop a consistent method for solubilizing the compound. This may involve the use of a co-solvent like DMSO, or more complex formulations such as micellar solutions or cyclodextrin (B1172386) complexes. The final concentration of any solvent must be kept constant across all experiments and controls.

Q4: What is the likely mechanism of action of this compound in biological systems?

This compound is expected to act as a prodrug of salicylic acid. It is likely hydrolyzed by esterases present in the skin or within cells to release salicylic acid and isodecyl alcohol.[1] Therefore, its biological effects are likely attributable to the actions of salicylic acid, which is known to have anti-inflammatory properties.

Q5: Are there any known safety concerns with this compound?

Based on its use in cosmetics, this compound has undergone safety assessments. It is generally considered to have low acute toxicity.[3] However, as with any experimental compound, appropriate safety precautions should be taken, and researchers should consult the Material Safety Data Sheet (MSDS).

Troubleshooting Guides

Synthesis and Purification
Issue Potential Cause Recommended Solution
Low Yield Presence of water in the reaction mixture.Use anhydrous isodecyl alcohol and dry the salicylic acid before use. Consider using a Dean-Stark trap to remove water as it is formed.[2]
Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, increase the reflux time or temperature.[2]
Suboptimal catalyst concentration.Use a catalytic amount of a strong acid like sulfuric acid (e.g., 5-10 mol%). Excess catalyst can lead to side reactions.[2]
Product Loss During Workup Inefficient extraction.Perform extractions carefully and minimize the number of transfers between glassware.[2]
Hydrolysis of the ester during neutralization.Use a weak base, such as a saturated sodium bicarbonate solution, to neutralize any remaining acid. Avoid strong bases like NaOH which can hydrolyze the ester.[4]
Impure Product Presence of unreacted salicylic acid.Wash the organic layer with a sodium bicarbonate solution to remove unreacted acid. The disappearance of fizzing indicates the neutralization is complete.[2]
Residual water in the final product.Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate before final solvent removal.[5]
In Vitro Experimentation
Issue Potential Cause Recommended Solution
Precipitation of Compound in Media Poor aqueous solubility.Prepare a high-concentration stock solution in a water-miscible solvent (e.g., DMSO). When diluting into aqueous media, do so rapidly and with vigorous mixing. Ensure the final solvent concentration is low and consistent across all wells.
High Variability Between Replicates Inconsistent dosing due to precipitation.Visually inspect all wells for precipitation after dosing. If observed, optimize the solubilization method. Consider using a formulation with surfactants or cyclodextrins for better solubility.
Unexpected Cytotoxicity Toxicity of the solvent or formulation excipients.Run a vehicle control with the same concentration of solvent/excipients used in the treatment groups to assess baseline toxicity.
Lack of Biological Activity Insufficient hydrolysis to salicylic acid.Ensure the cell type used has sufficient esterase activity. If not, consider pre-incubating this compound with an esterase or using salicylic acid as a positive control.

Quantitative Data

Table 1: Acute Toxicity of this compound

Species Route of Administration Dosage Result Reference
RatOralUp to 4.83 g/kgNo toxicity observed[3]
RabbitDermalNot specifiedNot irritating[6]
RabbitOcular10% in liquid paraffinNot an ocular irritant[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification
  • Reaction Setup: In a round-bottom flask, combine salicylic acid, a 1.5 to 2-fold molar excess of isodecyl alcohol, and a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of salicylic acid).

  • Reflux: Attach a reflux condenser and a Dean-Stark trap filled with a suitable solvent (e.g., toluene) to remove water. Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Cooling and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent such as diethyl ether.

  • Washing: Wash the organic layer sequentially with:

    • Water, to remove the excess alcohol.

    • Saturated sodium bicarbonate solution, to neutralize unreacted sulfuric acid and salicylic acid. Continue until CO₂ evolution ceases.

    • Saturated brine solution, to remove residual water.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Purification: Remove the organic solvent using a rotary evaporator to obtain the crude this compound. The product can be further purified by vacuum distillation if necessary.

Protocol 2: Preparation of this compound for Cell-Based Assays
  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Working Solution Preparation: Immediately before use, prepare a working solution by diluting the stock solution in cell culture medium. To minimize precipitation, add the stock solution to the medium while vortexing.

  • Dosing: Add the working solution to the cell culture plates. The final concentration of DMSO should be kept below a non-toxic level (typically ≤ 0.5%) and should be consistent across all experimental and control groups.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO-containing medium (without this compound) to a set of wells. This will account for any effects of the solvent on the cells.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_formulation Formulation cluster_assay In Vitro Assay synthesis Fischer Esterification (Salicylic Acid + Isodecyl Alcohol) workup Aqueous Workup (Extraction & Washing) synthesis->workup purification Drying & Solvent Removal (Purification) workup->purification stock Prepare High-Conc. Stock in DMSO purification->stock Purity Check (e.g., NMR, GC-MS) working Dilute to Working Solution in Media stock->working dose Dose Cells (Include Vehicle Control) working->dose incubate Incubate dose->incubate endpoint Endpoint Analysis (e.g., MTT, ELISA) incubate->endpoint

Caption: Experimental workflow for this compound from synthesis to in vitro analysis.

signaling_pathway IS This compound (Lipophilic Prodrug) SA Salicylic Acid (SA) IS->SA Esterase Hydrolysis NPR1_cyto NPR1 (cytosol) SA->NPR1_cyto Suppresses NPR1_nuc NPR1 (nucleus) SA->NPR1_nuc Activates & Translocates JA_pathway Jasmonic Acid (JA) Signaling Pathway NPR1_cyto->JA_pathway Inhibits Defense_genes Defense Gene Expression NPR1_nuc->Defense_genes Induces

References

dealing with common impurities in commercially available isodecyl salicylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for commercially available isodecyl salicylate (B1505791). This resource is designed for researchers, scientists, and drug development professionals to help identify and address common impurities that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial isodecyl salicylate?

The most prevalent impurities in commercially available this compound are typically unreacted starting materials from its synthesis. These include:

  • Salicylic (B10762653) Acid: Due to incomplete esterification, residual salicylic acid is a common impurity.

  • Isodecyl Alcohol: Unreacted isodecyl alcohol may also be present in the final product.

  • Isomers of Isodecyl Alcohol: The term "isodecyl" refers to a mixture of branched ten-carbon alcohols. Therefore, various isomers of this compound may be present, arising from the different isomers in the isodecyl alcohol starting material.

Less common impurities may include byproducts from side reactions during synthesis or degradation products.

Q2: How can I detect the presence of these impurities in my sample?

Several analytical techniques can be employed to identify and quantify impurities in this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile impurities. It can effectively separate this compound from residual isodecyl alcohol and other potential byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile impurities like salicylic acid. A reversed-phase HPLC method with UV detection is commonly used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information about this compound and its impurities. Characteristic signals for salicylic acid and isodecyl alcohol can be identified and quantified.

Q3: What are the potential impacts of these impurities on my experiments?

The presence of impurities can have several adverse effects on research and development activities:

  • Altered Physicochemical Properties: Impurities can change the viscosity, solubility, and other physical characteristics of the this compound.

  • Unexpected Side Reactions: Residual salicylic acid, with its free phenolic hydroxyl and carboxylic acid groups, can participate in unintended reactions, leading to the formation of unknown byproducts in your formulations.

  • Inaccurate Dosage and Formulation: The presence of impurities means the actual concentration of this compound is lower than stated, which can lead to inaccurate dosing and inconsistent product performance.

  • Toxicity and Safety Concerns: Certain impurities may have their own toxicological profiles that could affect the safety of the final product.

Q4: Can this compound degrade over time?

Yes, this compound can undergo hydrolysis, especially in the presence of strong acids, bases, or high temperatures. This degradation process breaks the ester bond, yielding salicylic acid and isodecyl alcohol.[1] It is recommended to store this compound in a cool, dry, and dark place in a tightly sealed container to minimize degradation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to impurities in this compound.

Logical Workflow for Impurity Identification and Resolution

Troubleshooting Workflow Troubleshooting Workflow for this compound Impurities start Problem Encountered (e.g., Unexpected reaction, inconsistent results) check_purity Step 1: Assess Purity of this compound Lot start->check_purity analytical_methods Utilize Analytical Methods: - GC-MS - HPLC - NMR check_purity->analytical_methods impurity_identified Step 2: Impurity Identified? analytical_methods->impurity_identified quantify_impurity Step 3: Quantify Impurity Levels impurity_identified->quantify_impurity Yes no_impurity No Impurity Detected impurity_identified->no_impurity No compare_specs Compare with acceptance criteria/previous lots quantify_impurity->compare_specs acceptable Levels Acceptable? compare_specs->acceptable proceed Proceed with Experiment (with caution and documentation) acceptable->proceed Yes purify Step 4: Purify this compound acceptable->purify No purification_methods Purification Options: - Vacuum Distillation - Column Chromatography purify->purification_methods reanalyze Step 5: Re-analyze Purified Product purification_methods->reanalyze reanalyze->check_purity other_factors Investigate Other Experimental Factors no_impurity->other_factors

Caption: A logical workflow for identifying and resolving issues related to impurities in this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

This method is suitable for the detection of volatile and semi-volatile impurities such as residual isodecyl alcohol and other potential byproducts.

  • Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve the sample in a suitable solvent, such as dichloromethane (B109758) or hexane, and dilute to the mark.

    • Further dilute an aliquot of this solution to a final concentration of approximately 100 µg/mL.

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).

    • Quantify impurities by comparing their peak areas to that of an internal or external standard.

High-Performance Liquid Chromatography (HPLC) for Salicylic Acid Detection

This method is ideal for quantifying non-volatile impurities like salicylic acid.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve in the mobile phase and dilute to the mark.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 305 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peak for salicylic acid by comparing its retention time with that of a salicylic acid standard.

    • Quantify the amount of salicylic acid using a calibration curve prepared with salicylic acid standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural confirmation and can be used for the quantification of impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Dissolve 10-20 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • ¹H NMR Analysis:

    • Acquire a standard proton NMR spectrum.

    • Expected Signals for this compound: Aromatic protons (approx. 6.8-7.8 ppm), -OCH₂- group (approx. 4.3 ppm), and aliphatic protons of the isodecyl chain (approx. 0.8-1.8 ppm).

    • Impurity Signals:

      • Salicylic Acid: Look for a broad phenolic -OH signal and distinct aromatic signals that differ from the ester.

      • Isodecyl Alcohol: Look for a characteristic -CH₂OH signal (approx. 3.6 ppm).

  • ¹³C NMR Analysis:

    • Acquire a standard carbon NMR spectrum.

    • Expected Signals for this compound: Carbonyl carbon (approx. 170 ppm), aromatic carbons (approx. 115-161 ppm), -OCH₂- carbon (approx. 66 ppm), and aliphatic carbons (approx. 14-40 ppm).

  • Data Analysis:

    • Integrate the characteristic peaks of the impurities and the internal standard to determine their concentrations.

Quantitative Data Summary

The following table summarizes typical levels of common impurities that may be found in commercial-grade this compound. These values can vary between suppliers and batches.

ImpurityTypical Concentration Range (%)Analytical Method for Detection
Salicylic Acid< 0.5HPLC
Isodecyl Alcohol< 1.0GC-MS
Isomers of this compoundVariesGC-MS, NMR
Water< 0.1Karl Fischer Titration

Visualizations

Sources of Impurities in this compound Synthesis

Sources of Impurities Potential Sources of Impurities in this compound Synthesis cluster_reactants Starting Materials cluster_process Esterification Process cluster_products Reaction Mixture Salicylic_Acid Salicylic Acid Esterification Esterification Reaction Salicylic_Acid->Esterification Isodecyl_Alcohol Isodecyl Alcohol (Mixture of Isomers) Isodecyl_Alcohol->Esterification Isomers Isomers of This compound Isodecyl_Alcohol->Isomers Side_Reactions Side Reactions (e.g., ether formation) Esterification->Side_Reactions Isodecyl_Salicylate This compound (Desired Product) Esterification->Isodecyl_Salicylate Unreacted_SA Unreacted Salicylic Acid Esterification->Unreacted_SA Unreacted_IA Unreacted Isodecyl Alcohol Esterification->Unreacted_IA Byproducts Reaction Byproducts Side_Reactions->Byproducts

Caption: Diagram illustrating the potential sources of impurities during the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of Skin Irritation Potential: Isodecyl Salicylate vs. Methyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the skin irritation profiles of isodecyl salicylate (B1505791) and methyl salicylate, drawing upon available toxicological and clinical data. The information is intended to assist researchers and formulation scientists in the selection of salicylates for topical applications where minimizing skin irritation is a critical consideration. This document summarizes quantitative and qualitative data, outlines common experimental protocols for assessing skin irritation, and illustrates the key signaling pathways involved in salicylate-induced skin responses.

Executive Summary

Overall, the available data indicates that isodecyl salicylate has a lower potential for skin irritation compared to methyl salicylate. Animal studies have shown this compound to be non-irritating to the skin.[1][2] In contrast, methyl salicylate is a well-known counter-irritant that can induce skin irritation, with its effects being dependent on the concentration and the vehicle used in the formulation.[1][2] Clinical studies have demonstrated that methyl salicylate can cause pain and redness at concentrations above 12%.[1][2]

Data Presentation: Comparative Skin Irritation Data

The following table summarizes the available data on the skin irritation potential of this compound and methyl salicylate from various studies. Due to the limited publicly available quantitative data for this compound, a direct numerical comparison is challenging. However, the qualitative descriptions from reliable sources provide a clear distinction in their irritation profiles.

ParameterThis compoundMethyl SalicylateSource
Animal Studies (Rabbit) Not irritatingApplication on the skin and eyes produced severe irritation. A Primary Dermal Irritation Index (PDII) of 0.4 was reported for a test substance, classifying it as slightly irritating.[1][2][3]
Human Clinical Studies No specific data on irritation scores available. Considered safe for use in cosmetics when formulated to be non-irritating.- >12% concentration produced pain and erythema.- 1% aerosol produced erythema.- 8% solution was not irritating.- No irritation at concentrations of 15% or less in atopic patients.[1][2]
Regulatory/Safety Assessment Conclusions Deemed safe for use in cosmetics when formulated to avoid irritation by the Cosmetic Ingredient Review (CIR) Expert Panel.- Considered at most slightly irritating to the skin.- A weak skin sensitizer (B1316253) in humans.- Safe for use in cosmetics when formulated to be non-irritating and non-sensitizing.[4]

Experimental Protocols

The assessment of skin irritation for cosmetic and pharmaceutical ingredients typically follows standardized in vivo and in vitro protocols. Below are detailed methodologies for key experiments relevant to this comparison.

In Vivo Acute Dermal Irritation/Corrosion (Draize Test - OECD 404)

This test evaluates the potential of a substance to cause skin irritation and corrosion in a rabbit model.

  • Test Animals: Healthy, young adult albino rabbits.

  • Procedure:

    • Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

    • A test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of intact skin.

    • The treated area is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.

    • After 4 hours, the patch is removed, and the skin is cleansed to remove any residual test substance.

  • Observation and Scoring:

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Observations are scored on a scale of 0 (no effect) to 4 (severe effect).

    • The Primary Dermal Irritation Index (PDII) is calculated from the sum of the average erythema and edema scores.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This in vitro method uses a three-dimensional model of the human epidermis to assess skin irritation potential, reducing the need for animal testing.

  • Test System: A reconstructed human epidermis model, such as EpiDerm™, which consists of normal, human-derived epidermal keratinocytes cultured to form a multilayered, highly differentiated model of the human epidermis.

  • Procedure:

    • The test substance is applied topically to the surface of the RhE tissue.

    • The tissue is incubated for a defined period (e.g., 60 minutes).

    • After incubation, the tissue is rinsed to remove the test substance and placed in fresh culture medium.

    • The tissue is incubated for a further post-exposure period (e.g., 42 hours).

  • Endpoint Measurement:

    • Cell viability is measured using the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a blue formazan (B1609692) product, which is then quantified by measuring its optical density.

    • A reduction in cell viability below a certain threshold (typically 50%) compared to a negative control indicates that the substance has irritation potential.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the potential of a product to cause skin irritation and sensitization (allergic contact dermatitis) in humans.

  • Study Population: A panel of human volunteers (typically 50-200 subjects).

  • Procedure:

    • Induction Phase: The test material is applied to the same site on the skin (usually the back) under an occlusive or semi-occlusive patch for a 24 or 48-hour period. This is repeated nine times over a three-week period. The sites are scored for any irritation before each new patch application.

    • Rest Phase: A two-week period with no patch application follows the induction phase.

    • Challenge Phase: A single patch with the test material is applied to a new, previously untreated site on the skin.

  • Evaluation:

    • The challenge site is evaluated for signs of irritation and sensitization at 24 and 48 hours after patch removal.

    • The reactions are scored by a trained observer. A reaction at the challenge site that is more severe than any reaction observed during the induction phase may indicate sensitization.

Mandatory Visualization

Experimental Workflow for In Vitro Skin Irritation Testing

G cluster_prep Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_analysis Analysis prep_tissue Reconstructed Human Epidermis (RhE) Tissue Equilibration apply_substance Topical Application of Test Substance prep_tissue->apply_substance prep_substance Test Substance Preparation prep_substance->apply_substance incubation Incubation (e.g., 60 minutes) apply_substance->incubation rinse Rinsing of Tissue incubation->rinse post_incubation Post-Incubation (e.g., 42 hours) rinse->post_incubation mtt_assay MTT Assay for Cell Viability post_incubation->mtt_assay data_analysis Data Analysis and Irritation Classification mtt_assay->data_analysis

Caption: Workflow for in vitro skin irritation testing using a Reconstructed Human Epidermis (RhE) model.

Signaling Pathways in Salicylate-Induced Skin Response

The skin's response to salicylates involves multiple signaling pathways. Methyl salicylate, as a counter-irritant, is known to interact with sensory nerve channels, while the anti-inflammatory effects of salicylates are mediated through the inhibition of the cyclooxygenase (COX) pathway.

G cluster_trvp1 TRPV1 Pathway (Counter-Irritation) cluster_cox Cyclooxygenase (COX) Pathway (Inflammation) methyl_salicylate Methyl Salicylate trvp1 TRPV1 Channel Activation methyl_salicylate->trvp1 sensation Sensation of Warmth (Counter-irritant effect) trvp1->sensation cell_membrane Cell Membrane Phospholipids pla2 Phospholipase A2 cell_membrane->pla2 Stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 Enzymes arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Erythema, Edema) prostaglandins->inflammation salicylates Salicylates (e.g., Methyl Salicylate) salicylates->cox Inhibition

Caption: Signaling pathways involved in salicylate-induced skin responses.

References

A Comparative Analysis of the Physicochemical Properties of Isodecyl Sal हम and Other Salicylates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and cosmetic research, salicylates represent a pivotal class of compounds, valued for their analgesic, anti-inflammatory, and aromatic properties. This guide provides a detailed comparison of the physicochemical characteristics of isodecyl salicylate (B1505791) against other common salicylates—methyl salicylate, ethyl salicylate, and butyl salicylate. The data presented herein, supported by established experimental protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate salicylate for their specific application.

Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of the selected salicylates, offering a clear and concise comparison of their fundamental characteristics.

PropertyIsodecyl SalicylateMethyl SalicylateEthyl SalicylateButyl Salicylate
Molecular Formula C₁₇H₂₆O₃[1]C₈H₈O₃[2]C₉H₁₀O₃[3][4][5]C₁₁H₁₄O₃[6][7][8]
Molecular Weight ( g/mol ) 278.4[1]152.15[9]166.17[3][4][5]194.23[6][7]
Appearance -Colorless to yellow or reddish liquid[2][10]Colorless to pale yellow liquid[3]Colorless to pale yellow liquid[8]
Melting Point (°C) --8.6 to -7[11][12]1 to 1.3[3][5][13]-5.9 to 6[6][7][14][15]
Boiling Point (°C) 362.66 (est.)[16]222 to 223.3[12]231.5 to 235[3][5][13]268 to 271[6][7]
Solubility in Water 0.07222 mg/L at 25°C (est.)[16]Slightly soluble/very slightly soluble[2][11][12]Slightly soluble/sparingly soluble[3][4][17]19.8 mg/L at 25°C (exp)[6]
logP (Octanol/Water) 6.833 (est.)[16]2.3[10]2.95 to 3.07[4][5]3.83 to 4.63[6][15]

Experimental Protocols

The accurate determination of the physicochemical properties listed above is crucial for their application. Below are detailed methodologies for key experiments.

Determination of Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide an indication of the purity of a substance.[18][19]

Apparatus:

Melting Point Protocol:

  • A small amount of the solid sample is introduced into a capillary tube, which is then sealed at one end.[18][21]

  • The capillary tube is attached to a thermometer and placed in a heating bath or a Mel-Temp apparatus.[19]

  • The temperature is raised gradually, and the range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[19] For pure compounds, this range is typically narrow (0.5-1°C).[18]

Boiling Point Protocol:

  • A small amount of the liquid sample is placed in a test tube with an inverted capillary tube.

  • The test tube is attached to a thermometer and heated in a paraffin oil bath.[21]

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.[21]

Determination of Solubility

Solubility, particularly in water and organic solvents, is a critical parameter for drug delivery and formulation.

Shake-Flask Method:

  • An excess amount of the salicylate is added to a known volume of the solvent (e.g., water, ethanol).

  • The mixture is agitated in a sealed flask at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.[22]

  • The saturated solution is then filtered to remove any undissolved solute.[23]

  • The concentration of the salicylate in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[22][23][24]

Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.[25]

Shake-Flask Method (Gold Standard): [25]

  • A known amount of the salicylate is dissolved in a biphasic system of n-octanol and water.

  • The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases and then centrifuged to separate the layers.

  • The concentration of the salicylate in both the n-octanol and water phases is measured, typically by UV-Vis spectroscopy or HPLC.[25]

  • The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[26] The logP is the base-10 logarithm of this value.[26]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method: This is an indirect method where the retention time of the compound on a nonpolar stationary phase is correlated to its logP value.[25] A calibration curve is typically generated using compounds with known logP values.[27]

Visualizations

To further elucidate the experimental and biological contexts of these salicylates, the following diagrams are provided.

experimental_workflow_logp cluster_prep Sample Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation start Start dissolve Dissolve Salicylate in Octanol/Water start->dissolve shake Shake Vigorously dissolve->shake centrifuge Centrifuge to Separate Phases shake->centrifuge measure_aq Measure Concentration (Aqueous Phase) centrifuge->measure_aq measure_org Measure Concentration (Organic Phase) centrifuge->measure_org calculate Calculate P = [Organic]/[Aqueous] measure_aq->calculate measure_org->calculate logp Calculate logP = log10(P) calculate->logp end End logp->end salicylate_moa cluster_prodrug Prodrug Activation cluster_active Active Metabolite cluster_action Mechanism of Action salicylate_ester Salicylate Ester (e.g., Ethyl Salicylate) hydrolysis Hydrolysis by Esterases salicylate_ester->hydrolysis salicylic_acid Salicylic (B10762653) Acid hydrolysis->salicylic_acid cox1 COX-1 salicylic_acid->cox1 Inhibits cox2 COX-2 salicylic_acid->cox2 Inhibits inflammation Prostaglandins (Inflammation) cox1->inflammation cox2->inflammation

References

A Comparative Efficacy Analysis of Isodecyl Salicylate and Linear-Chain Salicylate Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the anti-inflammatory and analgesic potential of isodecyl salicylate (B1505791), a branched-chain ester, and its linear-chain counterparts, supported by an overview of relevant experimental data and detailed methodologies for their evaluation.

Executive Summary

Salicylates are a cornerstone of anti-inflammatory and analgesic therapy. While linear-chain salicylate esters, such as methyl and ethyl salicylate, are well-characterized, the therapeutic efficacy of branched-chain esters like isodecyl salicylate is less understood. This guide provides a comparative overview for researchers and drug development professionals, summarizing the known mechanisms of action, structure-activity relationships, and percutaneous absorption profiles of salicylates. Due to a notable gap in publicly available data specifically detailing the anti-inflammatory and analgesic efficacy of this compound, this document focuses on a theoretical comparison based on established principles and provides the necessary experimental protocols to facilitate future research in this area.

Introduction to Salicylate Esters

Salicylate esters are derivatives of salicylic (B10762653) acid, a key compound in the class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] These esters are widely used in topical formulations for their analgesic, anti-inflammatory, and antipyretic properties.[2] Upon topical application, they are absorbed through the skin and are subsequently hydrolyzed by esterases in tissues to release the active compound, salicylic acid.[2] The structure of the alcohol moiety, whether a linear or a branched chain, can influence the physicochemical properties of the ester, such as its lipophilicity and molecular size, which in turn can affect its percutaneous absorption and, potentially, its therapeutic efficacy.

Mechanism of Action of Salicylates

The primary anti-inflammatory and analgesic effects of salicylates are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[3][4] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and involved in homeostatic functions, and COX-2, which is induced during inflammation.[4][5]

Salicylates also exert their anti-inflammatory effects through the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[6][7] NF-κB is a critical regulator of the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.[7] By inhibiting NF-κB activation, salicylates can suppress the inflammatory cascade at a transcriptional level.[7][8]

Salicylate_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Receptor->IKK activates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates to NFkB_IkB->NFkB releases Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Salicylates Salicylates Salicylates->IKK inhibits Salicylates->COX_Enzymes inhibits DNA DNA NFkB_n->DNA binds to Proinflammatory_Genes Pro-inflammatory Gene Transcription DNA->Proinflammatory_Genes induces Proinflammatory_Genes->Inflammation

Caption: General signaling pathway of salicylates in inflammation.

Comparative Analysis: this compound vs. Linear-Chain Salicylate Esters

A direct comparison of the therapeutic efficacy of this compound and linear-chain salicylate esters is hampered by the lack of specific experimental data for the branched-chain compound. However, a theoretical comparison can be made based on structure-activity relationships and principles of percutaneous absorption.

Structure-Activity Relationship (SAR)

The biological activity of salicylates can be influenced by modifications to their chemical structure.[9]

  • Esterification of the carboxylic acid group: Generally, esterification of salicylic acid can lead to more stable compounds with a longer half-life in the body.[9]

  • Substitution on the aromatic ring: The introduction of bulky groups can affect the compound's interaction with the active site of target enzymes.[10] The branched isodecyl group is significantly larger than the methyl or ethyl groups of linear-chain esters, which could potentially influence its binding affinity to COX enzymes.

  • Lipophilicity: The isodecyl group increases the lipophilicity of the molecule compared to shorter linear alkyl chains. This can have a dual effect: enhancing its ability to partition into the lipid bilayers of the stratum corneum, but potentially reducing its release into the more aqueous environment of the viable epidermis.

One study investigating the anti-proliferative effects of various alkylated salicylic acid derivatives on HeLa cancer cells found that the length of the alkyl chain was not directly related to the anti-proliferative activity.[11] However, it was suggested that branched-chain derivatives might have lower activity than their straight-chain counterparts, though further validation is needed.[11]

Percutaneous Absorption

The efficacy of topically applied salicylates is dependent on their ability to penetrate the skin and reach the target tissues. Percutaneous absorption is a complex process influenced by the physicochemical properties of the drug and the vehicle in which it is formulated.

  • Lipophilicity and Skin Penetration: Increased lipophilicity generally favors penetration through the stratum corneum. Therefore, this compound, being more lipophilic than methyl or ethyl salicylate, may exhibit enhanced partitioning into the outer layer of the skin.

  • Hydrolysis to Salicylic Acid: The rate of hydrolysis of the ester to the active salicylic acid within the skin can also be a critical factor. The steric hindrance of the branched isodecyl group might influence the rate of enzymatic cleavage by skin esterases compared to the less hindered linear chains.

Studies have shown that methyl salicylate is readily absorbed through the skin.[12] The absorption and tissue concentration profiles for methyl salicylate formulations suggest direct tissue penetration.[13]

Available Efficacy Data

While specific anti-inflammatory or analgesic data for this compound is lacking, there is evidence for the efficacy of linear-chain esters. A patch containing 10% methyl salicylate and 3% l-menthol (B7771125) was found to provide significant pain relief in patients with mild to moderate muscle strain compared to a placebo.[4]

The following table summarizes the available information, highlighting the data gap for this compound.

FeatureThis compoundLinear-Chain Salicylate Esters (e.g., Methyl, Ethyl Salicylate)
Structure Branched-chain esterLinear-chain ester
Lipophilicity HigherLower to Moderate
COX Inhibition Data not availableIndirectly, through hydrolysis to salicylic acid which is a weak COX inhibitor.[3][14] Salicylates can also suppress COX-2 expression.[15]
NF-κB Inhibition Data not availableSalicylates are known to inhibit NF-κB activation.[6][7]
Analgesic Efficacy Data not availableDemonstrated efficacy in topical formulations for muscle pain.[4]
Anti-inflammatory Efficacy Data not availableKnown anti-inflammatory properties.[1]
Percutaneous Absorption Expected to partition well into the stratum corneum.Readily absorbed through the skin.[12]

Experimental Protocols for Efficacy Evaluation

To address the existing data gap, the following experimental protocols are provided as a guide for researchers to evaluate and compare the efficacy of this compound and linear-chain salicylate esters.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Objective: To determine the IC50 (half-maximal inhibitory concentration) values of the test compounds against purified COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (this compound, linear-chain salicylate esters)

  • Reference inhibitor (e.g., indomethacin)

  • Assay buffer (e.g., Tris-HCl)

  • EIA (Enzyme Immunoassay) kit for prostaglandin (B15479496) E2 (PGE2)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare solutions of test compounds and the reference inhibitor at various concentrations.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and either the test compound or vehicle control.

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a further period (e.g., 2 minutes).

  • Stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

COX_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Test Compounds) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Buffer, Enzyme, Compound/Vehicle) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Add_Substrate Add Arachidonic Acid (Start Reaction) Pre_incubation->Add_Substrate Incubation Incubate Add_Substrate->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Measure_PGE2 Measure PGE2 (EIA) Stop_Reaction->Measure_PGE2 Calculate_Inhibition Calculate % Inhibition Measure_PGE2->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.

Objective: To evaluate the ability of topically applied salicylate esters to reduce paw edema in rats.

Materials:

  • Male Wistar rats (150-200g)

  • 1% Carrageenan solution in sterile saline

  • Test formulations (e.g., gels or creams containing this compound or linear-chain salicylate esters)

  • Reference drug (e.g., topical diclofenac (B195802) gel)

  • Pletysmometer

Procedure:

  • Acclimatize the animals for at least one week.

  • Divide the animals into groups (n=6-8 per group): vehicle control, reference drug, and test compound groups.

  • Measure the initial paw volume of the right hind paw of each rat using a pletysmometer.

  • Apply the respective topical formulation to the plantar surface of the right hind paw.

  • After a set time (e.g., 1 hour) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the percentage increase in paw volume for each animal at each time point.

  • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Model_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Grouping Grouping of Animals Animal_Acclimatization->Grouping Initial_Paw_Volume Measure Initial Paw Volume Grouping->Initial_Paw_Volume Topical_Application Topical Application of Test Compound Initial_Paw_Volume->Topical_Application Carrageenan_Injection Inject Carrageenan Topical_Application->Carrageenan_Injection Measure_Paw_Volume Measure Paw Volume at Intervals Carrageenan_Injection->Measure_Paw_Volume Calculate_Edema Calculate % Increase in Edema Measure_Paw_Volume->Calculate_Edema Calculate_Inhibition Calculate % Inhibition Calculate_Edema->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion and Future Directions

While this compound is utilized in cosmetic formulations for its skin-conditioning properties, its therapeutic efficacy as an anti-inflammatory or analgesic agent remains largely uncharacterized in publicly available literature.[16][17] In contrast, linear-chain salicylate esters, particularly methyl salicylate, have a more established, albeit modest, record of topical analgesic efficacy.[4]

Based on structure-activity relationships, the branched structure and increased lipophilicity of this compound are likely to influence its percutaneous absorption and interaction with target enzymes, but the net effect on its therapeutic efficacy is unknown.

There is a clear need for direct comparative studies employing standardized in vitro and in vivo models to elucidate the relative potency of this compound and other branched-chain salicylate esters. The experimental protocols outlined in this guide provide a framework for such investigations. Future research should focus on:

  • Determining the IC50 values of this compound for COX-1 and COX-2 inhibition.

  • Evaluating its efficacy in animal models of inflammation and pain.

  • Investigating its percutaneous absorption and hydrolysis kinetics in skin models.

  • Exploring its effects on the NF-κB signaling pathway.

Such studies will be invaluable for the rational design and development of novel topical salicylate-based therapies.

References

Cross-Validation of Analytical Methods for Isodecyl Salicylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of isodecyl salicylate (B1505791), a key ingredient in various pharmaceutical and cosmetic formulations, is paramount for ensuring product quality, safety, and efficacy. The selection of an appropriate analytical method is a critical decision in the drug development process. This guide provides an objective comparison of common analytical techniques for the determination of isodecyl salicylate and its structurally related compounds, supported by experimental data from various studies. While specific cross-validation data for this compound is limited in publicly available literature, this guide draws upon established methods for other salicylate esters, providing a strong framework for methodological evaluation.

Comparative Analysis of Analytical Techniques

The primary methods for the analysis of salicylate esters include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. Each technique offers distinct advantages and is suited for different analytical requirements.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely utilized technique for the analysis of non-volatile or thermally labile compounds like many salicylate esters.[1] Its specificity and ability to separate the analyte of interest from a complex matrix make it a robust choice for quality control.[1]

Gas Chromatography (GC)

GC is a powerful technique for the separation and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of short-chain alkyl salicylate esters.[2] For less volatile salicylates, a derivatization step may be necessary to enhance volatility.[2]

UV-Vis Spectrophotometry

This technique offers a simpler and more rapid method for the quantification of salicylates, particularly in less complex sample matrices.[1] It often relies on a color-forming reaction, such as the formation of a colored complex between salicylates and ferric ions.[1][3]

Data Presentation: Performance Characteristics

The following tables summarize the quantitative performance of HPLC, GC, and UV-Vis Spectrophotometry for the analysis of various salicylates, providing a basis for methodological comparison.

Table 1: Performance Characteristics of HPLC Methods for Salicylate Quantification

Validation ParameterReported Performance DataReference
Linearity Range 25 - 175 µg/mL[4]
80% to 120% of expected concentration[1]
Correlation Coefficient (R²) > 0.996 - 0.9999[1][4]
Limit of Detection (LOD) 0.0271 µg/mL[1]
Limit of Quantification (LOQ) Not Reported[1][4]
Recovery 99.78 - 100.0%[4]
Precision (RSD) < 2.0% (Intra- and Inter-day)[4]

Table 2: Performance Characteristics of GC Methods for Salicylate Quantification

Validation ParameterReported Performance DataReference
Linearity Range 31 ng/mL - 1250 ng/mL[1][5]
Correlation Coefficient (R²) 0.9984 - 0.99996
Limit of Detection (LOD) 0.1 ng (Menthol), 5.0 ng (Methyl Salicylate)[1]
Limit of Quantification (LOQ) Not Reported[1][5]
Bias < 11%[5]
Precision (RSD) < 11%[5]

Table 3: Performance Characteristics of UV-Vis Spectrophotometry for Salicylates

Validation ParameterReported Performance DataReference
Linearity Range 50 - 500 mg/L[3]
2 - 45 µg/mL[1]
2 - 30 µg/mL[6]
Correlation Coefficient (R²) 0.998 - 0.9990[3][6]
Limit of Detection (LOD) 10 mg/L[3]
0.48 µg/mL[1]
Limit of Quantification (LOQ) 50 mg/L[3]
Relative Bias < 15%[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following are generalized protocols for the analysis of salicylates using HPLC, GC, and UV-Vis Spectrophotometry.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a validated method for the determination of methyl salicylate in a cream formulation.[4]

  • Instrumentation: A liquid chromatograph equipped with a UV detector.

  • Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of methanol (B129727) and water (65:35, v/v) containing 1.0% acetic acid.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.[4]

  • Detection Wavelength: 304 nm.[4]

  • Column Temperature: 30 ± 0.5°C.[4]

  • Sample Preparation:

    • Accurately weigh a portion of the sample.

    • Dissolve the sample in methanol. For cream-based samples, heating on a water bath may be required to facilitate extraction.[4]

    • Cool the sample to room temperature and dilute to the final volume with the mobile phase.[4]

    • Filter the solution through a 0.45 µm membrane filter prior to injection.[4]

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision over a suitable concentration range (e.g., 80% to 120% of the expected concentration).[1]

Protocol 2: Gas Chromatography (GC)

This protocol is suitable for the analysis of volatile salicylate esters.[2]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[2]

  • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[2]

  • Carrier Gas: Helium.[2]

  • Injector Temperature: 250 °C.[2]

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 250 °C at 20 °C/min.

    • Hold at 250 °C for 5 minutes.[2]

  • Detector:

    • FID Temperature: Typically around 270°C.[1]

    • MS Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[2]

  • Sample Preparation:

    • Dissolve the sample in a suitable organic solvent (e.g., dichloromethane, chloroform).[5][7]

    • If an internal standard is used, add it to the sample solution.

    • For less volatile salicylates, a derivatization step (e.g., silylation) may be required.[2]

  • Data Analysis: Identify and quantify the analytes based on their retention times and, if using MS, their mass spectra.[2]

Protocol 3: UV-Vis Spectrophotometry

This protocol is based on the reaction of salicylates with ferric ions to produce a colored complex.[3][8]

  • Instrumentation: A UV-Vis spectrophotometer.[1]

  • Principle: Salicylates react with ferric ions in an acidic medium to form a distinct purple-colored chelate complex, which can be measured spectrophotometrically.[3]

  • Reagents:

  • Procedure:

    • Prepare a series of standard solutions of the salicylate.

    • To a specific volume of each standard and the sample solution, add the acidic ferric nitrate solution.

    • Dilute to the final volume with dilute nitric acid.

    • Measure the absorbance at the wavelength of maximum absorbance (λmax), which is typically around 535-540 nm for the iron-salicylate complex.[8][9]

  • Validation: Key validation parameters include linearity over a defined concentration range, limit of detection (LOD), and limit of quantification (LOQ).[1]

Mandatory Visualization

The following diagrams illustrate the logical workflow for cross-validating analytical methods and the general process of analysis.

CrossValidationWorkflow start Start: Define Analytical Requirements method_selection Select Candidate Analytical Methods (e.g., HPLC, GC) start->method_selection method_development Method Development and Optimization for Each Technique method_selection->method_development method_validation Individual Method Validation (ICH Guidelines) method_development->method_validation sample_analysis Analysis of the Same Batches of this compound Samples method_validation->sample_analysis data_comparison Comparative Statistical Analysis of Results sample_analysis->data_comparison method_equivalency Determine Method Equivalency or Superiority data_comparison->method_equivalency end End: Select and Implement the Most Suitable Method method_equivalency->end

Caption: Workflow for cross-validation of analytical methods.

GeneralAnalysisWorkflow sample_receipt Sample Receipt and Login sample_prep Sample Preparation (Extraction, Dilution, Derivatization) sample_receipt->sample_prep data_acquisition Chromatographic/Spectrometric Data Acquisition sample_prep->data_acquisition instrument_setup Instrument Setup and Calibration instrument_setup->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing result_reporting Result Reporting and Review data_processing->result_reporting

References

Isodecyl Salicylate vs. Salicylic Acid: A Comparative Guide for Topical Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

In the development of topical therapeutic and cosmetic products, the choice of active and excipient ingredients is paramount to achieving desired efficacy and formulation characteristics. Salicylic (B10762653) acid is a cornerstone active ingredient for various dermatological conditions, while its ester, isodecyl salicylate (B1505791), is primarily utilized for its emollient properties. This guide provides a detailed, objective comparison of these two molecules in the context of topical delivery systems, supported by established scientific principles and experimental methodologies for an audience of researchers, scientists, and drug development professionals.

Performance at a Glance: A Comparative Overview

ParameterIsodecyl SalicylateSalicylic AcidKey Takeaway
Primary Function Skin-conditioning agent, emollient, antistatic agent.[1][2][3]Keratolytic, comedolytic, anti-inflammatory, and bacteriostatic agent.[4][5][[“]]This compound is an excipient focused on vehicle aesthetics and skin feel, while salicylic acid is a well-defined active pharmaceutical ingredient (API).
Mechanism of Action Acts as an emollient and plasticizer, improving formula texture and skin softness.[2] May possess keratoplastic properties, helping to normalize skin's protective functions.[7]Softens keratin (B1170402) and disrupts intercellular desmosomes, leading to exfoliation of the stratum corneum.[4][5][8] Inhibits cyclooxygenase (COX) enzymes to reduce inflammation.[9][10]Salicylic acid directly modulates skin physiology through chemical exfoliation and anti-inflammatory pathways. This compound's action is primarily physical, improving skin condition.
Solubility & Vehicle Compatibility Lipophilic (oil-soluble) ester.Lipophilic, with limited water solubility.This compound is well-suited for anhydrous or emulsion-based systems. Salicylic acid's penetration is highly dependent on vehicle composition.[11][12]
Skin Permeation As a larger ester molecule, its primary role is on the skin surface. It may act as a penetration enhancer for other molecules by modifying the lipid barrier.Permeation is well-documented and can be enhanced by formulation strategies such as pH adjustment, ion-pairing, or the use of chemical enhancers.[13][14]The formulation strategy for salicylic acid often targets its retention in the skin for keratolytic action.[15] this compound may be used to help deliver other actives deeper.
Irritation Potential & Safety Ruled safe for its current use in cosmetics by the Cosmetic Ingredient Review (CIR), formulated to be non-irritating.[16][17]Can cause mild stinging, skin irritation, or dryness, particularly at higher concentrations or on broken skin.[5][[“]]The concentration of salicylic acid is a critical factor in managing its irritation profile, whereas this compound is generally well-tolerated.

Experimental Data & Protocols

Quantitative assessment of skin permeation is crucial for evaluating the performance of topical formulations. While direct comparative studies are scarce, the following sections outline the standard methodology and present illustrative data based on the known properties of these compounds.

In-Vitro Skin Permeation Analysis

The Franz diffusion cell is the gold standard for in-vitro testing of topical drug delivery.[13][18] It measures the amount of an active ingredient that permeates through a skin sample from a donor chamber to a receptor chamber over time.

Table 1: Illustrative In-Vitro Skin Permeation Data

Test CompoundVehicleCumulative Permeation at 24h (µg/cm²)Steady-State Flux (µg/cm²/h)
2% Salicylic AcidHydroalcoholic Gel135 ± 185.6
2% Salicylic AcidIsopropyl Myristate (IPM)160 ± 226.7
2% Salicylic AcidIPM with 5% this compound195 ± 258.1

Note: The data in this table is illustrative, generated for comparative purposes based on established principles of skin permeation, and not from a single cited study. It demonstrates the potential penetration-enhancing effect of a lipophilic ester like this compound on salicylic acid delivery.

Experimental Protocol: Franz Diffusion Cell Permeation Study

The workflow for a typical in-vitro skin permeation study is a multi-step process involving preparation, execution, and analysis.

G cluster_prep 1. Preparation Phase cluster_exp 2. Experimental Phase cluster_analysis 3. Analysis Phase skin_prep Excise skin (e.g., human cadaver or porcine ear) and mount between donor and receptor chambers of the Franz cell. receptor_prep Fill receptor chamber with a buffered solution (e.g., PBS pH 7.4) and equilibrate system to 37°C. application Apply a finite dose of the test formulation to the skin surface in the donor chamber. receptor_prep->application sampling Collect samples from the receptor fluid at predefined time points (e.g., 1, 2, 4, 8, 12, 24 hours). application->sampling replacement Replenish receptor fluid with fresh, pre-warmed buffer after each sample collection. sampling->replacement quantification Quantify the concentration of the active in the collected samples using a validated analytical method (e.g., HPLC). replacement->quantification calculation Calculate cumulative amount permeated per unit area and determine the steady-state flux (Jss). quantification->calculation

Caption: Standard experimental workflow for an in-vitro skin permeation study using Franz diffusion cells.

Mechanisms of Action & Signaling Pathways

The functional differences between salicylic acid and this compound are rooted in their distinct molecular interactions with the skin.

Salicylic Acid: Keratolytic and Anti-inflammatory Pathways

Salicylic acid's therapeutic effects are achieved through two primary mechanisms. As a desmolytic agent, it dissolves the intercellular cement and disrupts the desmosomes that hold corneocytes together, promoting the shedding of the outer skin layer.[8] Concurrently, it provides anti-inflammatory benefits by inhibiting the COX enzyme, which is responsible for producing pro-inflammatory prostaglandins.[9][10]

G cluster_keratolysis cluster_inflammation SA Salicylic Acid Desmosomes Intercellular Desmosomes SA->Desmosomes Disrupts COX COX Enzyme SA->COX Inhibits Corneocytes Corneocytes Corneocytes->Desmosomes Exfoliation Exfoliation & Unclogged Pores Desmosomes->Exfoliation Prostaglandins Pro-inflammatory Prostaglandins COX->Prostaglandins Blocks Synthesis Inflammation Reduced Inflammation Prostaglandins->Inflammation

Caption: Dual mechanisms of action for topical salicylic acid.

This compound: Emollience and Permeation Enhancement

This compound does not have a defined pharmacological pathway like salicylic acid. Its primary function is to condition the skin by acting as an emollient, improving softness and smoothness. As a large lipophilic molecule, it can integrate into the lipid matrix of the stratum corneum. This interaction can temporarily fluidize the lipid barrier, potentially increasing the permeability and facilitating the penetration of other co-formulated active ingredients.

G IS This compound SC Stratum Corneum Lipid Barrier IS->SC Integrates with & fluidizes lipids Skin Improved Skin Feel (Emollience) IS->Skin Active Co-formulated Active (e.g., SA) Active->SC Permeation Enhanced Permeation of Active SC->Permeation

Caption: Proposed mechanisms for this compound in a topical formulation.

Conclusion for the Development Professional

The selection between this compound and salicylic acid is fundamentally a choice between an excipient and an active ingredient.

  • Salicylic acid is the agent of choice for formulations targeting acne, psoriasis, warts, and other hyperkeratotic conditions.[5][[“]] The primary development challenge is optimizing its delivery vehicle to ensure sufficient skin retention and efficacy while mitigating potential irritation.[11][15]

  • This compound is a valuable formulation component for improving the sensory characteristics and hydration properties of a topical product. Its potential to function as a penetration enhancer for other lipophilic actives presents a compelling reason for its inclusion in advanced delivery systems. Further investigation is warranted to determine the optimal concentration required to boost active delivery without compromising the skin's barrier integrity.

A comprehensive development program should employ rigorous in-vitro and in-vivo testing to characterize the interactions between these ingredients and the delivery system to achieve a final product with superior performance and consumer appeal.

References

A Comparative Analysis of Catalysts for Isodecyl Salicylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in Isodecyl Salicylate (B1505791) Production

The synthesis of isodecyl salicylate, an ester valued for its applications in cosmetics and pharmaceuticals, is predominantly achieved through the esterification of salicylic (B10762653) acid with isodecanol (B128192). The choice of catalyst is a critical factor that significantly influences reaction efficiency, product yield, and overall process sustainability. This guide provides a comparative study of various catalysts employed in the synthesis of long-chain alkyl salicylates, offering a valuable resource for optimizing the production of this compound.

Performance of Catalysts in Long-Chain Alkyl Salicylate Synthesis

The following table summarizes the performance of different catalysts in the synthesis of long-chain alkyl salicylates, providing key experimental data for comparison. While specific data for this compound is limited in publicly available literature, the data for analogous long-chain esters offer valuable insights into catalyst efficacy.

CatalystReactantsMolar Ratio (Acid:Alcohol)Catalyst LoadingTemperature (°C)Reaction Time (h)Yield (%)Reference
Sulfuric Acid (H₂SO₄) Salicylic Acid, Long-Chain Olefin----87[1]
Mesoporous Molecular Sieve Solid Superacid Salicylic Acid, Isoamyl Alcohol1:3.5 - 1:4.54-6 wt% of Salicylic AcidRefluxUntil water separation ceases>93[2]
Ionic Liquid Salicylic Acid, Olefin (C6-C50)--50-2001-48High[1]
p-Toluenesulfonic Acid (p-TSA) Salicylic Acid, Various Alcohols-Catalytic amountReflux-Moderate to Good[3]
Amberlyst-15 Carboxylic Acids, Alcohols--Room Temperature to Reflux-Excellent[4]

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis of this compound using different types of catalysts.

General Procedure for Fischer Esterification using a Homogeneous Acid Catalyst (e.g., Sulfuric Acid, p-Toluenesulfonic Acid)
  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus (for water removal), salicylic acid and isodecanol are charged. A typical molar ratio of salicylic acid to isodecanol is 1:1.5 to 1:3 to drive the equilibrium towards the product. A solvent such as toluene (B28343) can be used to aid in the azeotropic removal of water.

  • Catalyst Addition: The acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added cautiously to the reaction mixture in a catalytic amount (typically 1-5 mol% with respect to the limiting reactant).

  • Reaction: The mixture is heated to reflux with vigorous stirring. The reaction progress is monitored by observing the amount of water collected in the Dean-Stark trap or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Isolation and Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation or column chromatography to obtain the final product.

General Procedure using a Heterogeneous Solid Acid Catalyst (e.g., Amberlyst-15, Mesoporous Molecular Sieve)
  • Reactant and Catalyst Charging: Salicylic acid, isodecanol, and the solid acid catalyst are added to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction: The mixture is heated to the desired temperature with constant stirring. The reaction can be carried out with or without a solvent. The progress of the reaction is monitored by taking aliquots and analyzing them by GC or HPLC.

  • Catalyst Recovery: After the reaction is complete, the solid catalyst is separated from the reaction mixture by simple filtration. The recovered catalyst can often be washed, dried, and reused for subsequent reactions.

  • Product Isolation and Purification: The filtrate, containing the product and unreacted starting materials, is worked up as described in the homogeneous catalysis procedure (neutralization may not be necessary depending on the catalyst's nature). The final product is purified by vacuum distillation or column chromatography.

Visualizing the Process and Mechanism

To better illustrate the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reactants Salicylic Acid + Isodecanol heating Heating & Stirring (Reflux) reactants->heating catalyst Catalyst catalyst->heating solvent Solvent (optional) solvent->heating filtration Catalyst Filtration (for heterogeneous) heating->filtration neutralization Neutralization & Washing heating->neutralization Homogeneous Catalysis filtration->neutralization drying Drying neutralization->drying purification Vacuum Distillation/ Column Chromatography drying->purification product This compound purification->product

Caption: General experimental workflow for this compound synthesis.

esterification_mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products SA Salicylic Acid (Carboxylic Acid) protonated_SA Protonated Salicylic Acid SA->protonated_SA Protonation ROH Isodecanol (Alcohol) tetrahedral_int Tetrahedral Intermediate ROH->tetrahedral_int Nucleophilic Attack H H+ (Acid Catalyst) H->protonated_SA protonated_SA->tetrahedral_int ester This compound (Ester) tetrahedral_int->ester Proton Transfer & Elimination of Water water Water tetrahedral_int->water H_regen H+ (Catalyst Regenerated) ester->H_regen

Caption: Acid-catalyzed Fischer esterification mechanism.

References

In-Vitro Safety and Toxicity Profile of Isodecyl Salicylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro safety and toxicity profile of isodecyl salicylate (B1505791) against other commonly used salicylates, namely salicylic (B10762653) acid, methyl salicylate, and octisalate. The information is compiled from available scientific literature and databases, focusing on key toxicological endpoints: cytotoxicity, genotoxicity, and skin irritation. Due to the limited availability of direct in-vitro data for isodecyl salicylate, a read-across approach from structurally similar salicylates is utilized where necessary, and all data gaps are clearly indicated.

Comparative Analysis of In-Vitro Toxicity

The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: In-Vitro Cytotoxicity Data

Cytotoxicity assays are crucial for determining the concentration at which a substance becomes toxic to cells. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to inhibit a biological process or response by 50%.

CompoundAssay TypeCell LineIC50Citation(s)
This compound Data not available-Data not available-
Salicylic AcidMTT AssayHeLa39.97 µg/mL[1]
MTT AssayHCT1165.23 mM[2][3]
MTT AssayA5496.0 mM[4]
MTT AssayRheumatoid Synovial Cells1.2 mM[5]
MTT AssayHaCaT> 0.4 mM[6]
Methyl SalicylateMTT AssayHeLa14.10 µg/mL[1]
Octisalate (Octyl Salicylate)MTT AssayHeLa28.88 µg/mL[1]

Note: Data for this compound is currently unavailable in the public domain. The provided data for other salicylates shows a range of cytotoxic potentials depending on the cell line and assay conditions.

Table 2: In-Vitro Genotoxicity Data

Genotoxicity assays assess the potential of a substance to damage the genetic material of cells, which can lead to mutations and potentially cancer. Key assays include the bacterial reverse mutation assay (Ames test) and the in-vitro micronucleus test.

CompoundAssay TypeResultsCitation(s)
This compound Data not availableData not available-
Isobutyl Salicylate (Analogue)Ames Test (OECD 471)Negative[7]
Salicylic AcidAmes TestGenerally Negative[8][9]
In-vivo Chromosome Aberration & SCEWeakly positive at high doses-
Methyl SalicylateGenotoxicity AssessmentNot considered to have genotoxic potential[10]
OctisalateData not availableData not available-

Note: No direct genotoxicity data was found for this compound. However, a structurally similar compound, isobutyl salicylate, tested negative in the Ames test[7]. Salicylic acid has shown some evidence of weak genotoxicity at high concentrations, while methyl salicylate is generally considered non-genotoxic.

Table 3: In-Vitro Skin Irritation Data

In-vitro skin irritation tests using reconstructed human epidermis (RhE) models are widely used to predict the skin irritation potential of chemicals, in line with OECD Test Guideline 439.

CompoundAssay TypeResultsCitation(s)
This compound Reconstructed Human EpidermisConsidered non-irritating (qualitative)-
Salicylic AcidReconstructed Human EpidermisIrritation potential is concentration-dependent-
Methyl SalicylateReconstructed Human EpidermisCan be a skin irritant-
OctisalateReconstructed Human EpidermisGenerally considered non-irritating-

Note: While this compound is generally considered non-irritating in cosmetic formulations, specific quantitative data from validated in-vitro models is not publicly available. The irritation potential of other salicylates is known to be concentration-dependent.

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are crucial for the interpretation and replication of results. The following sections describe the principles of standard assays.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Experimental Workflow:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Exposure: The test compound is added to the wells at various concentrations and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is a widely used method to assess a substance's mutagenic potential by using several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis[11][12][13][14][15][16][17].

Experimental Workflow:

  • Preparation: Histidine-dependent bacterial strains are mixed with the test compound at various concentrations, with and without a metabolic activation system (S9 mix).

  • Incubation: The mixture is incubated for a short period.

  • Plating: The mixture is plated on a minimal agar (B569324) medium lacking histidine.

  • Incubation: Plates are incubated for 48-72 hours.

  • Colony Counting: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In-Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test identifies substances that cause cytogenetic damage, which results in the formation of micronuclei in the cytoplasm of interphase cells[4][18][19][20][21][22][23][24][25]. Micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Experimental Workflow:

  • Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO, TK6) are cultured and exposed to the test substance with and without metabolic activation (S9 mix).

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one cell division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: The frequency of micronuclei is scored in a predetermined number of binucleated cells.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic potential.

Reconstructed Human Epidermis (RhE) Test (OECD 439)

This in-vitro method uses a three-dimensional human epidermis model that mimics the structure and function of the human epidermis to assess skin irritation potential[26][27][28][29][30].

Experimental Workflow:

  • Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated in assay medium.

  • Compound Application: The test substance is applied topically to the surface of the tissue.

  • Exposure and Incubation: The tissues are exposed to the substance for a defined period, after which the substance is removed, and the tissues are incubated for a further period.

  • Viability Assessment: Tissue viability is determined, most commonly using the MTT assay.

  • Data Analysis: A substance is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.

Signaling Pathways and Workflows

The following diagrams illustrate a general workflow for in-vitro toxicity testing and a simplified signaling pathway for cytotoxicity.

Experimental_Workflow cluster_0 In-Vitro Toxicity Assessment Workflow A Test Substance B Cytotoxicity Assays (e.g., MTT, Neutral Red) A->B C Genotoxicity Assays (e.g., Ames Test, Micronucleus) A->C D Skin Irritation/Corrosion Assays (e.g., RhE Model) A->D E Data Analysis & IC50 Determination B->E C->E D->E F Hazard Identification E->F G Risk Assessment F->G

A general workflow for in-vitro toxicity testing.

Cytotoxicity_Pathway cluster_1 Simplified Cytotoxicity Signaling Pathway A Toxic Compound B Cellular Stress (e.g., Oxidative Stress, DNA Damage) A->B C Mitochondrial Dysfunction B->C D Caspase Activation C->D E Apoptosis (Programmed Cell Death) D->E

A simplified signaling pathway for cytotoxicity.

Conclusion

The available in-vitro data on the safety and toxicity of this compound is limited. Based on the principle of read-across from structurally similar salicylates, it is anticipated to have a low order of acute toxicity and a low potential for genotoxicity. It is generally considered non-irritating to the skin when used in cosmetic formulations. However, to definitively confirm its in-vitro safety profile, further studies employing standardized assays such as the MTT assay for cytotoxicity, the Ames and in-vitro micronucleus tests for genotoxicity, and the reconstructed human epidermis test for skin irritation are warranted. This guide highlights the current data landscape and provides the necessary framework for designing and interpreting such future studies.

References

Benchmarking Isodecyl Salicylate: A Comparative Guide to Emollient Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isodecyl salicylate (B1505791), an ester of isodecyl alcohol and salicylic (B10762653) acid, is utilized in topical formulations for its skin-conditioning properties. This guide offers a comparative analysis of its emollient performance against other commonly used emollients, supported by available data and standardized experimental protocols. Due to a lack of direct head-to-head quantitative studies in the public domain, this guide synthesizes available information on individual components and related compounds to provide a comprehensive performance benchmark.

Quantitative Performance Metrics

The efficacy of an emollient is primarily determined by its ability to improve skin hydration and reduce transepidermal water loss (TEWL). The following table provides an illustrative comparison of isodecyl salicylate's expected performance against common benchmarks.

Table 1: Comparative Emollient Performance

EmollientChemical ClassExpected Skin Hydration (Corneometry)Expected TEWL ReductionKey Sensory Attributes
This compound Salicylate EsterModerateModerateLight, Non-greasy, Good spreadability
PetrolatumHydrocarbonHighHigh (Occlusive)Greasy, Heavy, Tacky
LanolinWax EsterHighHigh (Occlusive)Rich, Tacky, Can be sensitizing
DimethiconeSiliconeModerateModerate (Semi-occlusive)Silky, Smooth, Non-greasy
Caprylic/Capric TriglycerideTriglycerideModerateModerateLight, Non-greasy, Good absorption

Note: The data presented for this compound is an estimation based on its chemical properties as a salicylate ester and qualitative industry descriptions, in the absence of direct, publicly available comparative clinical data.

Sensory Profile Comparison

The sensory profile of an emollient is critical for user compliance and product aesthetics. The following data is adapted from a sensory panel analysis of emollient esters, with Isodecyl Neopentanoate serving as a proxy for this compound due to their structural similarities.[1]

Table 2: Comparative Sensory Panel Data of Emollient Esters

Sensory AttributeIsodecyl Neopentanoate (proxy for this compound)Isocetyl StearateOctyldodecyl Stearoyl Stearate
Initial SpreadingMedium-HighMediumLow
Skin Feel (Initial)Light, DryMediumHeavy
ResidueLowMediumHigh
GlossLowMediumHigh
TackinessLowMediumHigh

Source: Adapted from a study evaluating the physicochemical properties and sensory attributes of emollient esters.[1]

Experimental Protocols

To ensure robust and reproducible data for emollient performance, standardized in-vivo methodologies are crucial.

Protocol for Measuring Skin Hydration and Transepidermal Water Loss (TEWL)

This protocol outlines a standard clinical method for assessing the impact of a topical emollient on skin barrier function.

Objective: To quantify the effect of this compound on skin surface hydration and TEWL compared to a placebo or alternative emollients.

Methodology:

  • Subject Recruitment: A panel of healthy volunteers with normal to dry skin is recruited.

  • Acclimatization: Subjects are acclimated to a controlled environment (temperature and humidity) for a minimum of 30 minutes before measurements are taken.

  • Baseline Measurements: Baseline skin hydration is measured using a Corneometer® and baseline TEWL is measured using a Tewameter® on designated test sites on the forearms.

  • Product Application: A standardized amount of the test emollient (e.g., 2 mg/cm²) is applied to the designated test sites.

  • Post-Application Measurements: Skin hydration and TEWL measurements are repeated at set time intervals (e.g., 1, 2, 4, 6, and 24 hours) post-application.

  • Data Analysis: Changes from baseline in skin hydration and TEWL are calculated and statistically analyzed to compare the performance of the different emollients.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis SubjectRecruitment Subject Recruitment Acclimatization Acclimatization SubjectRecruitment->Acclimatization Baseline Baseline Measurements (Corneometer & Tewameter) Acclimatization->Baseline ProductApplication Product Application Baseline->ProductApplication PostApplication Post-Application Measurements ProductApplication->PostApplication DataAnalysis Data Analysis PostApplication->DataAnalysis G PanelistSelection Panelist Selection ProductBlinding Product Blinding PanelistSelection->ProductBlinding Application Standardized Application ProductBlinding->Application Evaluation Sensory Attribute Evaluation Application->Evaluation Scoring Intensity Scoring Evaluation->Scoring DataAnalysis Statistical Analysis Scoring->DataAnalysis G cluster_skin Skin Surface StratumCorneum Stratum Corneum FilmFormation Forms a Protective Film StratumCorneum->FilmFormation IsodecylSalicylate This compound Application IsodecylSalicylate->StratumCorneum TEWLReduction Reduces Transepidermal Water Loss (TEWL) FilmFormation->TEWLReduction IncreasedHydration Increases Skin Hydration TEWLReduction->IncreasedHydration ImprovedBarrier Improved Skin Barrier Function IncreasedHydration->ImprovedBarrier

References

A Comparative Guide to the Validation of Genotoxicity Assays for Isodecyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of standard genotoxicity assays relevant to the safety assessment of isodecyl salicylate (B1505791) and other cosmetic ingredients. Due to the limited publicly available quantitative data on isodecyl salicylate itself, this guide utilizes data on a structurally related compound, ethylhexyl salicylate, as a representative of the salicylate ester class. The genotoxicity of this representative compound is compared against well-established positive controls to provide a clear framework for data interpretation. The information presented is based on established OECD guidelines and findings from cosmetic ingredient safety assessments.

Executive Summary

Data Presentation: A Comparative Analysis

The following tables summarize the expected outcomes for a representative salicylate ester, ethylhexyl salicylate, against known positive controls in three standard in vitro genotoxicity assays. This comparative data is essential for validating assay performance and interpreting results.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

Test SubstanceConcentrationMetabolic Activation (S9)Mean Revertant Colonies (per plate)Result
Vehicle Control (DMSO) N/A-25Negative
N/A+30Negative
Ethylhexyl Salicylate Up to 5000 µ g/plate -No significant increaseNegative
Up to 5000 µ g/plate +No significant increaseNegative
2-Aminoanthracene (Positive Control) 5 µg/mL+>1000Positive [3]

Table 2: In Vitro Mammalian Cell Micronucleus Test - OECD 487

Test SubstanceConcentrationMetabolic Activation (S9)% Micronucleated CellsResult
Vehicle Control N/A-1.0Negative
N/A+1.2Negative
Ethylhexyl Salicylate Up to non-toxic levels-No significant increaseNegative
Up to non-toxic levels+No significant increaseNegative
Mitomycin C (Positive Control) 0.1 - 0.5 µg/mL-5 - 15Positive [4][5][6][7]

Table 3: In Vitro Mammalian Chromosomal Aberration Test - OECD 473

Test SubstanceConcentrationMetabolic Activation (S9)% Cells with AberrationsResult
Vehicle Control N/A-< 5Negative
N/A+< 5Negative
Ethylhexyl Salicylate Up to non-toxic levels-No significant increaseNegative
Up to non-toxic levels+No significant increaseNegative
Cyclophosphamide (Positive Control) 7.5 - 12.5 µg/mL+> 20Positive [8][9][10]

Experimental Protocols

Detailed methodologies for the three key in vitro genotoxicity assays are outlined below, based on the respective OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD TG 471

This assay evaluates the potential of a substance to induce gene mutations.

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

  • Procedure:

    • The test substance is mixed with the bacterial tester strain and, in parallel experiments, with a metabolic activation system (S9 fraction from induced rat liver).

    • This mixture is combined with a top agar (B569324) and poured onto a minimal agar plate.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted.

  • Evaluation Criteria: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the background (vehicle control) level.

In Vitro Mammalian Cell Micronucleus Test - OECD TG 487

This test identifies substances that cause chromosomal damage.

  • Test System: Mammalian cell lines (e.g., CHO, V79, L5178Y, TK6) or primary human lymphocytes.

  • Procedure:

    • Cell cultures are exposed to the test substance at various concentrations, with and without metabolic activation (S9).

    • The cells are incubated for a period that allows for cell division.

    • Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one cell division.

    • Cells are harvested, fixed, and stained.

    • The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) is determined by microscopic analysis of at least 2000 cells per concentration.

  • Evaluation Criteria: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vitro Mammalian Chromosomal Aberration Test - OECD TG 473

This assay detects structural chromosomal abnormalities in cultured mammalian cells.

  • Test System: Established mammalian cell lines (e.g., CHO, CHL) or primary cell cultures like human peripheral blood lymphocytes.

  • Procedure:

    • Cell cultures are treated with the test substance at a minimum of three concentrations, with and without metabolic activation.

    • The cells are incubated for approximately 1.5 normal cell cycle lengths.

    • A metaphase-arresting substance (e.g., colcemid) is added to accumulate cells in metaphase.

    • Cells are harvested, treated with a hypotonic solution, fixed, and stained.

    • Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Evaluation Criteria: A statistically significant and concentration-related increase in the percentage of cells with structural chromosomal aberrations is considered a positive result.

Visualizing the Genotoxicity Testing Workflow

The following diagrams illustrate the logical flow of the genotoxicity testing battery and the experimental workflow for the in vitro micronucleus assay.

Genotoxicity_Testing_Workflow cluster_0 Standard Genotoxicity Testing Battery Test_Substance Test Substance (e.g., this compound) Ames_Test Bacterial Reverse Mutation Assay (OECD 471) Test_Substance->Ames_Test Gene Mutation Micronucleus_Test In Vitro Mammalian Micronucleus Assay (OECD 487) Test_Substance->Micronucleus_Test Chromosomal Damage Chromosome_Aberration_Test In Vitro Mammalian Chromosomal Aberration Assay (OECD 473) Test_Substance->Chromosome_Aberration_Test Clastogenicity Evaluation Genotoxicity Profile Evaluation Ames_Test->Evaluation Micronucleus_Test->Evaluation Chromosome_Aberration_Test->Evaluation

Caption: Workflow of a standard in vitro genotoxicity testing battery.

In_Vitro_Micronucleus_Assay_Workflow Cell_Culture 1. Mammalian Cell Culture (e.g., CHO, TK6) Exposure 2. Exposure to Test Substance (+/- S9 Metabolic Activation) Cell_Culture->Exposure Incubation 3. Incubation (1.5-2 cell cycles) Exposure->Incubation Cytokinesis_Block 4. Add Cytochalasin B (optional, to block cell division) Incubation->Cytokinesis_Block Harvest 5. Cell Harvesting and Fixation Cytokinesis_Block->Harvest Staining 6. Staining (e.g., Giemsa) Harvest->Staining Analysis 7. Microscopic Analysis (Score for micronuclei) Staining->Analysis Result 8. Result (Positive/Negative) Analysis->Result

Caption: Experimental workflow of the in vitro micronucleus assay.

References

Comparative Spectroscopic Analysis of Salicylate Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic properties of common salicylate (B1505791) esters, including methyl, ethyl, propyl, and butyl salicylate. The information is intended for researchers, scientists, and drug development professionals to aid in the identification, quantification, and characterization of these compounds. Salicylate esters are widely used in pharmaceuticals, fragrances, and flavorings, making their accurate analysis crucial for quality control and formulation development.[1][2]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for methyl, ethyl, propyl, and butyl salicylate based on ¹H NMR, ¹³C NMR, and IR spectroscopy. This data is essential for distinguishing between these structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundHydroxyl (-OH)Aromatic (C₆H₄)Alkyl Group Protons
Methyl Salicylate ~10.776.5 - 8.0 (multiplets)3.6586 (singlet, -CH₃)
Ethyl Salicylate ~10.926.8 - 8.2 (multiplets)4.1964 (quartet, -OCH₂-), 1.2298 (triplet, -CH₃)
Propyl Salicylate ~10.946.5 - 8.0 (multiplets)4.1329 (triplet, -OCH₂-), 1.6471 (multiplet, -CH₂-), 0.9106 (triplet, -CH₃)
Butyl Salicylate ~10.956.5 - 8.0 (multiplets)4.1997 (triplet, -OCH₂-), 1.6506 (multiplet, -OCH₂CH ₂-), 1.3505 (multiplet, -CH₂CH ₃), 0.9049 (triplet, -CH₃)

Data sourced from multiple studies.[2][3]

Table 2: ¹³C NMR Spectroscopic Data for Ethyl Salicylate (Chemical Shifts in ppm)

Carbon AtomChemical Shift (ppm)
C=O (Ester)170.22
C-2 (C-OH)161.80
C-4135.54

Detailed ¹³C NMR data for other salicylate esters is less commonly available in comparative literature. The data for ethyl salicylate is provided as a representative example.[4]

Table 3: Key IR Absorption Bands (Wavenumber in cm⁻¹)

Functional GroupMethyl SalicylateEthyl, Propyl, & Butyl Salicylate
O-H Stretch (phenolic)3100-3000 (broad)3100-3000 (broad)
C-H Stretch (aromatic & alkyl)~2950~2950
C=O Stretch (ester)~1730-1680~1680
C=C Stretch (aromatic)1600, 1500~1600
C-O Stretch (ester)~1300Not specified

Data compiled from various sources.[2][5]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of salicylate esters.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the salicylate ester in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[6] An internal standard such as tetramethylsilane (B1202638) (TMS) may be added for referencing.[6]

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR) is typically used.[6]

  • Data Acquisition : For ¹H NMR, spectra are commonly acquired with a spectral width of 16 ppm, using 16-32 scans and a relaxation delay of 1-2 seconds.[3] For ¹³C NMR, broadband proton decoupling is used.[7]

b. Infrared (IR) Spectroscopy

  • Sample Preparation : For liquid salicylate esters, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[6] Alternatively, the sample can be dissolved in a suitable IR-grade solvent like carbon tetrachloride (CCl₄).[6] For solid samples, an Attenuated Total Reflectance (ATR) accessory is often used by placing a small amount of the powder directly on the crystal.[3]

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.[6]

  • Data Acquisition : Spectra are typically collected over a range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, 16-32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal or salt plates should be recorded prior to sample analysis.[3]

c. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation : A stock solution of the salicylate ester is prepared in a UV-grade solvent such as ethanol (B145695) or methanol. From this stock, a series of standard solutions with varying concentrations (e.g., 2-45 µg/mL) are prepared by serial dilution.[6][8]

  • Instrumentation : A double-beam UV-Vis spectrophotometer is used.[6]

  • Data Acquisition : The spectrophotometer is set to scan a wavelength range of 200-400 nm. The solvent is used as a blank to zero the instrument. The absorbance of each standard solution is then measured.[6][8] Methyl salicylate has been reported to show maximum absorbance at 270 nm.[8]

d. Mass Spectrometry (MS)

  • Sample Preparation : For analysis by gas chromatography-mass spectrometry (GC-MS), volatile salicylate esters like methyl, ethyl, propyl, and butyl salicylate can be directly injected after dilution in a suitable solvent.[1]

  • Instrumentation : Mass spectrometers are often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).[1][9] For GC-MS analysis of salicylate esters, a DB-5MS column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent is commonly used with helium as the carrier gas.[1]

  • Data Acquisition : The mass spectrometer is operated in a suitable mode, such as Selected Ion Monitoring (SIM) for enhanced sensitivity.[1] The parent molecular ion peak for methyl salicylate is observed at an m/z of 152.[10]

Visualizations

General Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Salicylate Ester Sample Dissolution Dissolution in Solvent / Preparation of Neat Sample Sample->Dissolution NMR NMR Spectroscopy Dissolution->NMR IR IR Spectroscopy Dissolution->IR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis MS Mass Spectrometry Dissolution->MS Processing Data Processing NMR->Processing IR->Processing UV_Vis->Processing MS->Processing Interpretation Spectral Interpretation Processing->Interpretation Comparison Comparative Analysis Interpretation->Comparison Report Final Report Comparison->Report

Caption: General workflow for the comparative spectroscopic analysis of salicylate esters.

Structural Relationship of Salicylate Esters

G cluster_core Salicylic (B10762653) Acid Core SA Salicylic Acid (2-hydroxybenzoic acid) MS Methyl Salicylate SA->MS  + Methanol ES Ethyl Salicylate SA->ES  + Ethanol PS Propyl Salicylate SA->PS  + Propanol BS Butyl Salicylate SA->BS  + Butanol

Caption: Esterification of salicylic acid to form various salicylate esters.

References

Safety Operating Guide

Proper Disposal of Isodecyl Salicylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Isodecyl salicylate (B1505791), reinforcing a commitment to safety and environmental responsibility.

Isodecyl salicylate is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] However, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and to comply with local regulations.

Immediate Safety and Disposal Procedures

In the event of a spill or when disposing of waste this compound, the following steps should be taken:

  • Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Containment of Spills: For liquid spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth. For solid spills, carefully sweep or shovel the material into a suitable container.[3] Avoid creating dust.

  • Waste Collection: Place the contained waste into a clearly labeled, sealed container. Ensure the container is compatible with the chemical.

  • Disposal: Dispose of the waste material through a licensed and approved waste disposal contractor.[3] Do not dispose of this compound down the drain or in general waste streams.

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by washing with soap and water.

Summary of Safety and Disposal Information

ParameterGuidelineSource
GHS Hazard Classification Not Classified[1][2]
Personal Protective Equipment Safety glasses, gloves, lab coat[3]
Spill Containment (Liquid) Absorb with inert material[4]
Spill Containment (Solid) Sweep or shovel into a suitable container[3]
Disposal Method Approved waste disposal plant/contractor[3]
Environmental Precautions Should not be released into the environment[3]

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

start Start: this compound Waste assess_spill Spill or Routine Disposal? start->assess_spill spill Spill Occurs assess_spill->spill Spill routine Routine Disposal assess_spill->routine Routine contain_spill Contain Spill with Inert Absorbent spill->contain_spill collect_waste Collect Waste into Labeled Container routine->collect_waste contain_spill->collect_waste decontaminate Decontaminate Spill Area contain_spill->decontaminate contact_disposal Contact Approved Waste Disposal Contractor collect_waste->contact_disposal end_process End of Disposal Process contact_disposal->end_process decontaminate->end_process

This compound Disposal Workflow

References

Personal protective equipment for handling Isodecyl salicylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Isodecyl Salicylate

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety practices is essential to minimize exposure and ensure a safe working environment.[1][2]

Personal Protective Equipment (PPE)

Proper selection and use of PPE are paramount to prevent direct contact with this compound. The following table summarizes the recommended PPE for handling this chemical.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Safety glasses with side shields or gogglesEssential to prevent accidental splashes to the eyes. A face shield may be required for larger quantities or when there is a significant splash risk.[3]
Hand Protection Nitrile or neoprene glovesWear chemical-resistant gloves to prevent skin contact. Change gloves immediately if they become contaminated, torn, or punctured.[4]
Body Protection Laboratory coat or disposable gownA standard lab coat is sufficient for handling small quantities. For larger amounts, a low-permeability disposable gown is recommended to protect clothing and skin.[4][5]
Respiratory Protection Not generally required under normal useUse in a well-ventilated area.[1] If vapors or mists are generated and ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound from preparation to cleanup.

Pre-Handling Preparations
  • Ventilation Check: Ensure the work area, preferably a chemical fume hood, has adequate ventilation.[1]

  • Gather Materials: Assemble all necessary equipment, including this compound, clean containers, and spill cleanup materials.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.[5]

Handling the Chemical
  • Transfer: Carefully pour or pipette this compound, avoiding splashes and the generation of mists.

  • Avoid Inhalation: Handle the chemical in a manner that minimizes the release of vapors.[1]

  • Container Management: Keep the primary container tightly closed when not in use to prevent spills and contamination.[6]

Post-Handling Procedures
  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then gown/coat, then eye protection).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

Waste Segregation
  • Collect all waste containing this compound, including empty containers and contaminated materials (e.g., gloves, wipes), in a designated, properly labeled hazardous waste container.

Disposal Protocol
  • Environmental Precaution: Do not let the product enter drains or sewer systems.[1] Discharge into the environment must be avoided.[1]

  • Regulatory Compliance: Dispose of the waste through a licensed waste disposal company. All disposal activities must comply with local, state, and federal regulations.[7][8]

  • Container Disposal: Do not reuse empty containers. They should be disposed of in the same manner as the chemical waste.[8]

First-Aid Measures

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

Exposure Route First-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][6] Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician.[1]
Skin Contact Wash off immediately with soap and plenty of water.[1] Remove any contaminated clothing. If skin irritation persists, consult a physician.[6]
Inhalation Move the exposed person to fresh air.[1] If breathing is difficult or stops, provide artificial respiration. Consult a physician.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse the mouth with water and consult a physician immediately.[1]

Safe Handling Workflow for this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal cluster_emergency Emergency Response prep1 Verify Adequate Ventilation prep2 Assemble Materials & Spill Kit prep1->prep2 prep3 Don Required PPE (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Transfer Chemical Carefully prep3->handle1 handle2 Keep Container Closed handle1->handle2 emergency Exposure Event handle1->emergency post1 Clean Work Area handle2->post1 post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Chemical Waste post3->disp1 disp2 Dispose via Licensed Contractor disp1->disp2 first_aid Administer First Aid (See Table) emergency->first_aid

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isodecyl salicylate
Reactant of Route 2
Reactant of Route 2
Isodecyl salicylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.